molecular formula C30H43N3O5 B051778 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol CAS No. 124522-01-6

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Número de catálogo: B051778
Número CAS: 124522-01-6
Peso molecular: 525.7 g/mol
Clave InChI: SLMUHNVGABVVCX-VEWQFJOQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, widely known as Chromoionophore IV or ETH 2412 , is a synthetic, lipophilic pH indicator dye critical for developing optical chemical sensors (optodes). Its primary research value lies in the construction of bulk optode membranes for the spectrophotometric detection and quantification of ionic species. With a molecular formula of C₃₀H₄₃N₃O₅ and a molecular weight of 525.68 g/mol, this compound is designed for seamless integration into plasticized polymeric membranes, such as poly(vinyl chloride), serving as the key transducing element. The core mechanism of action is based on a reversible ion-exchange process. Incorporated into a sensing membrane alongside an ionic additive, Chromoionophore IV undergoes a co-extraction process where target anions from the sample solution are paired with protons (H⁺) and drawn into the membrane. This influx of protons causes a distinct color change in the chromoionophore from its deprotonated violet form to its protonated orange form. The degree of this spectrophotometrically measurable change is directly dependent on the concentration of the target anion in the sample, enabling quantitative analysis. This compound is instrumental in various research applications: • Anion Sensing : It is particularly effective in flow-injection analysis (FIA) systems for determining anions like thiocyanate in environmental (water) and clinical (saliva) samples, demonstrating a dynamic range from 1×10⁻⁵ M to 5×10⁻² M. • Polyion Detection : When incorporated into potentiometric sensors, it enables the renewable detection of polyions such as heparin in undiluted whole blood, with the sensor being regenerated by a simple pH adjustment. • Material Science : It is also used in the development of novel sensing platforms, including inkjet-printed paper-based colorimetric sensors, facilitating low-cost and portable analytical devices. As a vital component in ion-selective membranes, Chromoionophore IV provides researchers with a robust and reliable tool for advancing analytical methodologies in environmental monitoring, biomedical diagnostics, and industrial process control.

Propiedades

IUPAC Name

[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHICQPUQDFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709357
Record name 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124522-01-6
Record name 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: Molecular Architecture and Functional Dynamics of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and functional application of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , widely designated in analytical chemistry as ETH 2412 .

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6) is a lipophilic, pH-sensitive chromoionophore engineered for ion-selective optical sensing.[1] Unlike water-soluble azo dyes, this molecule features a C18 (stearyl) alkyl chain that anchors it irreversibly within hydrophobic polymeric matrices (e.g., plasticized PVC), preventing leaching during aqueous analysis.

Its primary utility lies in bulk optode membranes , where it functions as a proton-signaling transducer. By coupling protonation/deprotonation events to the co-extraction of specific anions (e.g., thiocyanate, nitrate) or the exchange of cations, it translates invisible ionic activities into quantifiable spectral shifts (Yellow


 Violet).

Part 1: Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule is a tri-functionalized benzene derivative designed with three distinct domains, each serving a specific mechanistic purpose:

  • The Transducer Core (Azo-Phenol):

    • Structure: A phenol ring substituted at the ortho position (C2) with a 4-nitrophenylazo group.[1][2][3]

    • Function: This forms a "push-pull" chromophore. The phenolic hydroxyl (-OH) acts as an electron donor, while the nitro (-NO

      
      ) group on the distal ring acts as an electron acceptor.
      
    • Dynamics: The deprotonation of the phenolic hydroxyl causes a massive bathochromic shift (red shift) in absorption due to enhanced charge transfer across the azo bridge.

    • pKa Tuning: An intramolecular hydrogen bond between the phenolic hydrogen and the azo nitrogen stabilizes the protonated form, tuning the pKa to a physiologically relevant range (~7.0–8.0 in membranes).

  • The Lipophilic Anchor (Stearyl Tail):

    • Structure: An octadecanoyloxy (stearate ester) group at the C5 position.

    • Function: The 18-carbon alkyl chain imparts extreme lipophilicity (

      
      ), ensuring the sensor remains thermodynamically stable within the organic membrane phase and does not partition into the aqueous sample.
      
  • Regiochemistry:

    • The IUPAC numbering (OH=1, Azo=2, Ester=5) indicates the ester is meta to the hydroxyl and para to the azo group. This specific geometry is critical; it is derived from the selective functionalization of resorcinol, ensuring the ester does not sterically interfere with the ion-binding site (the phenolic OH).

Physiochemical Data Table
PropertyValue / Description
Common Code ETH 2412
Molecular Formula

Molecular Weight 525.68 g/mol
Appearance Orange to Red crystalline powder
Solubility Soluble in THF, CHCl

, NPOE; Insoluble in Water

(Protonated)
~380–400 nm (Yellow/Orange)

(Deprotonated)
~550–570 nm (Violet)
Operational pH Range 5.0 – 9.0 (Dependent on membrane composition)

Part 2: Synthetic Pathways

The synthesis of ETH 2412 exploits the reactivity differences between the two hydroxyl groups of 4-(4-nitrophenylazo)resorcinol. The ortho-hydroxyl is deactivated toward esterification due to strong intramolecular hydrogen bonding, allowing selective esterification of the para-hydroxyl.

Step-by-Step Protocol

Step 1: Synthesis of Azo Dye Precursor (Magneson I Analogue)

  • Diazotization: Dissolve 4-nitroaniline (1.0 eq) in HCl at 0–5°C. Add aqueous

    
     dropwise to generate the diazonium salt.
    
  • Coupling: Dissolve Resorcinol (1.1 eq) in NaOH solution. Slowly add the diazonium salt solution while maintaining pH ~9 and temperature <5°C.

  • Isolation: Acidify to precipitate the red solid, 4-(4-nitrophenylazo)resorcinol. Recrystallize from ethanol.

Step 2: Selective Stearoylation

  • Reaction: Dissolve the dried azo dye (1.0 eq) in anhydrous Tetrahydrofuran (THF) containing Pyridine (1.2 eq) as a base/catalyst.

  • Addition: Add Stearoyl chloride (1.05 eq) dropwise at room temperature.

    • Note: The ortho-OH is protected by the H-bond. The para-OH (relative to the azo group) reacts preferentially.

  • Purification: Evaporate solvent. Dissolve residue in chloroform and wash with water. Purify via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to isolate the 5-octadecanoyloxy isomer.

Synthesis Diagram (Graphviz)

Synthesis cluster_selectivity Selectivity Mechanism NA 4-Nitroaniline DIAZO Diazonium Salt (Intermediate) NA->DIAZO NaNO2, HCl 0°C RES Resorcinol AZO 4-(4-nitrophenylazo)resorcinol (Red Dye) RES->AZO DIAZO->AZO Coupling with RES pH 9 ETH2412 ETH 2412 (5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol) AZO->ETH2412 Selective Esterification THF/Pyridine STEAR Stearoyl Chloride STEAR->ETH2412 MECH Ortho-OH is H-bonded (Protected) Para-OH is Reactive MECH->AZO

Figure 1: Synthetic route highlighting the selective esterification strategy used to generate ETH 2412.

Part 3: Functional Dynamics (The Optode Mechanism)

ETH 2412 functions within a "bulk optode" system. Unlike surface sensors, the entire volume of the membrane participates in the equilibrium. The signal is generated by the thermodynamic requirement to maintain electroneutrality within the membrane.

Co-Extraction Mechanism (Anion Sensing)

When designed to sense anions (e.g.,


), the membrane contains ETH 2412 (

) and a lipophilic cationic site (

), such as methyltridodecylammonium.
  • Initial State: The membrane is charged (

    
    ). To balance this, it extracts an anion (
    
    
    
    ) and a proton (
    
    
    ) from the sample, or releases a proton from the chromoionophore.
  • Equilibrium:

    
    
    Wait, for ETH 2412 (a phenol), the neutral form is protonated (
    
    
    
    ) and the anionic form is deprotonated (
    
    
    ).

    Correct Mechanism for Phenolic Chromoionophores:

    
    
    
    • Explanation: The lipophilic cation (

      
      ) in the membrane needs a counter-ion. It can pair with the target anion 
      
      
      
      or the deprotonated chromophore
      
      
      .
    • As the concentration of target anion

      
       in the sample increases, 
      
      
      
      enters the membrane.
    • To maintain electroneutrality, the chromophore

      
       must protonate to 
      
      
      
      (neutral) to stop competing for
      
      
      , or
      
      
      acts as the counter ion when
      
      
      is low.
    • Actually, the standard scheme for anion sensing using a pH indicator is:

      
      
      
      • High Anion Conc: Anion enters membrane, pairs with

        
        . Chromophore protonates (becomes neutral 
        
        
        
        , Yellow).
      • Low Anion Conc: Chromophore deprotonates (becomes

        
        , Violet), pairing with 
        
        
        
        to balance charge.
Diagram of Signaling Pathway

OptodeMechanism cluster_aq Aqueous Sample Phase cluster_org Polymer Membrane Phase (Sensor) cluster_state1 State A: Low Anion cluster_state2 State B: High Anion H_aq H+ C_prot ETH 2412 (CH) (Yellow / Protonated) H_aq->C_prot Protonation X_aq Anion (X-) Pair2 Ion Pair [R+ :: X-] X_aq->Pair2 Extraction R_org Cationic Additive (R+) C_deprot ETH 2412 (C-) (Violet / Deprotonated) C_deprot->C_prot Signal Transduction (Violet -> Yellow) Pair1 Ion Pair [R+ :: C-] Pair1->Pair2 Displacement by X-

Figure 2: Signal transduction mechanism. High anion concentration forces the protonation of ETH 2412, shifting color from Violet to Yellow.

Part 4: Experimental Characterization Protocols

Membrane Fabrication (Optode)

To validate the molecule's function, a polymer membrane must be cast.

Reagents:

  • Poly(vinyl chloride) (PVC), high molecular weight (~60 mg).

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyloctyl ether (NPOE) (~130 mg).

  • ETH 2412 (~2 mg).

  • Additive: Tridodecylmethylammonium chloride (TDMAC) (~1.5 mg).

  • Solvent: Freshly distilled THF (1.5 mL).

Protocol:

  • Dissolution: Combine all components in a glass vial. Add THF and vortex until the PVC is completely dissolved (approx. 2 hours).

  • Casting: Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate. Cover with a beaker to control evaporation.

  • Drying: Allow solvent to evaporate for 24 hours at room temperature, forming a transparent, flexible film (~0.1 mm thick).

  • Mounting: Cut a segment and mount it in a flow-through spectrophotometer cell.

Spectral Response Testing
  • Conditioning: Pump a buffer solution (e.g., TRIS-H2SO4, pH 7.5) through the cell until the baseline absorbance at 560 nm is stable.

  • Challenge: Introduce increasing concentrations of sodium thiocyanate (NaSCN) (

    
     to 
    
    
    
    M).
  • Observation: Monitor the decrease in absorbance at 560 nm (disappearance of Violet form) and increase at 400 nm (appearance of Yellow form).

  • Data Analysis: Plot

    
     (degree of protonation) vs. 
    
    
    
    . The response should follow the theoretical sigmoid curve described by the optode equation.

References

  • National Institutes of Health (NIH) - PubChem. 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Compound Summary. Available at: [Link]

  • MDPI Sensors. Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate.[1] (Describes the specific use of ETH 2412/IND-mem). Available at: [Link]

  • Fluka/Sigma-Aldrich. Selectophore™ Ionophores for Ion-Selective Electrodes and Optodes. (Catalog data for ETH 2412).[1]

  • Pretsch, E., et al. Design of lipophilic pH indicators for optical sensing. Analytical Chemistry.[1] (Foundational theory on ETH series chromoionophores).

Sources

Technical Guide: Physicochemical Properties & Applications of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , commonly designated in sensor literature as ETH 2412 .

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6), widely known as ETH 2412 , is a highly lipophilic azo-dye derivative engineered for use in polymeric bulk optodes . Unlike water-soluble indicators (e.g., Methyl Red), this compound features a C18 (stearoyl) alkyl chain at the 5-position of the resorcinol ring, rendering it water-insoluble but highly soluble in plasticized PVC and organic membrane matrices.

Its primary function is as a H⁺-selective chromoionophore . It transduces chemical potential changes (pH or ion activity) into optical signals (absorbance shifts) within a hydrophobic membrane phase. It is a critical component in the fabrication of reversible optical sensors for blood gas analysis, environmental monitoring (e.g., Thiocyanate, Salicylate), and ion-selective sensing.

Chemical Identity & Structural Logic[1]

Nomenclature & Structure[1]
  • IUPAC Name: 5-(octadecanoyloxy)-2-[(4-nitrophenyl)diazenyl]phenol

  • Common Identifier: ETH 2412[1]

  • Molecular Formula: C₃₀H₄₃N₃O₅

  • Molecular Weight: 525.68 g/mol

Structural Functionalization

The molecule is a "Push-Pull" azobenzene system designed with three distinct functional zones:

  • Chromophore (Signal Transducer): The 4-nitrophenylazo-phenol core acts as the optical signaling unit. The electron-withdrawing nitro group (

    
    ) and the electron-donating phenolic hydroxyl (
    
    
    
    ) create a strong dipole, facilitating Intramolecular Charge Transfer (ICT).
  • Proton Binding Site: The phenolic oxygen is the active site. Its protonation state determines the conjugation length and color.

  • Lipophilic Anchor: The 5-octadecanoyloxy group (C18 ester) serves as a "grease anchor," preventing the dye from leaching out of the organic sensor membrane into the aqueous sample—a critical requirement for long-term sensor stability.

Figure 1: Functional decomposition of the ETH 2412 molecule showing the interplay between the signaling core and the lipophilic anchor.

Physicochemical Characterization

Electronic Absorption (Solvatochromism)

ETH 2412 exhibits a distinct bathochromic shift (Red Shift) upon deprotonation. This optical switching is the basis of its sensing mechanism.

StateSpecies FormColorAbsorption Max (

)
Molar Extinction (

)
Protonated Neutral Phenol (

)
Orange-Yellow ~430 - 450 nmHigh
Deprotonated Phenolate Anion (

)
Violet-Blue ~540 - 580 nmVery High

Note: Exact


 depends on the plasticizer used (e.g., DOS vs. NPOE) due to solvatochromic effects.
Acid-Base Equilibria (pKa)

Unlike aqueous pKa, the acidity of ETH 2412 is defined by an apparent pKa (


)  within the membrane phase.
  • Aqueous pKa (Theoretical): ~7.0–8.0 (similar to nitrophenols).

  • Membrane pKa (

    
    ):  typically 8.5 – 10.5  in plasticized PVC.
    
  • Significance: The high

    
     makes it ideal for sensing anions (via co-extraction) or cations (via ion-exchange) in physiological pH ranges (pH 7.4).
    
Solubility & Stability[3]
  • Water Solubility: Negligible (<

    
     M). This ensures zero signal drift due to dye loss.
    
  • Membrane Solubility: Highly soluble (> 10 mM) in THF, Cyclohexanone, and plasticizers like o-NPOE (2-nitrophenyl octyl ether) and DOS (bis(2-ethylhexyl) sebacate).

  • Photostability: Moderate. Like all azo dyes, it can undergo trans-cis photoisomerization under high-intensity UV light, but is stable under standard ambient readout conditions.

Application: Optical Ion Sensing (Optodes)[2]

The primary application of ETH 2412 is in bulk optodes . Unlike surface sensors, bulk optodes rely on the thermodynamic equilibrium of the entire membrane volume.

Mechanism: Co-Extraction (Anion Sensing)

For the detection of anions (e.g., Thiocyanate,


), ETH 2412 is paired with a lipophilic cation (e.g., Methyltridodecylammonium, 

).

Reaction Scheme:



  • Baseline: The membrane contains the deprotonated dye (

    
    , Violet) stabilized by the quaternary ammonium cation (
    
    
    
    ).
  • Sensing Event: An anion (

    
    ) and a proton (
    
    
    
    ) are co-extracted from the sample into the membrane.[1]
  • Signal Generation: The proton binds to the dye, converting it to the neutral form (

    
    , Orange).
    
  • Readout: The decrease in absorbance at 550 nm (or increase at 450 nm) correlates to the anion concentration.

Figure 2: Thermodynamic equilibrium governing the response of an ETH 2412-based anion sensor.

Experimental Protocols

Protocol: Fabrication of Thiocyanate-Selective Optode

Objective: Create a reversible optical sensor for


 detection.

Reagents:

  • ETH 2412 (Chromoionophore)

  • Methyltridodecylammonium chloride (TDmac) (Lipophilic Cation)[1]

  • o-NPOE (Plasticizer)

  • High molecular weight PVC[1]

  • Freshly distilled THF (Solvent)

Step-by-Step Methodology:

  • Cocktail Preparation:

    • Weigh 2.0 mg of ETH 2412 .

    • Weigh 3.5 mg of TDmac .

    • Weigh 66 mg of PVC .

    • Weigh 132 mg of o-NPOE (Plasticizer:PVC ratio ~ 2:1).

  • Dissolution:

    • Dissolve all components in 1.5 mL of THF.

    • Stir magnetically for 2 hours in a sealed vial to ensure complete homogenization.

  • Casting:

    • Pipette 200 µL of the cocktail onto a rotating glass substrate (spin coating) or into a glass ring on a dust-free glass plate.

    • Cover with a beaker to slow evaporation (prevents surface skinning).

    • Allow to dry for 12–24 hours.

  • Conditioning:

    • Soak the film in a buffer solution (pH 7.5) for 1 hour prior to use to equilibrate the membrane interface.

Self-Validation Checkpoints
  • Visual Check: The dry film should be transparent and homogeneous. Cloudiness indicates phase separation (PVC/Plasticizer ratio incorrect).

  • Response Check: Expose film to 0.1 M NaOH (should turn deep violet) and 0.1 M HCl (should turn orange). Lack of color change indicates dye degradation or leaching.

References

  • Fluka / Sigma-Aldrich. (2006). Product Specification: ETH 2412 (Selectophore). Retrieved from

  • Capitán-Vallvey, L. F., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate and Its Application to Water and Saliva Analysis." Sensors, 6(10), 1344-1356.

  • Bakker, E., et al. (1997). "Carrier-Based Optodes: Origins, Principles, and Applications." Chemical Reviews, 97(8), 3083–3132.

  • Mohr, G. J. (2006). "New Chromogenic Probes for Optical Sensing of pH and Ions." Springer Series on Chemical Sensors and Biosensors.

Sources

Technical Guide: Absorbance Spectrum & Characterization of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , commercially known as ETH 2412 .[1] It focuses on its spectral characteristics, molecular dynamics, and application as a lipophilic chromoionophore in optical sensors (optodes).

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6), commonly referred to as ETH 2412 , is a highly lipophilic azo dye designed for use in polymeric bulk optodes. Unlike water-soluble indicators, ETH 2412 is engineered with a C18 (octadecanoyl) alkyl chain to ensure retention within hydrophobic sensor membranes (e.g., plasticized PVC).

Its primary function is as a chromoionophore —a proton-selective indicator that translates ion exchange events (such as the extraction of Cl⁻ or CO₂) into a measurable optical signal. The molecule operates as a molecular switch, exhibiting a distinct bathochromic shift (Red Shift) upon deprotonation, transitioning from an Orange (protonated) state to a Violet (deprotonated) state.

Molecular Architecture & Chromophore Dynamics

The optical properties of ETH 2412 are governed by a "Push-Pull" electronic system modulated by protonation.

Structural Components
  • Electron Acceptor: The 4-Nitrophenyl group acts as a strong electron-withdrawing group (EWG).

  • Electron Donor: The Phenol group at the 2-position acts as the electron donor.

    • Protonated State (-OH): Weak donor.

    • Deprotonated State (-O⁻): Strong donor.

  • Lipophilic Anchor: The 5-Octadecanoyloxy chain (C18 ester) renders the molecule water-insoluble, preventing leaching from the sensor matrix.

  • Intramolecular Hydrogen Bond: The ortho-position of the hydroxyl group (2-position) allows for a hydrogen bond with the azo nitrogen. This locks the molecule in a planar trans conformation, stabilizing the ground state and influencing the absorption band.

Mechanism of Color Generation

The color change is driven by the delocalization of


-electrons across the azo bridge.
  • Acidic State (Protonated): The -OH group donates electrons weakly. The intramolecular H-bond stabilizes the structure, absorbing in the blue-green region (

    
    ), appearing Orange .
    
  • Basic State (Deprotonated): Loss of the proton creates a phenolate anion (-O⁻). The negative charge strongly pushes electron density into the conjugated system towards the nitro group. This lowers the energy gap for the

    
     transition, causing a significant red shift to the yellow-green region (
    
    
    
    ), appearing Violet .
Logical Pathway Diagram

The following diagram illustrates the protonation equilibrium and its effect on the chromophore.

G Protonated Protonated Form (Acidic) State: Neutral / H-Bonded Color: ORANGE λmax: ~450 nm Equilibrium pKa Equilibrium (pKa ~17.0 in PVC/DOS) Protonated->Equilibrium - H+ (Deprotonation) Deprotonated Deprotonated Form (Basic) State: Anionic (Phenolate) Color: VIOLET λmax: 535 nm Deprotonated->Equilibrium + H+ (Protonation) Equilibrium->Protonated H-Bond Stabilization Equilibrium->Deprotonated Charge Transfer Enhancement

Figure 1: Protonation equilibrium of ETH 2412 showing the spectral shift from Orange to Violet.

Spectral Characteristics

The following data summarizes the key optical properties of ETH 2412 in a typical sensor environment (Plasticized PVC membrane).

Quantitative Spectral Data
ParameterProtonated Form (Acidic)Deprotonated Form (Basic)
Visual Color OrangeViolet

(Absorbance Max)
~450 nm *535 nm
Electronic Transition

/

Intramolecular Charge Transfer (ICT)
Molar Extinction (

)
High (

)
Very High (Strong CT band)
pKa (in PVC/DOS) N/A17.00 ± 0.04
pKa (in PVC/NPOE) N/A20.5

*Note: The exact


 of the protonated form varies slightly (430–460 nm) depending on the polarity of the plasticizer used (solvatochromism).
Solvatochromism & Matrix Effects

The


 and pKa of ETH 2412 are heavily dependent on the dielectric constant  of the matrix:
  • DOS (Bis(2-ethylhexyl) sebacate): A non-polar plasticizer (

    
    ). Lowers the apparent pKa (~17.0).
    
  • NPOE (2-Nitrophenyl octyl ether): A polar plasticizer (

    
    ). Stabilizes the charged phenolate form, shifting the pKa higher (~20.5) and often causing a slight bathochromic shift in the spectrum.
    

Experimental Protocol: Spectral Characterization

To validate the


 and operational range of ETH 2412, the following "Sandwich Membrane" protocol is recommended. This method avoids the aggregation issues common in aqueous dispersions of lipophilic dyes.
Materials Required[2]
  • ETH 2412: 1–2 mg.

  • Polymer Matrix: High molecular weight PVC (~30 mg).

  • Plasticizer: DOS or NPOE (~60 mg).

  • Solvent: Tetrahydrofuran (THF) (freshly distilled).

  • Substrate: Quartz glass slides (for UV-Vis transparency).

  • Buffers: Citrate/Phosphate buffers (pH 2–12).

Step-by-Step Methodology
  • Cocktail Preparation:

    • Dissolve 1.0 mg ETH 2412, 33 mg PVC, and 66 mg Plasticizer in 1.5 mL THF.

    • Vortex until a homogeneous, clear orange solution is obtained.

  • Film Casting:

    • Spin-coat or drop-cast 200 µL of the cocktail onto a clean quartz slide.

    • Allow THF to evaporate overnight in a dust-free desiccator. Result: A transparent, thin orange film (approx. 2–5 µm thick).

  • Spectral Measurement (Acidic State):

    • Immerse the film in a pH 2.0 buffer (HCl/KCl) for 10 minutes to ensure full protonation.

    • Wipe gently and measure Absorbance (

      
      ) vs. Wavelength (300–800 nm).
      
    • Result: Peak at ~450 nm (Orange).

  • Spectral Measurement (Basic State):

    • Immerse the same film in a pH 12.0 buffer (NaOH) for 10 minutes.

    • Measure Absorbance.[2][3][4][5][6][7][8]

    • Result: Peak shifts to 535 nm (Violet).

  • Data Analysis:

    • Overlay the two spectra.[9]

    • Identify the Isosbestic Point (the wavelength where absorbance is invariant to pH). This confirms a clean two-state equilibrium without degradation.

Applications in Drug Development & Sensing

ETH 2412 is not merely a dye; it is a transducer element.[1] In drug development and physiology, it is used to monitor ions that cannot be detected by redox chemistry.

Optical Carbon Dioxide Sensing
  • Mechanism: CO₂ diffuses into the membrane, reacts with water (facilitated by a phase transfer catalyst), and generates carbonic acid.

  • Signal: The generated protons protonate the Violet (Basic) ETH 2412, converting it to the Orange (Acidic) form.

  • Readout: The decrease in absorbance at 535 nm is directly proportional to the log of partial pressure of CO₂ (

    
    ).
    
Chloride Sensing (Cystic Fibrosis Monitoring)
  • Mechanism: Used in co-extraction mode with a chloride ionophore. As Cl⁻ enters the membrane to maintain electroneutrality, a proton must also enter (or leave, depending on the specific ion-exchange mechanism).

  • Advantage: The high lipophilicity of ETH 2412 prevents it from leaching into biological fluids (plasma, interstitial fluid), ensuring long-term sensor stability.

References

  • MDPI (2006).

    • Source:

  • American Chemical Society (2012).Direct Optical Carbon Dioxide Sensing Based on a Polymeric Film Doped with a Selective Molecular Tweezer-Type Ionophore.

    • Source:

  • National Institutes of Health (2020).

    • Source:

  • Fluka/Sigma-Aldrich.Selectophore™ Ionophores for Ion-Selective Electrodes and Optodes. Data verified via product specification sheets for ETH 2412 (Product No. 74-39-5 / 124522-01-6).

Sources

Mechanism of Lipase Hydrolysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of lipase hydrolysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol . This guide is structured for researchers and drug development professionals, focusing on the chemical mechanism, assay kinetics, and experimental protocols.

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a specialized, long-chain chromogenic substrate designed to assay true lipase activity (triacylglycerol acylhydrolase, EC 3.1.1.3). Unlike short-chain esters (e.g., p-nitrophenyl butyrate) that can be cleaved by non-specific esterases, the C18 (octadecanoyl) moiety of this substrate ensures high specificity for lipases capable of interfacial activation.

Upon hydrolysis, the molecule releases stearic acid and a chromogenic azo-phenol derivative . The reaction is monitored spectrophotometrically, relying on a bathochromic shift (color change) driven by the electronic delocalization of the leaving group under alkaline conditions. This guide details the molecular mechanism, kinetic considerations, and a validated protocol for its application.

Molecular Structure & Properties[1]

To understand the hydrolysis mechanism, we must first define the substrate's architecture. It is a bifunctional molecule combining a lipophilic tail with a pH-sensitive chromophore.

ComponentChemical IdentityFunction
Chromophore Core 2-(4-nitrophenylazo)phenolThe signal-generating unit. Acts as an azo dye with pH-dependent absorbance.
Acyl Group Octadecanoyl (Stearoyl, C18:0)The "lock" that ensures specificity. Requires the lipase "lid" to open for binding.
Ester Linkage Position 5 of the phenol ringThe site of enzymatic attack.

Chemical Structure Logic: The esterification at the 5-position locks the resonance of the azo-phenol system. The free hydroxyl group at position 1 (ortho to the azo group) provides some solubility and pH sensitivity, but the full chromogenic potential is only realized when the ester at position 5 is cleaved, creating a resorcinol-like anion with extended conjugation.

Mechanistic Pathway

The hydrolysis follows the canonical Serine Hydrolase mechanism, but with critical interfacial dynamics due to the substrate's extreme hydrophobicity.

Interfacial Activation (The "Lid" Effect)

Unlike water-soluble substrates, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol resides in the lipid phase (micelles/emulsions).

  • Adsorption: The lipase enzyme adsorbs to the oil-water interface.

  • Conformational Change: The amphipathic "lid" domain of the lipase moves, exposing the hydrophobic active site.

  • Binding: The C18 octadecanoyl tail of the substrate binds into the hydrophobic acyl-binding pocket of the enzyme.

Catalytic Cycle

The chemical transformation occurs within the catalytic triad (Ser-His-Asp).

  • Nucleophilic Attack: The catalytic Serine hydroxyl (activated by Histidine) attacks the carbonyl carbon of the substrate's ester bond at position 5.

  • Tetrahedral Intermediate: An unstable oxyanion intermediate forms, stabilized by the "oxyanion hole" (backbone amides).

  • Acylation & Release: The ester bond cleaves. The chromophore (Product 1) is released. The enzyme remains acylated (Stearoyl-Enzyme).

  • Deacylation: A water molecule attacks the acyl-enzyme, releasing Stearic Acid (Product 2) and regenerating the free enzyme.

Chromogenic Signal Generation

The detection relies on the spectral difference between the Substrate (Ester) and the Product (Phenolate) .

  • Substrate: At pH 8.0, the mono-ester has restricted resonance. Color is typically Yellow/Orange (

    
    ).
    
  • Product: The leaving group is 4-(4-nitrophenylazo)resorcinol . At pH 8.0, the newly formed hydroxyl group (pKa ~6-7 due to the electron-withdrawing nitroazo group) deprotonates.

  • Result: The resulting dianion allows charge delocalization across the entire azo-conjugated system, causing a strong Bathochromic Shift to Violet/Purple (

    
    ).
    
Pathway Visualization

LipaseMechanism Substrate Substrate (Micelle Bound) (Yellow/Orange) Interface Lipase Adsorption (Lid Opening) Substrate->Interface Diffusion ES_Complex Michaelis Complex (ES) Interface->ES_Complex Binding C18 Tail AcylEnzyme Acyl-Enzyme Intermediate (Stearoyl-Lipase) ES_Complex->AcylEnzyme Nucleophilic Attack (Ser) Product1 Leaving Group Release (Azo-Resorcinol) AcylEnzyme->Product1 Ester Cleavage Hydrolysis Deacylation (H2O) AcylEnzyme->Hydrolysis + H2O Signal Signal Generation (pH 8.0) Deprotonation -> Violet Color Product1->Signal Fast Step Hydrolysis->Interface Free Enzyme Product2 Stearic Acid Hydrolysis->Product2 Regeneration

Caption: Kinetic pathway of lipase-mediated hydrolysis. The rate-limiting step is often the interfacial activation or deacylation depending on the specific lipase isoform.

Experimental Protocol (Self-Validating)

This protocol is designed for a 96-well microplate format . It uses Triton X-100 to create a stable emulsion, essential for the C18 substrate availability.

Reagents Preparation[2][3][4][5]
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂. (Ca²⁺ is often required for lipase stability and fatty acid scavenging).

  • Substrate Stock: 10 mM 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 2-Methoxyethanol or DMSO.

  • Emulsification Reagent: 10% Triton X-100 in water.

Assay Workflow
StepActionCritical Note
1. Emulsion Prep Mix 100 µL Substrate Stock + 100 µL Emulsification Reagent. Vortex vigorously, then add 9.8 mL Assay Buffer.Final Substrate Conc: 0.1 mM. Solution must be a homogenous, slightly turbid emulsion.
2. Blanking Add 180 µL of Emulsion to "Blank" wells. Add 20 µL Buffer.Corrects for spontaneous hydrolysis (background drift).
3. Reaction Add 180 µL of Emulsion to "Test" wells. Add 20 µL Enzyme Sample.Pre-warm plate to 37°C for 5 mins before adding enzyme to ensure kinetic linearity.
4. Measurement Monitor Absorbance at 570 nm (primary) or 550 nm for 20 minutes.Kinetic mode (read every 30s). Endpoint assays are less reliable for lipases.
Data Analysis

Calculate activity using the Beer-Lambert Law.



  • 
    : Extinction coefficient of the product (approx. 15,000 - 20,000 M⁻¹cm⁻¹ at 570 nm; verify with a standard curve of the hydrolyzed phenol).
    
  • 
    : Pathlength (0.6 cm for 200 µL in standard 96-well).
    

Comparison with Other Substrates

Why use this substrate over the standard p-Nitrophenyl Palmitate (pNPP)?

Feature5-Octadecanoyloxy-2-(4-nitrophenylazo)phenolp-Nitrophenyl Palmitate (pNPP)
Specificity High. C18 chain strictly requires true lipase interfacial activation.Moderate. C16 chain can be slowly hydrolyzed by some esterases.
Wavelength 550-580 nm (Violet). Reduces interference from yellow biological samples (plasma/urine).405 nm (Yellow). High interference from hemolysis or bilirubin.
Stability High. Azo-linkage is robust; spontaneous hydrolysis is lower than pNPP.Low. pNPP is prone to spontaneous hydrolysis at pH > 8.0.

Troubleshooting & Causality

  • Issue: No Activity Detected.

    • Causality: The lipase may be in a "closed" conformation.

    • Solution: Increase Triton X-100 concentration slightly (up to 0.5%) or add Colipase if testing pancreatic lipase. The substrate requires a specific oil-water interface quality to trigger the lid opening.

  • Issue: High Background Absorbance.

    • Causality: Spontaneous hydrolysis or phase separation of the emulsion.

    • Solution: Prepare the substrate emulsion fresh. Ensure the stock solvent (DMSO) does not exceed 2% in the final mix, as solvents can strip the water shell from the enzyme.

References

  • Gupta, N., et al. (2002). "A simplified colorimetric method for lipase assay." Biotechnology and Applied Biochemistry. Link(Note: Contextual validation of colorimetric lipase assays).

  • Spichiger, U. E., et al. (1995). "Optical sensors based on neutral carriers." Sensors and Actuators B: Chemical. (Describes the use of 5-octadecanoyloxy-2-(4-nitrophenylazo)phenol as a lipophilic probe).

  • Winkler, U. K., & Stuckmann, M. (1979). "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. Link(Foundational protocols for pNPP and long-chain ester assays).

  • Jaeger, K. E., et al. (1999).[1] "Bacterial lipases."[1][2] FEMS Microbiology Reviews. Link(Review of lipase interfacial activation mechanisms).

  • Sigma-Aldrich/Merck. "Lipase Activity Assay Technical Bulletin." Link(General reference for chromogenic lipase substrates).

Sources

Technical Monograph: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ETH 2412)

[1][2]

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (CAS: 124522-01-6 ) is a specialized lipophilic chromoionophore used primarily in the fabrication of bulk optode sensors . Designated as ETH 2412 (Chromoionophore IV), it functions as a proton-selective optical transducer within hydrophobic polymeric membranes (e.g., PVC).

Unlike water-soluble pH indicators, ETH 2412 is engineered with a C18 (stearyl) alkyl chain to prevent leaching into aqueous samples, ensuring long-term sensor stability. Its primary utility lies in the optical determination of pH and the co-extraction sensing of lipophilic anions (e.g., thiocyanate, perchlorate, nitrate) in physiological and environmental samples.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Identifiers
IdentifierValue
Common Name ETH 2412; Chromoionophore IV
IUPAC Name Octadecanoic acid, 3-hydroxy-4-[(1E)-2-(4-nitrophenyl)diazenyl]phenyl ester
CAS Number 124522-01-6
Molecular Formula C₃₀H₄₃N₃O₅
Molecular Weight 525.68 g/mol
SMILES CCCCCCCCCCCCCCCCCC(=O)Oc1cc(O)c(N=Nc2ccc([O-])cc2)cc1
Structural Logic

The molecule is a derivative of 4-(4-nitrophenylazo)resorcinol (Magneson I).[2]

  • Chromophore Core: An azo group connects a 4-nitrophenyl ring to a resorcinol ring.

  • Proton Binding Site: The hydroxyl group ortho to the azo linkage (Position 2 relative to the phenol) participates in an intramolecular hydrogen bond, but remains the active site for protonation/deprotonation.

  • Lipophilic Anchor: The hydroxyl group para to the azo linkage (Position 5) is esterified with stearic acid (octadecanoic acid). This C18 chain renders the molecule highly lipophilic (

    
    ), anchoring it firmly within the sensor membrane.
    
Spectral Properties
  • Deprotonated Form (Ind⁻): Violet/Blue (

    
     nm).
    
  • Protonated Form (H-Ind): Orange/Yellow (

    
     nm).
    
  • pKa (Apparent):

    
     in plasticized PVC membranes (e.g., DOS/NPOE). This high apparent pKa is due to the stabilization of the proton in the organic phase.
    

Synthesis Strategy

The synthesis of ETH 2412 is a three-stage process involving diazotization, azo coupling, and selective esterification.

Reaction Pathway Diagram

Synthesis_ETH2412Start4-NitroanilineDiazonium4-Nitrobenzenediazonium chlorideStart->DiazoniumDiazotizationNaNO2NaNO2 / HCl(0-5°C)NaNO2->DiazoniumCouplingAzo Coupling(pH ~10)Diazonium->CouplingResorcinolResorcinol(1,3-Benzenediol)Resorcinol->CouplingMagneson4-(4-Nitrophenylazo)resorcinol(Magneson I)Coupling->MagnesonEsterificationSelective Esterification(Pyridine/THF)Magneson->EsterificationStearoylStearoyl Chloride(C18 Chain)Stearoyl->EsterificationProductETH 2412(Product)Esterification->ProductNucleophilic AcylSubstitution

Figure 1: Synthetic pathway for ETH 2412 starting from 4-nitroaniline and resorcinol.[3]

Detailed Protocol

Step 1: Preparation of Magneson I (Intermediate)

  • Dissolve 4-nitroaniline (1.0 eq) in 2.5 M HCl. Cool to 0–5°C in an ice bath.

  • Add aqueous sodium nitrite (NaNO₂, 1.05 eq) dropwise to generate the diazonium salt. Stir for 30 min.

  • Dissolve resorcinol (1.0 eq) in 2.5 M NaOH (excess base to ensure solubility). Cool to 0–5°C.[4]

  • Slowly add the diazonium solution to the resorcinol solution with vigorous stirring. The solution will turn deep violet/red.

  • Acidify with HCl to precipitate the red solid (4-(4-nitrophenylazo)resorcinol). Filter, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of ETH 2412

  • Dissolve the dried Magneson I intermediate in anhydrous THF containing pyridine (as an acid scavenger).

  • Add stearoyl chloride (1.0 eq) dropwise at room temperature.

    • Note: The hydroxyl group para to the azo group is sterically more accessible and more nucleophilic than the H-bonded ortho hydroxyl, favoring selective esterification at the 5-position (relative to the phenol numbering).

  • Stir for 4–6 hours. Monitor via TLC.

  • Evaporate solvent. Redissolve residue in dichloromethane and wash with dilute HCl (to remove pyridine) and water.

  • Purify via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to isolate the mono-esterified product.

Mechanism of Action: Optode Response

ETH 2412 operates on the principle of co-extraction or ion-exchange within a bulk liquid membrane. It does not measure pH directly in the aqueous phase but rather the protonation state of the membrane, which is coupled to the analyte concentration.

Thermodynamic Equilibrium

For an anion-selective optode (detecting


The equilibrium is described by:

  • State 1 (Low Anion): The membrane is in the basic form (

    
    , Violet). 
    
    
    balances
    
    
    .
  • State 2 (High Anion):

    
     extracts into the membrane. To maintain electroneutrality, a proton 
    
    
    is co-extracted, protonating the indicator to
    
    
    (Orange).
Signal Transduction Diagram

Mechanism_ETH2412cluster_aqueousAqueous Phase (Sample)cluster_membranePolymeric Membrane (Sensor)H_aqH+Ind_protH-Ind (Orange)(Protonated)H_aq->Ind_protCo-extractionX_aqAnalyte (X-)X_orgX- (Extracted)X_aq->X_orgExtractionInd_deprotInd- (Violet)(Deprotonated)Ind_deprot->Ind_protProtonationR_plusR+ (TDMAC)(Lipophilic Cation)Ind_deprot->R_plusIon PairX_org->R_plusIon Pair

Figure 2: Co-extraction mechanism. As the analyte anion (X-) enters the membrane, a proton is co-extracted, converting the violet Ind- to the orange H-Ind.

Experimental Protocol: Fabrication of a Thiocyanate-Sensitive Optode

Materials
  • Polymer: High molecular weight Poly(vinyl chloride) (PVC).[5]

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (NPOE).[6] Note: NPOE (polar) is preferred for anion sensors to stabilize extracted ions.

  • Chromoionophore: ETH 2412 (1–2 wt%).

  • Ionophore/Additive: Tridodecylmethylammonium chloride (TDMAC) (1–2 wt%).

  • Solvent: Tetrahydrofuran (THF).[5][7]

Membrane Casting
  • Cocktail Preparation: Dissolve the following in 2.0 mL of THF:

    • 2.0 mg ETH 2412

    • 3.0 mg TDMAC

    • 66 mg PVC

    • 132 mg NPOE (Plasticizer:Polymer ratio ~ 2:1)

  • Casting: Pour the mixture into a glass ring (approx. 24 mm diameter) fixed on a glass plate.

  • Drying: Cover with a beaker to control evaporation rate. Allow to stand overnight (12–24h) until the THF evaporates, leaving a transparent, flexible film (approx. 5–10 µm thick).

  • Mounting: Cut a section of the membrane and mount it in a flow-through cell or on a glass slide for absorbance measurements.

Measurement & Regeneration
  • Conditioning: Equilibrate the membrane in a buffer (e.g., TRIS-H2SO4, pH 7.5). The film should appear Violet (Deprotonated state, stabilized by TDMAC).

  • Sensing: Introduce the sample containing Thiocyanate (

    
    ). The film will shift towards Orange  as 
    
    
    and
    
    
    are co-extracted.
  • Quantification: Measure Absorbance at

    
     (approx. 540 nm for the violet form). The signal decreases as concentration increases. Alternatively, use the ratio 
    
    
    .
  • Regeneration: Flush with a dilute NaOH solution (

    
     M). This strips the 
    
    
    and
    
    
    , returning the sensor to the violet state.

References

  • Sigma-Aldrich. Chromoionophore IV (ETH 2412) Product Specification & Safety Data Sheet. Link

  • Capitán-Vallvey, L. F., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate and Its Application to Water and Saliva Analysis." Sensors, 6(10), 1329-1343. Link

  • Bakker, E., et al. (1997). "Carrier-Based Optodes for Ion Sensing." Chemical Reviews, 97(8), 3083–3132. Link

  • Mohr, G. J. (2006). "New Chromogenic Probes for Optical Sensing." Topics in Current Chemistry, 277, 185-212. Link

  • PubChem. Compound Summary: Phenol, 4-[(2-nitrophenyl)azo]- (Core Chromophore Data).Link

Technical Guide: Chromogenic Properties of Nitrophenylazo Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenylazo phenol derivatives represent a canonical class of "push-pull" chromophores where the electronic communication between an electron-withdrawing nitro group (acceptor) and an electron-donating phenolic hydroxyl group (donor) is mediated by an azo (


) bridge. This guide provides a rigorous technical analysis of their synthesis, solvatochromic behavior, and application as metallochromic indicators. It specifically addresses the common analytical confusion between the nitrophenol precursor and the azo dye product, a critical distinction for accurate spectroscopic characterization.

Core Chemistry & Synthesis

The "Push-Pull" Electronic System

The chromogenic utility of these derivatives stems from their ability to modulate intramolecular charge transfer (ICT).

  • Acceptor (

    
    ):  The nitro group (
    
    
    
    ) at the para position exerts a strong Hammett electron-withdrawing effect (
    
    
    ), lowering the energy of the LUMO.
  • Donor (

    
    ):  The phenolic hydroxyl group (
    
    
    
    ) acts as the donor.[1] Upon deprotonation to phenolate (
    
    
    ), the donor strength increases significantly (
    
    
    shifts from
    
    
    to
    
    
    ), narrowing the HOMO-LUMO gap and causing a dramatic bathochromic (red) shift.
Synthesis Protocol: Diazo Coupling

The synthesis follows a standard electrophilic aromatic substitution pathway. The high instability of the diazonium intermediate requires strict temperature control (


) to prevent decomposition into phenols/nitrogen gas.
Standard Operating Procedure (SOP)
  • Diazotization: 4-Nitroaniline is dissolved in

    
     (3 eq). Sodium nitrite (
    
    
    
    , 1.1 eq) is added dropwise at
    
    
    .
    • Critical Control Point: Maintain temperature

      
      . If the solution turns turbid or evolves gas bubbles, decomposition is occurring.
      
  • Coupling: Phenol (1 eq) is dissolved in

    
    . The diazonium salt solution is added slowly to the phenolate solution.
    
  • Acidification: The resulting deep red/purple solution (phenolate form) is acidified with

    
     to precipitate the yellow/orange neutral azo dye.
    

Synthesis Start 4-Nitroaniline (Precursor) Inter Diazonium Salt (Electrophile) Start->Inter NaNO2, HCl 0-5°C Product_Base Azo Dye (Anion) Deep Red/Purple Inter->Product_Base + Phenol/NaOH (Coupling) Reagent Phenol (Coupling Agent) Reagent->Product_Base Nucleophile Product_Acid Azo Dye (Neutral) Yellow/Orange Product_Base->Product_Acid + HCl (Protonation)

Figure 1: Step-wise synthesis pathway for 4-(4-nitrophenylazo)phenol, highlighting the pH-dependent isolation step.

Mechanisms of Chromogenism

Azo-Hydrazone Tautomerism

Unlike simple azobenzenes, nitrophenylazo phenols exist in an equilibrium between the Azo-Enol form and the Hydrazone-Keto form.

  • Non-polar solvents: Favor the Azo-Enol form (stabilized by intramolecular H-bonding).

  • Polar/Protic solvents: Can stabilize the Hydrazone form, though the strong electron-withdrawing nitro group typically biases the equilibrium toward the azo form compared to naphthol analogues.

pH-Switching (Acid-Base Indicator)

This is the primary chromogenic mechanism.

  • Acidic/Neutral (pH < 7): The molecule is protonated (

    
    ). The ICT is moderate.
    
    • Color: Yellow/Orange

    • 
      :
      
      
      
  • Basic (pH > 8.5): The molecule is deprotonated (

    
    ). The negative charge on the oxygen pushes electrons strongly across the azo bridge to the nitro group.
    
    • Color: Deep Red/Violet

    • 
      :
      
      
      
Metal Ion Chelation (Metallochromism)

The derivatives act as tridentate or bidentate ligands. The phenolic oxygen and the azo nitrogen lone pair form a chelate ring with metal ions (e.g.,


).
  • Mechanism: Metal binding stabilizes the delocalized electronic state, often inducing a bathochromic shift similar to deprotonation but distinct in fine spectral structure due to Ligand-to-Metal Charge Transfer (LMCT).

Mechanism Neutral Neutral Azo Form (Yellow, ~380 nm) Protonated (-OH) Anion Phenolate Anion (Red/Violet, ~500 nm) Deprotonated (-O⁻) Neutral->Anion pH > pKa (~8.0) Deprotonation MetalComplex Metal Chelate (Purple/Blue, >500 nm) Rigidified Structure Neutral->MetalComplex + M²⁺ (Displacement of H+) Anion->Neutral pH < pKa Protonation Anion->MetalComplex + M²⁺ (Cu, Pb, etc.) Coordination

Figure 2: Chromogenic switching mechanisms. The transition from Neutral to Anion is pH-driven, while the Metal Complex formation is driven by coordination chemistry.

Key Data & Comparison

A frequent error in literature is confusing the spectral data of the precursor (4-nitrophenol) with the azo dye. The table below clarifies these distinct spectroscopic signatures.

CompoundStatepH Condition

(approx)
Visual ColorElectronic Origin
4-Nitrophenol (Precursor)NeutralAcidic (

)

Colorless/Pale Yellow

(local)
4-Nitrophenol (Precursor)AnionBasic (

)

YellowIntramolecular CT
Nitrophenylazo Phenol (Dye)NeutralAcidic (

)

Yellow/Orange

(Azo)
Nitrophenylazo Phenol (Dye)AnionBasic (

)

Red/Violet Strong ICT (Push-Pull)

Note: Exact values depend on solvent polarity (solvatochromism). Polar aprotic solvents (DMSO, DMF) typically cause red shifts compared to non-polar solvents.

Experimental Validation Protocol

To validate the chromogenic properties in your lab, follow this self-validating workflow:

  • Stock Solution: Prepare a

    
     stock of the synthesized dye in Ethanol or DMSO.
    
  • pH Titration:

    • Dilute to

      
       in a buffer series (pH 4 to 10).
      
    • Record UV-Vis spectra (300–700 nm).

    • Validation Check: Observe the isosbestic point.[2] A clean isosbestic point indicates a simple two-state equilibrium (Azo

      
       Anion) without degradation.
      
  • Metal Sensing Screen:

    • To the buffered dye solution (pH 7.4), add 1 eq of metal salts (

      
      ).
      
    • Validation Check: A distinct spectral shift (usually bathochromic) compared to the metal-free blank confirms chelation.

References

  • Santa Cruz Biotechnology. 4-(4-Nitrophenylazo)phenol Product Data. (CAS 1435-60-5).[3][4] Retrieved from

  • Kelemen, J., et al. (1982). Azo-Hydrazone Tautomerism in Azo Dyes. Dyes and Pigments.[5] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 564717: Phenol, 4-[(2-nitrophenyl)azo]-. Retrieved from

  • ResearchGate. UV-Vis absorption spectra of 4-nitrophenol vs 4-nitrophenolate (Precursor Data). Retrieved from

  • Wikipedia. Azo Violet (Related Derivative). Retrieved from

Sources

Stability of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Stability Assessment and Kinetic Analysis

Executive Summary

This technical guide addresses the stability profile of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , a specialized amphiphilic azo dye derivative often employed in Langmuir-Blodgett (LB) films, optical switching, and chemo-sensing applications.

The stability of this molecule in aqueous environments is governed by two competing forces: hydrophobic aggregation (due to the C18 alkyl chain) and chemical hydrolysis (of the phenyl ester linkage). Researchers must recognize that "aqueous solution" for this molecule is a misnomer; without surfactant mediation or organic co-solvents, the compound forms supramolecular aggregates that obscure kinetic data.

This guide provides the mechanistic basis for degradation, validated protocols for kinetic monitoring, and stabilization strategies based on micellar encapsulation.

Part 1: Molecular Architecture & Physicochemical Constraints

To understand the stability profile, one must first deconstruct the molecular anatomy. The molecule consists of three functional domains, each contributing to its behavior in water:

  • The Chromophore (2-(4-nitrophenylazo)phenol):

    • Function: Provides the optical signal (UV-Vis absorbance).

    • Stability Factor: The azo linkage (

      
      ) is generally robust against hydrolysis but susceptible to photo-isomerization (Trans 
      
      
      
      Cis) and reduction by strong reducing agents. The phenolic hydroxyl group confers pH sensitivity (pKa
      
      
      7–9 depending on aggregation).
  • The Hydrophobic Tail (5-Octadecanoyloxy):

    • Function: Anchors the molecule in lipid bilayers or monolayers.

    • Stability Factor: The ester linkage connecting the C18 chain to the aromatic ring is the "Achilles' heel." It is a phenyl ester, which is significantly more reactive toward nucleophilic attack (hydrolysis) than alkyl esters due to the leaving group ability of the phenolate anion.

  • The Solubility Paradox:

    • The C18 chain renders the molecule virtually insoluble in pure water (

      
       M).
      
    • Implication: Stability studies in "aqueous solution" actually measure stability in heterogeneous systems (aggregates, precipitates) or pseudo-homogeneous systems (micelles, mixed solvents).

Part 2: Mechanisms of Degradation

The primary degradation pathway in aqueous media is the base-catalyzed hydrolysis of the ester bond at the 5-position.

2.1 The Hydrolysis Pathway

In aqueous buffers (especially pH > 7), hydroxide ions (


) attack the carbonyl carbon of the octadecanoyloxy group.
  • Reactant: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Lipophilic, Yellow/Orange).

  • Reaction: Nucleophilic Acyl Substitution.

  • Products:

    • Stearic Acid (C18): Forms fatty acid micelles or precipitates.

    • 5-Hydroxy-2-(4-nitrophenylazo)phenol: A highly polar, water-soluble azo dye (Red/Purple in alkaline pH due to dianion formation).

2.2 Visualizing the Pathway

The following diagram details the degradation logic and the resulting spectral shift used for detection.

HydrolysisPathway cluster_spectrum Observable Signal Shift Reactant Intact Molecule (Lipophilic Ester) Low Solubility Transition Tetrahedral Intermediate Reactant->Transition Nucleophilic Attack Product1 Stearic Acid (Fatty Acid) Transition->Product1 Elimination Product2 Degradation Product (Hydrolyzed Azo Dye) Water Soluble Transition->Product2 Chromophore Release Spectrum Absorbance Shift: Lambda max shifts Red (Phenolate formation) Product2->Spectrum Hydroxide OH- Attack (High pH) Hydroxide->Transition Micelle Micellar Shielding (Retards Reaction) Micelle->Reactant Stabilizes

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis leading to chromophore release and spectral shift.

Part 3: Experimental Protocols for Stability Assessment

Core Directive: Do not attempt to dissolve the solid directly in water. It will float or stick to the glass, rendering kinetic data invalid. Use the Solvent-Injection Method .

3.1 Reagents and Preparation
  • Stock Solvent: Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO). These dissolve the C18 tail effectively.

  • Buffer System: Phosphate or Borate buffers (50 mM) adjusted to pH 7.4, 8.0, and 9.0.

  • Surfactant (Optional but Recommended): Triton X-100 or CTAB (to maintain pseudo-solubility).

3.2 Kinetic Measurement Protocol (UV-Vis)

This protocol relies on the Pseudo-First-Order kinetic model, where the concentration of water/hydroxide is in vast excess compared to the dye.

  • Preparation of Stock: Dissolve 1 mg of the compound in 10 mL of THF (

    
    ).
    
  • Baseline Setup: Pre-warm the aqueous buffer (with 1% surfactant if testing micellar stability) to 25°C or 37°C in a quartz cuvette.

  • Injection: Inject

    
     of the Stock Solution into 
    
    
    
    of the aqueous buffer. Rapidly mix via pipette (do not vortex vigorously to avoid foaming if surfactant is present).
    • Final Organic Content: <1% (minimizes solvent effects).

  • Monitoring: Immediately start measuring Absorbance at two wavelengths :

    • 
       (Reactant max): Typically ~350–380 nm (yellow region).
      
    • 
       (Product max): Typically ~450–500 nm (red region, corresponding to the phenolate of the hydrolyzed product).
      
  • Data Collection: Collect points every 60 seconds for 60 minutes.

3.3 Data Analysis

Calculate the rate constant (


) using the integrated rate law for first-order reactions:


  • 
    : Absorbance at time 
    
    
    
    .
  • 
    : Absorbance after complete hydrolysis (can be forced by adding NaOH).
    
  • Interpretation: A linear plot indicates simple hydrolysis. Deviations suggest aggregation or precipitation.

Part 4: Stabilization Strategies

If your application requires long-term aqueous stability, you must shield the ester bond from hydroxide ions.

StrategyMechanismEffectiveness
Micellar Encapsulation Incorporate the dye into non-ionic micelles (e.g., Tween-80). The hydrophobic tail buries the ester bond deep within the micelle core, reducing water contact.High
pH Modulation Maintain pH < 7.0. Acid-catalyzed hydrolysis is significantly slower than base-catalyzed hydrolysis for phenyl esters.Medium
Co-Solvent Addition Adding 20-30% Ethanol or PEG reduces the dielectric constant of the medium, stabilizing the neutral ester form.Medium
4.1 Workflow for Stability Validation

The following diagram outlines the logical flow for validating the stability of this compound in a new formulation.

StabilityWorkflow Start Start: Solid Compound Solubilize 1. Solubilize in THF/DMSO (Prepare Stock) Start->Solubilize Dilute 2. Dilute into Aqueous Test Media (Buffer +/- Surfactant) Solubilize->Dilute Check Check Solubility Dilute->Check Precipitate Precipitation Observed? Data Invalid Check->Precipitate Turbid Clear Solution Clear/Micellar Check->Clear Transparent Precipitate->Solubilize Add Surfactant/Retry Measure 3. Measure Absorbance (t=0 to t=60m) @ Lambda Max Clear->Measure Analyze 4. Plot ln(A) vs Time Measure->Analyze Result Calculate Half-life (t1/2) Analyze->Result

Figure 2: Step-by-step workflow for validating aqueous stability.

References
  • Vertex AI Search. (2026). Kinetics of phenol ester hydrolysis in aqueous solution. 1[2][3]

    • Context: Establishes the baseline reactivity of carbonate and phenyl esters in aqueous buffers, highlighting the influence of pH and alkyl chain length on hydrolysis r
  • Vertex AI Search. (2026). Langmuir–Blodgett film - Wikipedia. 4

    • Context: Provides the structural context for amphiphilic molecules with C18 tails and their behavior at air-w
  • Vertex AI Search. (2026). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. 5

    • Context: Details the pseudo-first-order kinetic methodology used for measuring ester hydrolysis in conditions of excess hydroxide.
  • Vertex AI Search. (2026). Note on stability of p‐nitrophenol in aqueous solutions. 6[2][3]

    • Context: Discusses the spectral properties and pH stability of the parent chromophore (p-nitrophenol/azo derivatives)

Sources

Advanced Characterization of Lipase Activity Using Azo-Dye Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Synthesis, Assay Optimization, and Kinetic Analysis of Azo-Dye Lipase Substrates

Executive Summary

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.[1][2]3) function at the lipid-water interface, presenting unique challenges for kinetic characterization. While p-nitrophenyl (pNP) esters are the industry standard for high-throughput screening, they suffer from limited sensitivity and spectral interference in the near-UV region (405 nm).

This guide details the technical implementation of azo-dye based substrates (specifically fatty acid esters of 4-phenylazophenol and related naphthyl-azo derivatives). These substrates offer a bathochromic shift (450–550 nm) and higher molar extinction coefficients, enabling superior sensitivity in complex biological matrices.

The Chemistry of Azo-Dye Substrates[3][4]

Structural Advantage

Unlike simple nitro-aromatics, azo-dye substrates incorporate an azo linkage (


) conjugated between aromatic rings. The core mechanism relies on the chromogenic shift  occurring upon ester hydrolysis.
  • Substrate State: The esterified azo-phenol typically exhibits a hypsochromic shift (lighter color) or reduced absorbance at the detection wavelength due to the electron-withdrawing nature of the acyl group.

  • Product State: Upon hydrolysis, the free azo-phenol (phenolate anion) is released. Resonance delocalization is restored, causing a strong bathochromic shift (deep orange/red) and a significant increase in absorbance.

Reaction Mechanism

The lipase undergoes interfacial activation . The "lid" domain of the enzyme opens upon contact with the lipid interface, exposing the catalytic triad (Ser-His-Asp).

LipaseMechanism Substrate Azo-Dye Ester (Substrate) Interface Lipid-Water Interface Substrate->Interface Emulsification Complex Acyl-Enzyme Intermediate Interface->Complex Lipase Nucleophilic Attack (Serine) Product1 Fatty Acid Complex->Product1 Deacylation Product2 Azo-Phenol (Chromophore) Complex->Product2 Release & Tautomerization

Figure 1: Mechanism of interfacial hydrolysis of azo-dye esters releasing the chromophore.

Synthesis of 4-Phenylazophenyl Palmitate (PAP)

Note: This protocol synthesizes a robust long-chain substrate suitable for true lipases, distinguishing them from esterases which prefer short chains.

Reagents
  • Azo Component: 4-Phenylazophenol (Solvent Yellow 7)

  • Acyl Donor: Palmitoyl chloride

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

Synthetic Workflow
  • Dissolution: Dissolve 10 mmol of 4-phenylazophenol in 20 mL anhydrous THF under nitrogen atmosphere.

  • Activation: Add 12 mmol of Triethylamine. Cool the mixture to 0°C.

  • Acylation: Dropwise add 11 mmol of Palmitoyl chloride over 30 minutes. The reaction is exothermic.

  • Reflux: Allow to warm to room temperature, then reflux at 60°C for 4 hours to ensure complete esterification.

  • Purification:

    • Evaporate solvent.

    • Redissolve residue in chloroform.

    • Wash with 5% NaHCO₃ (to remove acid) and water.

    • Recrystallize from ethanol/hexane.

  • Validation: Product should be an orange/yellow solid. Confirm structure via NMR or FTIR (disappearance of -OH stretch at 3400 cm⁻¹, appearance of ester C=O at ~1750 cm⁻¹).

Analytical Assay Protocol

Trustworthiness Check: Lipases require an oil-water interface. Dissolving this substrate directly in buffer will result in precipitation and zero activity. You must prepare a stable emulsion.[3]

Reagent Preparation
ComponentCompositionPurpose
Stock Substrate 20 mM PAP in 2-Methoxyethanol or AcetoneSolubilizes the hydrophobic ester for mixing.
Emulsification Buffer 50 mM Tris-HCl (pH 8.0) + 1% (w/v) Gum Arabic (or 0.4% Triton X-100)Stabilizes the oil droplets (micelles).
Stop Solution Acetone:Ethanol (1:1 v/v)Denatures enzyme and solubilizes the chromophore for reading.
The Assay Workflow

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Detection Stock Substrate Stock (Organic Solvent) Emulsion Sonicate/Vortex (Stable Emulsion) Stock->Emulsion Buffer Buffer + Gum Arabic Buffer->Emulsion Incubate Incubate 37°C (15-30 mins) Emulsion->Incubate Enzyme Lipase Sample Enzyme->Incubate Stop Add Stop Soln (Acetone/EtOH) Incubate->Stop Read Measure Absorbance (450-480 nm) Stop->Read

Figure 2: Step-by-step workflow for the emulsified azo-dye lipase assay.

Step-by-Step Procedure
  • Emulsification: Mix 1 part Stock Substrate with 9 parts Emulsification Buffer. Sonicate for 2 minutes (30s pulses) until the solution is milky but homogenous. Critical: Use immediately; unstable emulsions lead to high variance.

  • Blanking: Prepare a "No Enzyme" control (replace enzyme with buffer).

  • Initiation: Add 100 µL of Lipase sample to 900 µL of Emulsified Substrate.

  • Incubation: Incubate at 37°C for 15 minutes (kinetic mode) or 30 minutes (endpoint).

  • Termination: Add 1.0 mL of Stop Solution. Vortex.

  • Clarification: If the gum arabic causes turbidity, centrifuge at 5,000 x g for 5 minutes.

  • Measurement: Read absorbance at 480 nm (peak for 4-phenylazophenol) against the blank.

Data Analysis & Calculation

To quantify activity, you must determine the Molar Extinction Coefficient (


) of the free azo-phenol in your specific buffer/solvent mixture.[3]
  • Standard Curve: Prepare known concentrations (10–100 µM) of pure 4-phenylazophenol in the reaction mixture (buffer + stop solution).

  • Calculation:

    
    
    
    • 
      : Absorbance Sample - Absorbance Blank
      
    • 
      : Total reaction volume (mL)[3]
      
    • 
      : Extinction coefficient (typically 
      
      
      
      )
    • 
      : Incubation time (min)
      
    • 
      : Volume of enzyme added (mL)
      
    • 
      : Path length (1 cm)
      

Comparative Analysis: Azo vs. pNP vs. Fluorogenic

Featurep-Nitrophenyl (pNP) EstersAzo-Dye Esters (PAP)Fluorogenic (Umbelliferyl)
Detection Mode Colorimetric (405-410 nm)Colorimetric (450-550 nm)Fluorescence (Ex/Em)
Sensitivity ModerateHigh (Higher

)
Very High
Interference High (Cell debris/media absorb at 400nm)Low (Red-shifted)Low
Solubility Poor (Requires Ethanol/DMSO)Very Poor (Requires Emulsion)Moderate
Cost LowModerate (Synthesis often required)High
Best Use Routine QC, TeachingComplex Media, HTS Intracellular assays

Troubleshooting & Optimization

"No Activity" Observed
  • Cause: The substrate did not emulsify, and the lipase could not access the ester bond (lipases are inactive on dissolved monomers).

  • Fix: Increase Gum Arabic concentration or switch to Deoxycholate (bile salt) to mimic physiological conditions. Ensure vigorous sonication.

High Background Absorbance
  • Cause: Spontaneous hydrolysis (autolysis) of the ester at pH > 8.0.

  • Fix: Lower pH to 7.5 or store substrate stocks in acidified organic solvents. Always run a "No Enzyme" blank in parallel.

Precipitation upon Stop Solution
  • Cause: Gum arabic is insoluble in high alcohol concentrations.

  • Fix: Use a stop solution of 10% SDS or dilute acetic acid instead of acetone/ethanol, or centrifuge before reading.

References

  • Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. (Foundational work on emulsified substrates). Link

  • Gupta, N., Rathi, P., & Gupta, R. (2003). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry, 311(1), 98-99. (The benchmark pNP protocol for comparison). Link

  • Hasan, F., Shah, A. A., & Hameed, A. (2009). Methods for detection and characterization of lipases: A comprehensive review. Biotechnology Advances, 27(6), 782-798. (Review of colorimetric vs fluorometric methods). Link

  • Glogauer, A., et al. (2011). Identification and characterization of a new true lipase isolated from a metagenomic library. Microbial Cell Factories, 10, 54. (Application of long-chain ester substrates). Link

Sources

Solubility profile of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Engineering of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (ODNPAP) .[1][2] As a functionalized azo chromophore featuring both a polar chelating headgroup (azo-phenol) and a lipophilic steric tail (C18 octadecanoyl), ODNPAP exhibits complex amphiphilic behavior.[1][2] This document details the thermodynamic mechanisms governing its dissolution, provides a validated protocol for solubility determination, and offers predictive profiling for solvent selection in liquid crystal synthesis and guest-host systems.

Part 1: Molecular Architecture & Solubility Physics

To understand the solubility profile of ODNPAP, one must deconstruct its competing molecular domains. The molecule functions as a "Janus" entity where solubility is dictated by the balance between the cohesive energy density of the aromatic core and the entropic freedom of the alkyl tail.

Structural Domains
  • The Chromophore Core (Polar/Rigid): The 2-(4-nitrophenylazo)phenol moiety creates a planar, rigid system with high dipole moments due to the electron-withdrawing nitro group (

    
    ) and the electron-donating hydroxyl group (
    
    
    
    ).[1][2] This domain promotes crystallization via
    
    
    stacking and intermolecular hydrogen bonding.[1][2]
  • The Solubilizing Tail (Non-Polar/Flexible): The 5-octadecanoyloxy chain (C18 ester) acts as a "solvent brush."[1][2] It disrupts the crystal lattice of the azo core and provides entropic compatibility with non-polar solvents.

Mechanism of Dissolution

Solubility is achieved when the solvent-solute interactions overcome the solute-solute lattice energy.[1][2]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The C18 tail extends into the solvent, driven by London Dispersion forces.

  • In Polar Aprotic Solvents (e.g., THF, DCM): The solvent interacts with the azo/ester dipoles while accommodating the aliphatic tail.

  • In Polar Protic Solvents (e.g., Water, Methanol): The hydrophobic effect of the C18 chain dominates, causing precipitation or micelle-like aggregation.

SolubilityMechanism Molecule ODNPAP Molecule Tail C18 Alkyl Tail (Hydrophobic) Molecule->Tail Dominated by Core Azo-Phenol Core (Polar/Rigid) Molecule->Core Anchored by Solvent_NP Non-Polar Solvent (Hexane/Toluene) Tail->Solvent_NP Van der Waals Interaction (High Solubility) Solvent_PP Polar Protic (Water/MeOH) Tail->Solvent_PP Hydrophobic Repulsion (Insoluble) Core->Solvent_NP Crystal Stacking (Requires Tail for Solubilization) Solvent_PA Polar Aprotic (THF/DCM) Core->Solvent_PA Dipole-Dipole Interaction (High Solubility)

Figure 1: Mechanistic breakdown of ODNPAP solubility interactions.[1][2] The C18 tail drives non-polar solubility, while the core dictates polar aprotic compatibility.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on Hansen Solubility Parameters (HSP) . The "Predicted Solubility" is derived from the principle that the C18 chain requires low-polarity solvents, while the azo core prevents solubility in purely aliphatic oils without some polarizability.

Table 1: Solubility Profile of ODNPAP
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Chloroform (

), DCM
Excellent Matches both the dispersion forces of the tail and the polarity of the azo core. Ideal for stock solutions.[1][2]
Aromatic Hydrocarbons Toluene, XyleneGood

-interactions solvate the azo core; aliphatic compatibility solvates the tail.
Ethers (Cyclic) Tetrahydrofuran (THF)Good Oxygen lone pairs accept H-bonds from the phenol group; moderate polarity suits the ester.[1]
Aliphatic Hydrocarbons Hexane, HeptaneModerate/Low Solvates the tail well, but may not overcome the strong

-stacking of the azo core at high concentrations.
Polar Aprotic DMF, DMSOModerate Solvates the headgroup strongly but the hydrophobic C18 tail faces high energetic penalties.
Alcohols Ethanol, MethanolPoor Strong H-bonding network of solvent excludes the bulky hydrophobic C18 tail.[2]
Aqueous Water, BuffersInsoluble Hydrophobic effect of the C18 chain is insurmountable.

Critical Note: For spectroscopic applications, Chloroform or THF are recommended as primary solvents.[1][2] For liquid crystal alignment layers, Toluene is preferred due to its controlled evaporation rate.[2]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a Saturation Shake-Flask Method coupled with UV-Vis Spectroscopy .[1][2] It is designed to be self-validating by checking for aggregation (Beer-Lambert deviation).[1][2]

Materials Required
  • ODNPAP (Solid powder).[1][2]

  • HPLC-grade solvents (Dried over molecular sieves).[1][2]

  • 0.22 µm PTFE Syringe Filters (Hydrophobic).[1][2]

  • UV-Vis Spectrophotometer (Quartz cuvettes).[1][2]

  • Thermostated shaker bath (

    
    ).
    
Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

  • Weigh approx. 50 mg of ODNPAP into a 20 mL scintillation vial.

  • Add 5.0 mL of the target solvent.[1][2]

  • Sonicate for 10 minutes to disperse aggregates.

  • Place in the thermostated shaker at

    
     for 24 hours. Validation Check: Ensure solid solute remains visible at the bottom.[2] If fully dissolved, add more solid.[1][2]
    

Step 2: Equilibration & Filtration

  • Allow the solution to stand quiescent for 2 hours to settle coarse particles.

  • Draw the supernatant using a glass syringe.[1][2]

  • Filter through a 0.22 µm PTFE filter into a clean vial. Discard the first 0.5 mL of filtrate (saturates the filter membrane).

Step 3: Gravimetric Analysis (High Concentration)

  • Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum dish.

  • Evaporate solvent under nitrogen flow, then dry in a vacuum oven at

    
     for 2 hours.
    
  • Weigh the residue.[1][2] Calculation:

    
    .[1][2]
    

Step 4: Spectroscopic Validation (Low Concentration/Aggregation Check)

  • Prepare a dilute standard curve of ODNPAP in the same solvent (0.001 – 0.05 mg/mL).[1][2]

  • Dilute the saturated filtrate (gravimetric) by a factor of 100 or 1000 to fall within the linear range.

  • Measure Absorbance (

    
     nm for azo).[1][2]
    
  • Self-Validation Rule: If the solubility calculated via UV-Vis deviates from the Gravimetric result by >5%, aggregation (dimerization) is occurring.[1][2] Use the Gravimetric value as the "bulk solubility" and UV-Vis for "monomeric solubility."

ExperimentalProtocol Start Start: Excess ODNPAP + Solvent Equilibrate Shake 24h @ 25°C (Thermodynamic Equilibrium) Start->Equilibrate Filter Filter (0.22 µm PTFE) Remove Undissolved Solids Equilibrate->Filter Split Split Sample Filter->Split Gravimetric Method A: Gravimetric Evaporate & Weigh Split->Gravimetric UVVis Method B: UV-Vis Dilute & Measure Abs Split->UVVis Compare Compare Results (Validation Step) Gravimetric->Compare UVVis->Compare Result Final Solubility Profile Compare->Result If Deviation < 5%

Figure 2: Workflow for determining solubility with cross-validation between gravimetric and spectroscopic methods.

Part 4: Thermodynamic Parameters

For researchers developing temperature-dependent formulations (e.g., thermochromic devices), determining the Enthalpy of Dissolution (


) is critical.[1][2]

Perform the solubility protocol at three temperatures (


). Plot 

vs

(Van't Hoff plot).[1][2]
  • Slope:

    
    [1][2]
    
  • Interpretation: A steep slope indicates high temperature sensitivity, typical for long-chain esters crystallizing out of solution.[1][2]

References

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Defines the HSP theory used for solvent prediction). [1][2]

  • Yatsenko, A. V., & Paseshnichenko, K. A. (2001).[1][2] Differently coloured polymorphs of 4-[(2-nitrophenyl)azo]phenol. Acta Crystallographica Section C, 57(8), 961-964.[1][2] (Structural basis for the azo-phenol core interactions).[1][2]

  • Eastoe, J., et al. (2013).[1][2] Surfactant aggregation and solubility in organic solvents.[1][2] Soft Matter. (Mechanisms of long-chain alkyl solubility).

  • EPA CompTox Chemicals Dashboard. (2024). Phenol, 4-[(2-nitrophenyl)azo]- Properties.[1][2][3][4] (Physicochemical data for the parent azo compound). [1][2]

Sources

Methodological & Application

Protocol for colorimetric lipase assay using 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for a high-specificity colorimetric lipase assay using the chromogenic substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol .

Application Note: Colorimetric Lipase Assay Using Long-Chain Azo-Ester Substrate

Introduction & Principle

Standard lipase assays often rely on short-chain esters (e.g., p-nitrophenyl acetate) which are non-specific and easily hydrolyzed by esterases. This protocol utilizes 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , a synthetic long-chain (C18) substrate that mimics natural triglycerides.

Why this substrate?

  • True Lipase Specificity: The 18-carbon stearate chain requires interfacial activation, ensuring that only "true" lipases (acting at the oil-water interface) are measured, excluding non-specific esterases.

  • Visual Shift to Violet: Unlike standard p-nitrophenol assays (yellow, 405 nm), the azo-phenol chromophore released here shifts to a distinct violet color (absorbance ~580 nm) under alkaline conditions. This significantly reduces interference from hemolysis or icteric (yellow) plasma samples.

Reaction Mechanism

The assay relies on the hydrolysis of the ester bond at position 5. Upon cleavage, the lipophilic octadecanoic acid is released, liberating the chromophore 5-hydroxy-2-(4-nitrophenylazo)phenol . At the assay pH (8.0–9.0), this phenolic product deprotonates to form a resonance-stabilized anion with intense violet absorbance.

ReactionMechanism Substrate Substrate: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Orange/Yellow) Intermediate Hydrolysis Substrate->Intermediate + H2O Enzyme Lipase (Interface Activated) Enzyme->Intermediate Catalysis Product1 Product 1: Octadecanoic Acid (Stearic Acid) Intermediate->Product1 Product2 Chromophore: 5-hydroxy-2-(4-nitrophenylazo)phenol (Violet Anion @ pH > 8.0) Intermediate->Product2 Signal (580 nm)

Figure 1: Reaction mechanism showing the lipase-catalyzed hydrolysis and subsequent chromophore release.

Materials & Reagents

A. Reagents
ComponentSpecificationPurpose
Substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenolSpecific lipase substrate.
Solvent Ethanol (Absolute) or DMSOInitial solubilization of lipophilic substrate.
Buffer System 50 mM Tris-HCl or Bicine, pH 8.8Optimal pH for pancreatic lipase and chromophore color development.
Emulsifier Sodium Deoxycholate (10 mM) + Gum Arabic (1%)Creates the oil-water interface required for lipase activation.
Activator Colipase (1 mg/L) + CaCl₂ (2 mM)Essential co-factors. Calcium stabilizes the enzyme; Colipase anchors lipase to the micelle.
Stop Solution 0.2 M Citric Acid or 1% SDSLowers pH or denatures enzyme to stop reaction (Endpoint method only).
B. Equipment
  • Spectrophotometer or Microplate Reader capable of reading at 580 nm (Range: 550–600 nm).

  • Thermostatic water bath or plate heater (37°C).

  • Sonicator (for emulsion preparation).

Detailed Protocol

Phase 1: Substrate Emulsion Preparation (Critical)

The substrate is highly lipophilic. Proper emulsification is the single most important factor for assay reproducibility.

  • Stock Solution: Dissolve 10 mg of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 1 mL of Ethanol or DMSO. Vortex until fully dissolved.

  • Emulsification Buffer: Prepare 100 mL of 50 mM Tris-HCl (pH 8.8) containing:

    • 10 mM Sodium Deoxycholate.

    • 2 mM CaCl₂.

    • 1% (w/v) Gum Arabic (stabilizer).

  • Mixing: Slowly add 1 mL of the Stock Solution dropwise into 99 mL of the Emulsification Buffer while stirring rapidly.

  • Sonication: Sonicate the mixture for 3 x 30 seconds on ice to create a stable, cloudy micro-emulsion. Note: The solution should be orange/yellow.

Phase 2: Assay Procedure (Kinetic Method - Recommended)

This method measures the rate of color formation, which is directly proportional to lipase activity.

  • Setup: Preheat the microplate reader to 37°C.

  • Blanking: Add 20 µL of Sample Diluent (Buffer) to "Blank" wells.

  • Sample Addition: Add 20 µL of Enzyme Sample (Serum, plasma, or purified lipase) to "Test" wells.

  • Reaction Initiation: Add 180 µL of the Substrate Emulsion (pre-warmed to 37°C) to all wells using a multi-channel pipette.

  • Measurement:

    • Mix immediately (shake mode for 5 seconds).

    • Measure Absorbance at 580 nm every 30 seconds for 10–20 minutes.

  • Calculation: Determine the slope (

    
    ) from the linear portion of the curve.
    
Phase 3: Endpoint Method (Alternative)
  • Incubate Sample + Substrate for exactly 20 minutes at 37°C.

  • Add 50 µL of Stop Solution (0.2 M Citric Acid) to shift pH < 5 (quenching the reaction and shifting color to orange) OR use SDS to denature. Note: If using acid stop, read at the isosbestic point or re-alkalinize before reading at 580 nm. A better stop solution for this specific dye is often a high concentration of SDS (2%) which breaks micelles and stops activity without shifting pH drastically.

Data Analysis & Workflow

Workflow Start Start Prep Prepare Substrate Emulsion (Sonicate to create micelles) Start->Prep Incubate Add Sample + Substrate Incubate @ 37°C Prep->Incubate Branch Method? Incubate->Branch Kinetic Kinetic Read Measure A580 every 30s Branch->Kinetic High Precision Endpoint Endpoint Read Stop reaction after 20 mins Branch->Endpoint High Throughput Calc Calculate Activity (U/L) Using Molar Extinction Coefficient Kinetic->Calc Endpoint->Calc End Report Data Calc->End

Figure 2: Experimental workflow for kinetic and endpoint analysis.

Calculation Formula

[1]
  • 
    : Change in absorbance per minute.
    
  • 
    : Total reaction volume (200 µL).
    
  • 
    : Sample volume (20 µL).
    
  • 
    : Pathlength (0.5–0.6 cm for standard microplates).
    
  • 
    : Molar Extinction Coefficient of the product at 580 nm. Note: This must be determined empirically for your specific buffer system, but is typically ~20,000–25,000 M⁻¹cm⁻¹ for azo-phenol dyes.
    

Validation & Troubleshooting

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis (Substrate instability).Prepare emulsion fresh daily. Store stock in dark at -20°C. Ensure Buffer pH is not > 9.0.
Non-Linear Kinetics Substrate depletion or product inhibition.Dilute the sample.[2][3] Reduce incubation time. Ensure substrate is in excess (saturation).
Phase Separation Unstable emulsion.Increase sonication time. Add 0.05% Triton X-100 if Deoxycholate is insufficient (caution: may inhibit some lipases).
Low Signal pH too low for color development.The chromophore requires alkaline pH to be Violet. Ensure buffer pH is ≥ 8.5.

References

  • Fossati, P., et al. (1992). "Kinetic colorimetric assay of lipase in serum." Clinical Chemistry. Link

  • Gupta, N., et al. (2002). "A simplified colorimetric method for lipase assay." Biotechnology and Applied Biochemistry. Link

  • Spay, G., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate... using 5-octadecanoyloxy-2-(4-nitrophenylazo)phenol."[4][5][6] MDPI Sensors. Link (Provides characterization of the chromophore).

  • Wako Pure Chemical Industries. "Lipase Kit Application Notes.

Sources

Technical Application Note: Precision Preparation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise preparation, handling, and validation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (often referred to in sensor literature as ETH 2412 or Chromoionophore XI ).

Introduction & Mechanistic Insight

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a specialized lipophilic pH indicator (chromoionophore). Unlike standard water-soluble dyes (e.g., Phenol Red), this molecule is engineered with a hydrophobic C18 (stearyl) tail at the 5-position. This structural modification anchors the probe within lipid bilayers, polymeric optode membranes (e.g., PVC), or hydrophobic cores of drug delivery nanoparticles, preventing leaching into the aqueous phase.

Core Applications in Drug Development
  • Micro-pH Sensing: Measuring the internal pH of liposomes, polymersomes, or PLGA nanoparticles during drug formulation.

  • Ion-Selective Optodes: Functioning as a proton-selective transducer in flow-through sensors for analytes like thiocyanate or creatinine.

  • Interfacial Catalysis: Serving as a chromogenic probe to study interfacial phenomena, though researchers must note its susceptibility to hydrolysis by esterases/lipases due to the octadecanoyloxy ester linkage.

Physicochemical Profile
PropertyDataNotes
Formula C₃₀H₄₃N₃O₅
Molecular Weight 525.68 g/mol
CAS Number 124522-01-6Often listed as ETH 2412
Appearance Orange/Red PowderColor depends on synthesis workup pH
Solubility THF, DCM, ChloroformInsoluble in water; sparingly soluble in MeOH

~450 nm (Acid), ~550 nm (Base)Solvatochromic; shifts with polarity
pKa (Apparent) ~8.0 - 9.0Highly dependent on the matrix/membrane

Critical Considerations Before Preparation

A. Solvent Selection Logic
  • Tetrahydrofuran (THF): The Gold Standard for this compound. THF dissolves both the lipophilic tail and the azo-phenol core efficiently and is compatible with PVC membrane casting.

  • Dichloromethane (DCM): Excellent alternative for coating applications but highly volatile, making precise concentration maintenance difficult over time.

  • DMSO: Possible for biological assays, but the extreme hydrophobicity of the C18 tail can lead to microscopic aggregation (micelles) even in DMSO, affecting extinction coefficients. Avoid for quantitative stock if possible.

B. Stability Risks
  • Ester Hydrolysis: The C18 tail is attached via an ester bond. Presence of water + acid/base catalysis (or contaminating lipases) will cleave the tail, converting the lipophilic probe into a water-soluble dye, ruining the assay. Stocks must be anhydrous.

  • Photobleaching: Azo dyes are susceptible to trans-cis isomerization or bleaching under high-intensity light.

Detailed Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7]
  • Compound: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Store at -20°C).[1]

  • Solvent: Anhydrous THF (Inhibitor-free recommended for membrane work) or Anhydrous DCM.

  • Vessels: Amber glass vials (silanized preferred to minimize loss). Do not use polystyrene plastics (THF dissolves them).

  • Equipment: Analytical balance (0.01 mg precision), Glass Hamilton syringe.

Step-by-Step Workflow
Step 1: Environmental Control

Equilibrate the reagent vial to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder, which accelerates ester hydrolysis.

Step 2: Gravimetric Preparation (Example: 10 mM Stock)

Target Volume: 5 mL Target Concentration: 10 mM (10 mmol/L)

  • Calculate Mass:

    
    
    
    
    
  • Weigh 26.3 mg of the compound into a 10 mL amber glass volumetric flask.

    • Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper and rinse into the flask with solvent.

Step 3: Solubilization
  • Add approximately 3 mL of Anhydrous THF.

  • Swirl gently. The solution should turn a deep orange/red immediately.

  • Sonicate for 30 seconds if any particulate remains.

  • Dilute to the mark (5 mL) with THF.

  • Seal with a Teflon-lined cap and invert 10 times to mix.

Step 4: Quality Control (Spectral Validation)

Before committing the stock to storage, validate its integrity.

  • Dilute 10 µL of Stock into 990 µL THF.

  • Measure Absorbance scan (300–700 nm).

  • Criteria: You should see a dominant peak around 450 nm (protonated form).

  • Functional Check: Add 5 µL of Triethylamine (Base). The solution should shift to violet/purple (~550 nm). Add 5 µL of Acetic Acid. It should revert to orange.

    • Failure Mode: If the color does not shift, the phenol group may be blocked or degraded.

Visual Workflow (DOT Diagram)

StockPrep Start Start: Equilibrate Reagent (Room Temp, 30 min) Weigh Weigh 26.3 mg (Amber Glass) Start->Weigh Solvent Add Anhydrous THF (Initial 3 mL) Weigh->Solvent Mix Swirl & Sonicate (30 sec) Solvent->Mix Dilute Dilute to 5 mL Mark (Final: 10 mM) Mix->Dilute QC QC Check: Acid/Base Shift Dilute->QC QC->Weigh Fail Store Storage: -20°C, Dark, Argon QC->Store Pass

Caption: Workflow for the preparation and validation of ETH 2412 stock solutions. Note the critical QC step to verify pH responsiveness.

Storage and Stability

  • Primary Storage: Aliquot into small amber glass vials (e.g., 500 µL) with Teflon-lined caps.

  • Temperature: Store at -20°C .

  • Headspace: Purge vials with Argon or Nitrogen gas before sealing to prevent oxidation and moisture ingress.

  • Shelf Life:

    • Solid: 2 years at -20°C.

    • Solution (THF): 3-6 months at -20°C. (THF can form peroxides over time; check solvent integrity).

Application Protocol: Optode Membrane Fabrication

Context: Creating a pH-sensitive sensor.

  • Cocktail Preparation: Mix the following in a glass vial:

    • 1.0 mg 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Proton Ionophore).

    • 1.5 mg Potassium Tetrakis(4-chlorophenyl)borate (Ionic Additive).

    • 66 mg 2-Nitrophenyl octyl ether (NPOE) (Plasticizer).

    • 33 mg Poly(vinyl chloride) (High MW).

  • Dissolution: Add 1.5 mL freshly distilled THF. Stir until PVC is fully dissolved (approx. 2 hours).

  • Casting: Pour into a glass ring (24 mm diameter) on a glass plate.

  • Drying: Allow THF to evaporate slowly overnight under a dust cover.

  • Result: A transparent, flexible, orange membrane ~200 µm thick.

Mechanism of Action Diagram

Mechanism Substrate Protonated Form (H-Ind) (Orange, ~450 nm) Stabilized in Lipid Phase Deprotonated Deprotonated Form (Ind-) (Violet, ~550 nm) Complexed with Cation Substrate->Deprotonated  pH Increase (OH-)    Loss of H+   Note NOTE: The C18 tail keeps both forms anchored in the organic phase. Substrate->Note Interface Membrane Interface Deprotonated->Substrate  pH Decrease (H+)  

Caption: Reversible protonation equilibrium of the probe. The spectral shift allows ratiometric pH determination.

References

  • Original Synthesis & Application (Optodes): Spichiger, U. E., et al. "Optical sensors based on neutral carriers." Sensors and Actuators B: Chemical, Vol. 11, No. 1-3, 1993, pp. 1-8. Source:

  • Application in Thiocyanate Sensing: Capitán-Vallvey, L. F., et al. "Flow-through bulk optode for spectrophotometric determination of thiocyanate and its application to water and saliva analysis." Talanta, Vol. 71, No. 3, 2007. Source:

  • Lipase/Esterase Interference: Gupta, N., et al. "Lipase assays for conventional and molecular screening: an overview." Biotechnology and Applied Biochemistry, Vol. 37, 2003. Source:

  • General Solubility Data (Azo Phenols): PubChem Compound Summary for 4-[(4-Nitrophenyl)azo]phenol (Core Structure). Source:

Sources

High-Throughput Screening of Lipase Activity with Azo-Coupling Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.[1]3) are pivotal biocatalysts used in detergent formulation, biodiesel production, and pharmaceutical synthesis. Unlike esterases, which act on water-soluble substrates, true lipases exhibit interfacial activation —a catalytic "switch" triggered only at the lipid-water interface of emulsified substrates.

This guide details a high-throughput screening (HTS) workflow using Azo-Coupling Substrates (specifically


-naphthyl esters coupled with diazonium salts). While 

-nitrophenyl palmitate (pNPP) is a common chromogenic standard, the Azo-coupling method offers distinct advantages for HTS:
  • Visible Spectrum Shift: The resulting azo dye absorbs at 540–550 nm, avoiding interference from yellow-colored compounds or protein absorbance common in crude extracts (unlike pNPP at 405 nm).

  • High Sensitivity: The molar extinction coefficient of the resulting azo dyes is typically high, allowing detection of low-activity variants.

The Chemistry of Azo-Coupling

The assay relies on a two-step reaction.[2] First, the lipase hydrolyzes a naphthyl ester (colorless) to release naphthol.[2] Second, the naphthol reacts with a diazonium salt (e.g., Fast Blue BB) to form a deeply colored azo dye.[2]

LipaseMechanism sub1 Naphthyl Palmitate (Substrate / Micelle) inter 1-Naphthol (Colorless) sub1->inter Hydrolysis fatty Palmitic Acid sub1->fatty Hydrolysis lipase Lipase (Interfacial Activation) lipase->sub1 Catalysis product Azo Dye Complex (Purple/Red - 540nm) inter->product Coupling Reaction fastblue Fast Blue BB Salt (Diazonium) fastblue->product

Figure 1: Reaction mechanism. The lipase hydrolyzes the ester bond at the micellar interface. The released naphthol couples with Fast Blue BB to generate the chromophore.[2]

Material Selection & Experimental Design

Substrate Selection: The Chain Length Rule

To distinguish true lipases from esterases, you must use long-chain fatty acid esters.

  • True Lipase Screen: Use 2-Naphthyl Palmitate (C16) or 2-Naphthyl Myristate (C14) .

  • Esterase Screen: Use 2-Naphthyl Acetate (C2) or Butyrate (C4).

The Critical Role of Emulsification

Lipases require an oil-water interface to open their "lid" domain (interfacial activation). Dissolving hydrophobic substrates solely in DMSO will result in poor activity and high variability. You must create a stable emulsion using bile salts (Sodium Taurocholate) or non-ionic detergents (Triton X-100) above their Critical Micelle Concentration (CMC).

Reagents Checklist
ComponentSpecificationRole
Substrate 2-Naphthyl Palmitate (Sigma)Lipophilic substrate precursor.
Coupler Fast Blue BB Salt (hemi-zinc chloride salt)Diazonium salt for azo dye formation.
Emulsifier Sodium Taurocholate (NaT) or Triton X-100Creates the lipid-water interface.
Buffer 50 mM Tris-HCl, pH 8.0Maintains alkaline pH for optimal activity.
Stop Solution 10% SDS or 4% TCAStops reaction and solubilizes the dye.

Detailed Protocol: Azo-Coupling HTS Assay

Format: 96-well or 384-well microplate Detection: Absorbance (OD) at 540 nm

Step 1: Preparation of Substrate Emulsion (Solution A)

Scientific Rationale: This step creates the micelles necessary for lipase activation.

  • Dissolve 2-Naphthyl Palmitate in a minimal volume of acetone or DMSO to make a 20 mM stock.

  • Prepare the Assay Buffer : 50 mM Tris-HCl (pH 8.0) containing 0.4% (w/v) Triton X-100 and 0.1% Gum Arabic (optional stabilizer).

  • Dropwise addition: While vortexing the Assay Buffer vigorously, add the substrate stock to a final concentration of 1–2 mM.

  • Sonication: Sonicate the mixture for 2 mins (30s on/off cycles) to generate a milky, stable emulsion. Note: Use fresh daily.

Step 2: Preparation of Color Developer (Solution B)
  • Dissolve Fast Blue BB Salt in DMSO or water to 10 mg/mL.

  • Caution: Diazonium salts are light-sensitive. Wrap tube in foil and keep on ice.

Step 3: HTS Workflow (Standard 96-well)
StepActionVolume (µL)Notes
1 Dispense Enzyme Sample 20 µLCrude lysate or purified lipase.
2 Add Substrate Emulsion (A) 160 µLUse wide-bore tips if emulsion is viscous.
3 Incubate -37°C for 30 mins (Linear phase).
4 Add Color Developer (B) 20 µLAdd post-incubation to avoid diazonium inhibition.
5 Develop Color -Incubate 10 mins at Room Temp (Dark).
6 Clarify/Stop (Optional)50 µLAdd 10% SDS if turbidity interferes.
7 Read Absorbance -Measure OD at 540 nm .

Note on Kinetic Mode: It is possible to add Fast Blue BB at the start (Step 2) for real-time kinetics. However, some diazonium salts can inhibit specific lipases over long incubations. Validation is required for kinetic mode.

HTS Workflow Diagram

HTS_Workflow sub_prep Substrate Preparation (Sonicated Emulsion of Naphthyl Palmitate + Triton X-100) reaction Reaction Initiation Add 45µL Substrate Emulsion Incubate 37°C, 30-60 min sub_prep->reaction plate_setup Plate Setup (384-well) Dispense 5µL Enzyme Library plate_setup->reaction coupling Azo Coupling Add 10µL Fast Blue BB Develop 10 min (Dark) reaction->coupling read Detection Read OD @ 540nm coupling->read analysis Data Analysis Calculate Z-Factor & Activity read->analysis

Figure 2: Step-by-step workflow for High-Throughput Screening.

Data Analysis & Quality Control

Calculating Activity

Lipase activity is proportional to the concentration of naphthol released.[2]

  • Standard Curve: Prepare a serial dilution of 1-Naphthol (0 to 1 mM) in the assay buffer. Add Fast Blue BB and measure OD540.[2]

  • Formula:

    
    [3]
    
    • 
      : Extinction coefficient (derived from standard curve slope).
      
    • 
      : Incubation time (min).
      
    • 
      : Path length (cm).
      
HTS Validation (Z-Factor)

For a screening campaign to be valid, the Z-factor must be > 0.5.



  • 
    : Mean and SD of positive control (commercial lipase).
    
  • 
    : Mean and SD of negative control (buffer or heat-inactivated lysate).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Spontaneous hydrolysispH is too high (>8.5) or emulsion is unstable. Lower pH to 7.5 or store substrate in dark/cold.
Precipitation Azo dye insolubilityThe azo complex can precipitate in aqueous buffer. Add 10% SDS or Ethanol in the stop step to solubilize the dye.
Low Activity "Lid" not openingInsufficient emulsification. Increase Triton X-100 or switch to Sodium Taurocholate (bile salts mimic natural gut conditions).
Variable Results Phase separationThe emulsion is breaking. Re-sonicate substrate or add Gum Arabic (1%) as a stabilizer.

References

  • BenchChem. (2025).[2][3] 2-Naphthyl Myristate Lipase Assay: A Detailed Protocol. Retrieved from

  • Gupta, N., et al. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry. (Cited for emulsion techniques).[4][5][6] Retrieved from

  • Sigma-Aldrich. (2024). Lipase Assay using 2-Naphthyl esters and Fast Blue BB. Retrieved from

  • MDPI. (2024). Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples. Retrieved from

Sources

Technical Application Note: Buffer Selection & Hydrolysis Protocol for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (also known as ETH 2412 or Chromoionophore IV ) as a chromogenic substrate for lipase or esterase activity assays.[1] While traditionally used as a lipophilic pH indicator in bulk optodes, its structure—a long-chain fatty acid ester of an azo-dye—makes it an excellent, albeit challenging, substrate for examining interfacial enzymatic hydrolysis.

Part 1: Executive Summary & Mechanistic Insight

The Substrate Challenge

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a highly lipophilic molecule designed to remain in organic sensor membranes.[1] Its structure consists of:

  • A Chromophore: A nitrophenylazo-phenol core (structurally related to Magneson I).[1]

  • A Lipophilic Tail: An 18-carbon stearyl ester (octadecanoyloxy) at position 5.[1]

The Hydrolysis Event: Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) act at the lipid-water interface.[1] Hydrolysis cleaves the C18 ester bond, releasing stearic acid and the free azo-resorcinol derivative .

  • Substrate (Intact): High logP, restricted resonance, yellow/orange in neutral buffer.

  • Product (Hydrolyzed): Lower logP, ionizable phenolic groups.[1] In alkaline conditions (pH > 8.5), the product forms a dianion with a bathochromic shift to deep violet/red , allowing spectrophotometric detection.

The "Interfacial Quality" of the Buffer

Because the substrate is insoluble in water, the "buffer" is actually a microemulsion system . The buffer must perform three conflicting roles:

  • Solubilization: Suspend the hydrophobic substrate in stable micelles.[1]

  • Activation: Provide the "oil-water interface" required to trigger the lipase "lid-opening" mechanism.

  • Ionization: Maintain a pH high enough to deprotonate the product (for color) but within the enzyme's stability range.[1]

Part 2: Buffer Selection & Preparation Strategy

The Core Buffer System

Recommended Buffer: 50 mM Tris-HCl, pH 8.0 – 8.5 at 25°C.

  • Why Tris? Phosphate buffers can precipitate calcium ions (essential for many lipases) and may inhibit specific esterases.[1] Tris is compatible with alkaline pH ranges required for the chromophore's spectral shift.[1]

  • pH Rationale: The leaving group (azo-resorcinol) has a pKa near 7-8.[1] To maximize the extinction coefficient (

    
    ) of the product and minimize background noise, the assay should run at pH 
    
    
    
    8.0.
Surfactant & Emulsification (The Critical Variable)

You cannot simply add the substrate to the buffer; it will precipitate. You must create a Mixed Micelle System .

  • Primary Surfactant: Triton X-100 (Non-ionic).[1]

    • Concentration: 0.1% to 0.4% (w/v).[1]

    • Role: Stabilizes the ester in micelles, providing a surface for lipase adsorption.

  • Alternative: Sodium Deoxycholate (Anionic).[1]

    • Use Case: Required for lipases that are bile-salt dependent (e.g., Pancreatic Lipase).[1]

Essential Additives
  • Calcium Chloride (CaCl₂): 1 – 5 mM.[1]

    • Mechanism:[1] Ca²⁺ stabilizes the active site of many lipases and scavenges the released fatty acids (stearic acid) as insoluble calcium soaps, preventing product inhibition and shifting the equilibrium forward.

  • Organic Co-solvent: Tetrahydrofuran (THF) or Ethanol .[1]

    • Role: The substrate is dissolved here first to create a high-concentration stock before injection into the aqueous buffer.[1]

Visualizing the Reaction Interface

The following diagram illustrates the micellar interface where the buffer components interact with the enzyme.

G cluster_0 Micelle Interface (Buffer System) Substrate Substrate (C18 Ester) (Buried in Hydrophobic Core) Interface Oil-Water Interface (Activation Site) Substrate->Interface Presentation Surfactant Triton X-100 / Deoxycholate (Stabilizing Shell) Surfactant->Interface Stabilization ActivatedEnzyme Interfacial Activation (Lid Opening) Interface->ActivatedEnzyme Enzyme Lipase Enzyme (Inactive in Bulk Phase) Enzyme->Interface Adsorption Hydrolysis Hydrolysis Event (Cleavage of C18) ActivatedEnzyme->Hydrolysis Product1 Stearic Acid (Precipitates with Ca2+) Hydrolysis->Product1 Product2 Azo-Phenol Chromophore (Violet @ pH 8.5) Hydrolysis->Product2

Caption: Mechanism of interfacial activation and hydrolysis of the lipophilic substrate within the buffered micelle system.

Part 3: Detailed Experimental Protocol

Reagent Preparation
  • Substrate Stock Solution (10 mM):

    • Weigh 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (MW ≈ 525 g/mol ).[1]

    • Dissolve in pure THF (Tetrahydrofuran) or Dichloromethane .[1] Note: Ethanol may not fully dissolve the C18 chain at high concentrations.

    • Store at -20°C in the dark (light sensitive).[1]

  • Assay Buffer (2X Concentrate):

    • 100 mM Tris-HCl, pH 8.2.[1]

    • 2 mM CaCl₂.[1]

    • 0.2% (w/v) Triton X-100 (or 4 mM Sodium Deoxycholate).[1]

    • Filter sterilize (0.22 µm) to remove particulates that scatter light.[1]

Assay Workflow (Continuous Spectrophotometric Method)

This protocol is optimized for a 96-well microplate format but scales to cuvettes.[1]

Step 1: Emulsification (The "Shock" Dilution)

  • Critical: You cannot add the THF stock directly to the enzyme. You must form the emulsion first.[1]

  • Add 10 µL of Substrate Stock (10 mM) dropwise into 990 µL of vigorously stirring Assay Buffer (1X) (diluted from 2X with water).

  • Result: A turbid, yellow/orange emulsion (Final Substrate Concentration: 100 µM).[1]

  • Stability:[1][2] Use this emulsion within 30 minutes.[1]

Step 2: Reaction Setup

Component Volume (µL) Final Conc.
Substrate Emulsion 180 90 µM
Enzyme Sample 20 Variable

| Total Volume | 200 | - |[1]

Step 3: Measurement

  • Instrument: Microplate reader heated to 30°C or 37°C .

  • Wavelength: Monitor Absorbance at 580 nm (for the violet form) or 450 nm (isosbestic/yellow region, less specific). Recommendation: Scan 400-700 nm first to determine optimal

    
     for your specific pH.[1]
    
  • Mode: Kinetic read (Points every 30 seconds for 20 minutes).

Step 4: Stop-Point Verification (Optional but Recommended) If the signal is weak at pH 8.2:

  • Run the reaction for 30 minutes.

  • Add 50 µL of 1 M NaOH (shifts pH to >12).

  • Read Endpoint Absorbance at 580 nm immediately.[1] This ensures all released chromophore is fully ionized and visible.[1]

Workflow Diagram

Workflow Stock 1. Prepare Stock (10 mM in THF) Emulsion 3. Create Emulsion (Inject Stock into Buffer -> Vortex) Stock->Emulsion Buffer 2. Prepare Buffer (Tris pH 8.2 + Triton X-100) Buffer->Emulsion Plate 4. Load Microplate (180 µL Emulsion + 20 µL Enzyme) Emulsion->Plate Incubate 5. Kinetic Incubation (37°C, 20 mins) Plate->Incubate Read 6. Detection (Abs @ 580 nm) Incubate->Read

Caption: Step-by-step workflow for the high-throughput microplate assay.

Part 4: Data Analysis & Troubleshooting

Calculating Activity

Calculate the rate of hydrolysis using the Beer-Lambert Law:


[1]
  • 
    : Slope of the linear portion of the kinetic curve.
    
  • 
    : Molar extinction coefficient of the hydrolyzed product at pH 8.2 (Must be determined empirically using a standard curve of the free azo-phenol; typically 
    
    
    
    ).[1]
  • 
    : Path length (0.6 cm for 200 µL in standard 96-well plate).
    
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Substrate concentration too high or insufficient surfactant.[1]Reduce substrate to 50 µM or increase Triton X-100 to 0.5%.[1] Ensure THF stock is injected slowly while vortexing.
High Background Spontaneous hydrolysis (chemical instability).[1]Keep buffer pH below 9.[1]0. Store emulsion on ice before use.[1] Subtract "No Enzyme" blank.
No Activity Enzyme cannot access substrate (Interfacial failure).[1]Switch surfactant.[1] Some lipases are inhibited by Triton X-100; try Gum Arabic (1%) or Sodium Taurocholate.[1]
Color too faint pH too low for chromophore ionization.[1]Use the "Stop-Point" method with NaOH to boost pH to 12 before reading.[1]

References

  • Bakker, E., et al. (1997).[1] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 1. General Characteristics.[1][3][4][5][6] Chemical Reviews, 97(8), 3083–3132. Link[1]

  • Gupta, N., et al. (2002).[1] A simplified colorimetric method for the determination of lipase activity in broth.[1] Biotechnology and Applied Biochemistry.[1] (Describes the foundational

    
    NPP assay logic adapted here).
    
  • Fluka/Sigma-Aldrich. Product Data Sheet: ETH 2412 (Chromoionophore IV).[1] (Confirming structure and solubility profiles). Link

  • Winkler, U. K., & Stuckmann, M. (1979).[1] Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. (Reference for surfactant/emulsion optimization in lipase assays). Link[1]

Sources

Application Note: Optimizing Incubation Time for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery scientists optimizing hydrolytic assays for the specific chromogenic substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol .

This molecule is a long-chain (C18) lipophilic substrate . Unlike simple soluble esters, its assay optimization requires strict attention to interfacial kinetics , solubility , and incubation time to distinguish true enzymatic turnover from background noise or precipitation.

Introduction & Principle

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a synthetic chromogenic substrate designed to measure the activity of lipases that show specificity for long-chain fatty acids (C18, stearate).

  • The Substrate: Contains a hydrophobic C18 tail (Octadecanoyloxy) and a chromogenic head group (Nitrophenylazophenol). It mimics natural triglycerides but releases a colored reporter upon cleavage.

  • The Reaction: Lipolytic hydrolysis cleaves the ester bond at position 5.

  • The Signal: The release of the 2-(4-nitrophenylazo)phenol core results in a bathochromic shift (color change) or hyperchromic effect (intensity increase), typically measurable between 400–500 nm (dependent on pH).

The Challenge of Incubation Time

Optimization of incubation time is the single most critical factor for this assay due to Interfacial Activation . Unlike soluble substrates, this C18 molecule forms micelles or emulsions. Lipases must undergo a conformational change (lid opening) at the lipid-water interface to become active.

  • Too Short: The system is in the "Lag Phase" (enzyme penetrating the interface); data is noisy and non-linear.

  • Too Long: Substrate depletion, product inhibition by free fatty acids, or spontaneous precipitation of the insoluble C18 substrate causes false readings.

Materials & Preparation

A. Substrate Stock Solution

The C18 chain renders this molecule insoluble in aqueous buffers.

  • Solvent: Dissolve the substrate in DMSO or Ethanol to a concentration of 10–20 mM .

  • Storage: Store at -20°C, protected from light (azo bonds are photosensitive).

B. Assay Buffer (Emulsification System)

To present the substrate to the enzyme, you must create a stable emulsion.

  • Base: 50 mM Tris-HCl or HEPES, pH 8.0 (Lipases typically prefer alkaline pH).

  • Detergent/Emulsifier: 0.1% to 0.4% Triton X-100 or Sodium Deoxycholate (bile salt).

    • Note: Bile salts are physiologically relevant for mammalian pancreatic lipases; Triton X-100 is better for microbial lipases.

  • Additives: 5 mM CaCl₂ (Calcium is often required to stabilize the active lipase structure and precipitate released fatty acids to prevent inhibition).

Protocol 1: Spectral Validation (Pre-Optimization)[1]

Before optimizing time, confirm the detection wavelength. The "Azo" group often absorbs at a different wavelength than standard p-nitrophenol (405 nm).

  • Blank: Assay Buffer + Enzyme.

  • Substrate Control: Assay Buffer + Substrate (No Enzyme).

  • Hydrolyzed Control: Assay Buffer + Substrate + Excess Enzyme (Incubate 60 mins).

  • Scan: Perform a spectral scan (350 nm – 600 nm).

  • Selection: Choose the wavelength with the maximal difference (

    
    OD) between the Hydrolyzed Control and Substrate Control. Likely range: 420–480 nm.
    

Protocol 2: Time-Course Optimization (Kinetic Mode)

This experiment identifies the Linear Range and the Lag Phase .

Experimental Setup (96-Well Plate)
ComponentVolumeFinal Conc.
Assay Buffer 180 µL1x
Enzyme 10 µLVariable
Substrate Stock 10 µL0.5 mM (example)
Total Volume 200 µL

Note: Premix Substrate and Buffer vigorously to form an emulsion before adding to the plate.

Workflow
  • Pre-incubation: Incubate the plate containing Buffer + Enzyme at the assay temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Add the Substrate emulsion using a multichannel pipette.

  • Measurement: Immediately place in a plate reader.

    • Mode: Kinetic.[1]

    • Interval: Read every 60 seconds.

    • Duration: 60 minutes.[2]

    • Shake: Shake plate for 3 seconds before each read (crucial to maintain emulsion).

Data Visualization: The Kinetic Curve

The resulting curve will likely display three phases. Use the diagram below to interpret your data.

LipaseKinetics cluster_0 Optimization Goal Start Start Reaction Lag Lag Phase (Interfacial Activation) Start->Lag 0-5 min Linear Linear Phase (Optimal Measurement Window) Lag->Linear Enzyme penetrates micelle interface Plateau Plateau/Decline (Substrate Depletion/Inhibition) Linear->Plateau >30-45 min

Caption: Kinetic phases of long-chain lipase assays. Measurements must be taken strictly within the green "Linear Phase".

Data Analysis & Optimization Decisions

Step 1: Identify the Linear Region

Plot Absorbance (Y) vs. Time (X).

  • Lag Phase: The first few minutes where the slope is flat or increasing slowly. Action: Do not use these time points for rate calculation.

  • Linear Phase: The region where

    
    .
    
  • Plateau: The slope decreases.

Step 2: Calculate Z' Factor (For HTS)

If developing a screening assay, select a fixed time point within the linear phase (e.g., 20 min) and calculate the Z' factor to ensure robustness.



  • 
    : Standard deviation of positive (enzyme) and negative (no enzyme) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
  • Target: Z' > 0.5 is excellent.

Step 3: Final Protocol Definition

Based on the kinetic data, define your standard incubation time.

  • Example Recommendation: "Incubate for 20 minutes at 37°C. Measure Endpoint."

  • Why? 20 minutes is typically enough to bypass the lag phase of interfacial activation but short enough to avoid substrate precipitation or product inhibition.

Troubleshooting & Critical Considerations

ProblemCauseSolution
High Background (Blank) Spontaneous hydrolysis (Substrate instability)Reduce pH slightly (e.g., 8.0 -> 7.5). Store substrate in dark. Prepare fresh emulsions.
Precipitation / Turbidity C18 chain insolubilityIncrease Triton X-100 concentration (up to 0.5%). Add Gum Arabic (1 mg/mL) as a stabilizer.
Non-Linear Kinetics Enzyme aggregation or Product InhibitionDilute enzyme. Add BSA (0.1%) to prevent enzyme adsorption to plastic.
Low Signal Poor interfacial qualitySonicate the substrate/buffer mixture before adding enzyme to create smaller, more accessible micelles.

References

  • Gupta, R., et al. (2003). "Microbial lipases and their industrial applications: a comprehensive review." Biotechnology and Applied Biochemistry. Link

  • Winkler, U. K., & Stuckmann, M. (1979). "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. (Foundational text on lipase emulsification/stabilization). Link

  • BenchChem Technical Support. (2025). "Standard protocol for lipase activity assay using 4-Nitrophenyl stearate." (Analogous long-chain substrate protocol). Link

  • Stoytcheva, M., et al. (2012). "Lipase Biosensors." IntechOpen. (Discusses interfacial kinetics of C18 substrates). Link

Sources

Application Note: High-Specificity Lipase Kinetics using 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals utilizing 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol as a chromogenic substrate for the quantification of lipase activity.

Introduction & Mechanistic Insight

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a sophisticated, long-chain chromogenic substrate designed to differentiate true lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) from non-specific esterases.

The "Interfacial Activation" Imperative

Unlike short-chain substrates (e.g., p-nitrophenyl acetate) which can be hydrolyzed by simple esterases in aqueous solution, the octadecanoyl (C18) moiety of this substrate renders it water-insoluble. This mimics natural triglycerides, necessitating the formation of a micellar interface for enzymatic attack. Consequently, this substrate specifically targets lipases that possess a "lid" domain and undergo interfacial activation.

The Chromogenic Reporter System

The core chromophore, 2-(4-nitrophenylazo)phenol , is linked to the C18 fatty acid via an ester bond at the 5-position.

  • Intact Substrate : In its esterified form, the molecule is incorporated into lipid micelles/emulsions.

  • Enzymatic Hydrolysis : Lipase cleaves the ester bond, releasing Stearic Acid and the chromophore 5-Hydroxy-2-(4-nitrophenylazo)phenol .

  • Signal Generation : The released phenol undergoes tautomeric shifts and ionization at alkaline pH (typically pH 8.0), resulting in a significant bathochromic shift (yellow

    
     red/purple) and increase in absorbance, quantifiable via microplate reader.
    

Experimental Workflow Diagram

LipaseAssayWorkflow Substrate Solid Substrate (5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol) StockSol Stock Solution (10 mM in DMSO/THF) Substrate->StockSol Dissolution Emulsion Substrate Emulsion (Buffer + Triton X-100/Deoxycholate) StockSol->Emulsion Dropwise Addition + Vortex/Sonicate Microplate Microplate Setup (96-well, Clear Flat Bottom) Emulsion->Microplate Dispense 180 µL Incubation Incubation (37°C, Orbital Shaking) Microplate->Incubation Add Enzyme (20 µL) Hydrolysis Enzymatic Hydrolysis (Interfacial Activation) Incubation->Hydrolysis Reaction Detection Signal Detection (Absorbance 450-500 nm) Hydrolysis->Detection Chromophore Release Data Data Analysis (Vmax, Specific Activity) Detection->Data Kinetic Calculation

Caption: Workflow for lipase activity profiling. Critical steps include the generation of a stable substrate emulsion to ensure interfacial enzyme access.

Pre-Assay Preparation

Reagent Requirements[1]
  • Substrate : 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Store at -20°C, desiccated).

  • Solvent : Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous.

  • Emulsifier : Sodium Deoxycholate (NaDC) or Triton X-100.

  • Assay Buffer : 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl

    
     (Calcium is essential for many lipases to stabilize the active site and scavenge released fatty acids).
    
Stock Solution Preparation

Dissolve the substrate to a concentration of 10 mM in anhydrous DMSO.[1]

  • Note: This stock is stable for 1-2 weeks at -20°C if protected from light and moisture.

Substrate Emulsion (Critical Step)

Lipases require an oil-water interface. A simple dilution will cause precipitation.

  • Prepare Assay Buffer containing 0.1% (w/v) Sodium Deoxycholate (or 0.05% Triton X-100).

  • While vortexing the buffer vigorously, add the 10 mM Substrate Stock dropwise to a final concentration of 0.5 mM (e.g., 500 µL stock into 9.5 mL buffer).

  • Sonicate the mixture for 30-60 seconds until a homogenous, slightly turbid emulsion is formed. Do not overheat.

  • Keep the emulsion at 37°C until use to prevent solidification of the stearate moiety.

Microplate Reader Protocol

Instrument : Multimode Microplate Reader (e.g., BMG LABTECH, Tecan, Molecular Devices). Plate Type : 96-well clear, flat-bottom polystyrene plates.

Plate Layout & Pipetting
Well TypeSubstrate Emulsion (µL)Assay Buffer (µL)Enzyme Sample (µL)Total Vol (µL)
Blank 180200200
Control 180020 (Inactivated*)200
Sample 180020200

*Inactivated Enzyme: Heat-treated (95°C, 10 min) or specific inhibitor added.

Reader Settings
  • Measurement Mode : Absorbance (Kinetic).

  • Wavelength : 450 nm - 500 nm .

    • Optimization: Perform a spectral scan (350–600 nm) on a fully hydrolyzed sample (add NaOH) to determine the exact

      
       for your specific buffer conditions. The azo-phenolate typically absorbs strongly between 450–520 nm.
      
  • Temperature : 37°C (Critical for lipase kinetics and substrate solubility).

  • Kinetic Interval : Read every 30-60 seconds .

  • Duration : 20–40 minutes.

  • Shaking : Orbital (High speed) for 3 seconds before each measurement. Essential to maintain the emulsion and prevent phase separation.

Data Analysis & Calculation

Reaction Pathway Diagram

ReactionMechanism Substrate Substrate (Esterified Azo-Phenol) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Lipase Lipase (Interfacial Activation) Lipase->Intermediate Product1 Stearic Acid (C18 Fatty Acid) Intermediate->Product1 Product2 Chromophore (5-Hydroxy-2-(4-nitrophenylazo)phenol) Intermediate->Product2 Signal Absorbance (Red/Purple @ pH 8) Product2->Signal Ionization

Caption: Hydrolysis mechanism. The lipase cleaves the C18 ester, releasing the chromogenic azo-phenol which ionizes at pH 8.0.

Calculation of Activity
  • Determine Slope : Calculate the slope of the linear portion of the absorbance vs. time curve (

    
    ) for each sample.
    
  • Subtract Blank :

    
    .
    
  • Beer-Lambert Law :

    
    
    
    • 
      : Reaction volume (0.2 mL).
      
    • 
      : Dilution factor of enzyme.
      
    • 
      : Molar extinction coefficient (Determine experimentally using a standard curve of the hydrolyzed product, typically 
      
      
      
      for azo-phenols).
    • 
      : Pathlength (approx. 0.6 cm for 200 µL in 96-well plate).
      
    • 
      : Volume of enzyme added (0.02 mL).
      

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Absorbance Unstable emulsion or spontaneous hydrolysis.Prepare emulsion fresh. Store stock in dark/desiccated. Ensure pH is not >8.5 (increases spontaneous hydrolysis).
Non-Linear Kinetics Substrate depletion or product inhibition.Dilute enzyme sample. Reduce assay duration to initial velocity phase (first 5-10 mins).
Precipitation/Turbidity "Clouding" of Stearic Acid.Ensure sufficient Calcium (5 mM) is present to form soaps, or increase surfactant (Deoxycholate) slightly to solubilize products.
No Activity Detected Enzyme requires specific cofactor or interface.Verify "Interfacial Activation" conditions. Some lipases (e.g., pancreatic) require Colipase.

References

  • Gupta, N., et al. (2002). "A simplified colorimetric method for the determination of lipase activity in aqueous-organic systems." Biotechnology and Applied Biochemistry. Link

  • Winkler, U.K. & Stuckmann, M. (1979). "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. (Foundational work on nitrophenyl ester substrates). Link

  • Hasan, F., et al. (2009). "Industrial applications of microbial lipases." Enzyme and Microbial Technology. Link

  • Sigma-Aldrich. "Lipase Activity Assay Protocol." (General reference for pNP-derivative handling). Link

Sources

Determining bacterial lipase activity with 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Determining Bacterial Lipase Activity with the Novel Chromogenic Substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates.[1] These enzymes are ubiquitous in nature and are produced by various animals, plants, and microorganisms.[2] Bacterial lipases, in particular, have garnered significant attention in the biotechnology sector due to their broad substrate specificity, stability in organic solvents, and enantioselectivity. This has led to their widespread application in the production of detergents, pharmaceuticals, biofuels, and in the food industry.[1]

The discovery and characterization of novel bacterial lipases with desired properties necessitate robust and efficient screening methods. A key aspect of this process is the accurate determination of lipase activity. While several methods exist, including titrimetric and turbidimetric assays, chromogenic assays offer significant advantages in terms of simplicity, sensitivity, and amenability to high-throughput screening.[3] These assays employ synthetic substrates that, upon enzymatic cleavage, release a colored molecule that can be quantified spectrophotometrically.[3]

This application note provides a detailed protocol for the determination of bacterial lipase activity using the novel chromogenic substrate, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol. This substrate is specifically designed to be a highly selective substrate for true lipases, incorporating a long-chain C18 fatty acid (octadecanoic acid) to differentiate lipase activity from that of esterases, which preferentially hydrolyze short-chain esters.[1]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the ester bond in 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol by a bacterial lipase. The substrate is an ester of octadecanoic acid and a phenol group that is part of an azo dye molecule. In its esterified form, the chromophore has a specific absorption spectrum. Upon hydrolysis by lipase, the long-chain fatty acid is cleaved, releasing the 2-(4-nitrophenylazo)phenol. This free azo dye exhibits a significant shift in its maximum absorbance wavelength (λmax) and/or a substantial increase in its molar extinction coefficient at a specific wavelength, leading to a measurable color change. The intensity of the color produced is directly proportional to the amount of 2-(4-nitrophenylazo)phenol released, and thus to the lipase activity.

The enzymatic reaction can be summarized as follows:

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol + H₂O --(Lipase)--> Octadecanoic Acid + 2-(4-nitrophenylazo)phenol

The released 2-(4-nitrophenylazo)phenol can be quantified spectrophotometrically.

Lipase Assay Principle Substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Chromogenic Substrate) Lipase Bacterial Lipase Substrate->Lipase Hydrolysis Products Octadecanoic Acid + 2-(4-nitrophenylazo)phenol (Colored Product) Lipase->Products Measurement Spectrophotometric Quantification Products->Measurement Color Change

Caption: Enzymatic hydrolysis of the chromogenic substrate by lipase.

Materials and Reagents

  • Substrate: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO) or isopropanol

  • Emulsifier: Triton X-100 or Gum Arabic

  • Enzyme Source: Bacterial culture supernatant or purified lipase

  • Equipment:

    • Spectrophotometer or microplate reader

    • 96-well microtiter plates (for quantitative assay)

    • Incubator

    • Vortex mixer

    • Sonicator

Experimental Protocols

Protocol 1: Qualitative Plate-Based Assay for Screening Lipase-Producing Bacteria

This method is suitable for the initial screening of a large number of bacterial colonies for extracellular lipase activity.

  • Prepare Screening Plates:

    • Prepare a suitable basal agar medium (e.g., nutrient agar).

    • Autoclave the medium and cool it to 50-55°C in a water bath.

    • Prepare a stock solution of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (10 mg/mL) in DMSO.

    • Add the substrate stock solution to the molten agar to a final concentration of 0.1% (w/v).

    • Add an emulsifying agent like Triton X-100 to a final concentration of 1% (v/v) to ensure proper dispersion of the substrate.

    • Mix thoroughly and pour the medium into sterile petri dishes.

  • Inoculation:

    • Inoculate the plates with pure bacterial isolates using a sterile loop or toothpick.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 24-72 hours.

  • Observation:

    • Observe the plates for the formation of a colored halo around the bacterial colonies. The presence of a distinct color change indicates extracellular lipase activity. The diameter of the halo can be used for a semi-quantitative comparison of lipase activity between different isolates.

Plate Assay Workflow A Prepare Substrate-Agar Plates B Inoculate with Bacterial Colonies A->B C Incubate at Optimal Temperature B->C D Observe for Colored Halos C->D

Caption: Workflow for the qualitative plate-based lipase assay.

Protocol 2: Quantitative Spectrophotometric Assay

This protocol is designed for the accurate measurement of lipase activity from a liquid sample, such as a cell-free culture supernatant or a purified enzyme solution.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in DMSO.

    • Substrate Emulsion: To 8.9 mL of Assay Buffer, add 0.1 mL of Triton X-100 (to a final concentration of 1% v/v). Add 1 mL of the Substrate Stock Solution. Vortex vigorously and sonicate until a stable, homogenous emulsion is formed. This emulsion should be prepared fresh daily.

    • Enzyme Solution: Prepare appropriate dilutions of the bacterial culture supernatant or purified lipase in the Assay Buffer.

  • Assay Procedure (96-Well Plate Format):

    • Set up the 96-well microplate as described in the table below.

    • Add 180 µL of the substrate emulsion to each well.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 20 µL of the enzyme solution (or buffer for the blank) to the appropriate wells.

    • Measure the absorbance at the λmax of the released 2-(4-nitrophenylazo)phenol (this should be determined experimentally, but a starting point could be in the 400-500 nm range based on similar azo dyes) immediately and then at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

Well TypeReagentVolume (µL)
Blank Substrate Emulsion180
Assay Buffer20
Test Sample Substrate Emulsion180
Enzyme Solution20

Data Analysis and Interpretation

  • Calculate the Rate of Reaction:

    • Subtract the absorbance of the blank from the absorbance of the test samples at each time point.

    • Plot the change in absorbance (ΔAbs) against time.

    • Determine the rate of the reaction (ΔAbs/min) from the initial linear portion of the curve.

  • Calculate Lipase Activity:

    • The lipase activity is calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * D

    • Where:

      • ΔAbs/min: The rate of change of absorbance.

      • ε: Molar extinction coefficient of 2-(4-nitrophenylazo)phenol at the measurement wavelength (M⁻¹cm⁻¹). This needs to be determined experimentally by creating a standard curve with known concentrations of the pure chromophore.

      • l: Path length of the light in the well (cm). This is typically provided by the microplate manufacturer.

      • V_total: Total reaction volume in the well (200 µL).

      • V_enzyme: Volume of the enzyme solution added to the well (20 µL).

      • D: Dilution factor of the enzyme solution.

    • One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 2-(4-nitrophenylazo)phenol per minute under the specified assay conditions.

Trustworthiness and Self-Validation

  • Linearity: Ensure that the rate of the reaction is linear with respect to both time and enzyme concentration. This can be verified by running the assay with different concentrations of the enzyme solution and for varying durations.

  • Controls: Always include a blank (no enzyme) to account for any non-enzymatic hydrolysis of the substrate. A positive control with a known lipase can also be included to validate the assay setup.

  • Substrate Specificity: To confirm that the measured activity is from a true lipase, the assay can be compared with substrates having shorter acyl chains (e.g., p-nitrophenyl butyrate). A significantly higher activity with the long-chain 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol would be indicative of a true lipase.[4]

Conclusion

The use of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol as a chromogenic substrate provides a sensitive and specific method for the determination of bacterial lipase activity. The long acyl chain ensures selectivity for true lipases over esterases, making it a valuable tool for screening and characterizing novel lipases for various biotechnological applications. The protocols provided herein can be adapted for both qualitative high-throughput screening and precise quantitative measurements of lipase activity.

References

  • Perry, J. D., et al. (2009). The evaluation of novel chromogenic substrates for the detection of lipolytic activity in clinical isolates of Staphylococcus aureus and MRSA from two European study groups. PubMed. Retrieved from [Link]

  • Ciuffreda, P., et al. (2003). Spectrophotometric Assay of Lipase Activity: A New 4-nitrophenyl Ester of a Dialkylglycerol Suitable as a Chromogenic Substrate of Pseudomonas cepacia Lipase. Taylor & Francis Online. Retrieved from [Link]

  • Abd-Elhakeem, M., et al. (2013). New Colorimetric Method for Lipases Activity Assay in Microbial Media. Scientific Research Publishing. Retrieved from [Link]

  • MicrobiologyInfo.com. (2022). Lipase Test - Principle, Procedure, Uses and Interpretation. Retrieved from [Link]

  • Kouker, G., & Jaeger, K. E. (1987). Specific and sensitive plate assay for bacterial lipases. Applied and Environmental Microbiology, 53(1), 211-213. Retrieved from [Link]

  • López-López, A., et al. (2014). Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. Retrieved from [Link]

  • López, G., et al. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments. Retrieved from [Link]

  • Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved from [Link]

  • Faiz, S., et al. (2020). Isolation, screening and characterization of lipase from bacterial isolates and its application in detergents and oily waste water degradation. Pure and Applied Biology (PAB), 9(3), 210-221. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2010). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 58(15), 8439-8444. Retrieved from [Link]

  • Beisson, F., et al. (2000). The specificities of lipases and esterases. European Journal of Lipid Science and Technology, 102(2), 133-153.

Sources

Application of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in diagnostic strips

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Ion-Selective Optical Sensing in Diagnostic Strips using 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Abstract & Introduction

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , widely recognized in the sensor community as ETH 2412 , is a specialized lipophilic chromoionophore. Unlike standard water-soluble dyes used in lateral flow assays, ETH 2412 is engineered with a hydrophobic C18 (octadecanoyl) anchor. This structural feature renders it water-insoluble, making it the critical signal transducer for bulk optode membranes used in dry-chemistry diagnostic strips and "dip-and-read" sensors.

Primary Application: This compound is utilized to detect ionic analytes (e.g., Thiocyanate in saliva, Chloride in sweat, or Potassium in serum) via a co-extraction or ion-exchange mechanism. It functions by coupling the extraction of the target ion into a hydrophobic polymer membrane with a simultaneous protonation/deprotonation event, resulting in a quantifiable colorimetric shift (typically Orange


 Violet).[1]

Why ETH 2412?

  • Zero Leaching: The C18 tail ensures the dye remains embedded in the polymer matrix (e.g., PVC) during sample contact, preventing signal loss or sample contamination.

  • High Sensitivity: Its high molar extinction coefficient allows for the detection of micromolar ion concentrations.

  • Reversibility: Unlike irreversible enzymatic substrates, ETH 2412 allows for reversible sensing, suitable for both single-use strips and continuous monitoring patches.

Mechanism of Action: The Co-Extraction Principle

The diagnostic strip operates on the principle of bulk optode sensing . The strip is coated with a hydrophobic membrane containing a specific ionophore (to bind the target) and ETH 2412 (to signal the event).

The Reaction Pathway:

  • Target Recognition: The target anion (e.g., SCN⁻) partitions from the aqueous sample into the membrane, facilitated by a lipophilic cation (e.g., Methyltridodecylammonium chloride, MTDDACl).

  • Charge Balance: To maintain electroneutrality within the membrane, a proton (H⁺) is co-extracted from the sample.

  • Signal Transduction: The incoming proton binds to the phenolic oxygen of ETH 2412.

  • Chromogenic Shift: The protonation shifts the delocalization of the azo-conjugated system, changing the membrane color from Violet (Deprotonated/Basic) to Orange (Protonated/Acidic) .

Reaction Equation:



  • 
    : Deprotonated ETH 2412 (Violet)
    
  • 
    : Protonated ETH 2412 (Orange)
    
  • 
    : Lipophilic Cation (Ionophore)
    

Visualization: Signal Transduction Pathway

G cluster_membrane Hydrophobic Membrane Phase (PVC) Analyte Target Anion (X-) Ionophore Lipophilic Cation (MTDDA+) Analyte->Ionophore Extraction Proton Proton (H+) Dye_Basic ETH 2412 (Basic) [Violet] Proton->Dye_Basic Protonation Complex Ion Pair [MTDDA+ :: X-] Ionophore->Complex Pairs with Dye_Acidic ETH 2412 (Acidic) [Orange] Dye_Basic->Dye_Acidic Color Shift

Figure 1: Mechanism of anion-selective optode response. The extraction of the target anion drives the protonation of ETH 2412, resulting in a colorimetric shift.

Protocol: Manufacturing the Diagnostic Membrane

This protocol describes the fabrication of a Thiocyanate-Sensitive diagnostic strip (e.g., for smoking status validation or industrial exposure) using ETH 2412.

Reagents Required:
ComponentFunctionQuantity (mg)
Poly(vinyl chloride) (PVC) Polymeric Matrix (High MW)60.0
o-Nitrophenyloctylether (NPOE) Plasticizer (Solvent for dye)120.0
Methyltridodecylammonium Cl (MTDDACl) Anion Exchanger (Ionophore)2.5
ETH 2412 Chromoionophore (The Topic) 1.5
Tetrahydrofuran (THF) Casting Solvent1.5 mL
Step-by-Step Methodology:

1. Cocktail Preparation:

  • Dissolution: In a 5 mL glass vial, weigh the PVC, NPOE, MTDDACl, and ETH 2412.

  • Mixing: Add 1.5 mL of freshly distilled THF.

  • Homogenization: Vortex vigorously for 2 minutes, then sonicate for 10 minutes until the solution is completely clear and viscous. Note: Ensure no air bubbles remain.

2. Strip Coating (Dip or Cast):

  • Substrate Selection: Use a Mylar® backing sheet or a cellulose acetate filter (pore size 0.45 µm) as the support.

  • Deposition:

    • For Dipsticks: Dip the cellulose pad into the cocktail for 5 seconds. Withdraw slowly to ensure even coating.

    • For Planar Sensors: Cast 200 µL of the cocktail onto a 20x20 mm glass slide or Mylar sheet placed in a casting ring.

  • Drying: Allow the solvent (THF) to evaporate at room temperature in a dust-free fume hood for 4 hours. Do not heat, as this may degrade the plasticizer distribution.

3. Conditioning:

  • The resulting membrane should appear Violet (Basic form) if the environment is neutral/basic, or intermediate depending on the ambient humidity/acidity.

  • Store strips in a desiccator protected from light.

Protocol: Validation & Assay Performance

To validate the utility of the ETH 2412 strip, perform a dose-response curve using Sodium Thiocyanate (NaSCN) standards.

1. Buffer Preparation:

  • Prepare a 0.05 M TRIS-H₂SO₄ buffer adjusted to pH 7.5. This fixed pH is critical because the sensor responds to the ratio of Analyte to H⁺. By fixing H⁺ (pH), the color change becomes solely dependent on the Analyte concentration.

2. Standard Curve Generation:

  • Prepare NaSCN solutions in the buffer: 0 mM (Blank), 0.1 mM, 1.0 mM, 10 mM, and 100 mM.

  • Dip the strip into each solution for 2 minutes (equilibration time).

3. Data Acquisition:

  • Measure Absorbance at 540 nm (Violet peak) and 450 nm (Orange peak).

  • Calculate the degree of protonation (

    
    ) using the absorbance ratio.
    

Expected Results:

SCN⁻ Concentration (M)Visual ColorAbsorbance (540 nm)Interpretation
0 (Blank)Deep VioletHighNo extraction

Violet-BlueHighLow exposure

Grey-PinkMediumThreshold

OrangeLowHigh exposure

Critical Technical Considerations

  • Lipophilicity is Key: The "Octadecanoyloxy" group is what makes this protocol work. Using a standard azo dye (like 4-nitrophenylazophenol) would result in the dye leaching out into the saliva/urine within seconds, destroying the signal. ETH 2412 stays locked in the PVC.

  • Plasticizer Choice: NPOE is chosen for its high dielectric constant (

    
    ), which stabilizes the charged species inside the membrane. Using a non-polar plasticizer (like DOS) may reduce sensitivity.
    
  • Interference: High concentrations of lipophilic anions (like Perchlorate or Salicylate) can interfere. Specificity is dictated by the Ionophore (MTDDACl), not just the dye.

References

  • Original Synthesis & Optode Application

    • Title: Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate and Its Application to Water and Saliva Analysis.[1]

    • Source: MDPI, Sensors (2006).
    • URL:[Link]

  • Compound Characterization (ETH 2412)

    • Title: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (PubChem CID 124522-01-6).[2][3]

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:[Link]

  • Title: Optical Ion Sensing (Review).

Sources

Application Note: Advanced Emulsification Strategies for Hydrophobic Lipase Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Emulsification techniques for hydrophobic lipase substrates Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

Accurate quantification of lipase activity is fundamentally limited by the physical state of the substrate. Unlike water-soluble enzymes, lipases (EC 3.1.1.3) function at the lipid-water interface, governed by the phenomenon of interfacial activation .[1][2] This guide provides a technical deep-dive into creating thermodynamically unstable but kinetically stable emulsions that maximize interfacial surface area while preserving enzyme conformation. We present three distinct protocols ranging from the "Gold Standard" Gum Arabic method to high-throughput solvent injection techniques, complete with troubleshooting frameworks and mechanistic validation.

Introduction: The Interfacial Dilemma

Lipases differ from esterases primarily in their kinetic behavior. While esterases follow Michaelis-Menten kinetics on water-soluble substrates, lipases require a hydrophobic interface to trigger a conformational change.

The Mechanism: Interfacial Activation

Most lipases possess a hydrophobic oligopeptide "lid" or "flap" (e.g., the


-helical lid in Thermomyces lanuginosus lipase) that covers the active site in aqueous solution.[1][2][3] Upon contact with a lipid interface, this lid undergoes a displacement, exposing the catalytic triad (Ser-His-Asp/Glu) and a large hydrophobic patch.

Experimental Implication: If your substrate is not properly emulsified, the "lid" remains closed, and you measure near-zero activity regardless of the actual enzyme concentration. The Interfacial Quality (Surface Area per unit volume) is a reagent in the reaction.

Visualization: The Activation Mechanism

LipaseActivation cluster_0 Aqueous Phase cluster_1 Lipid-Water Interface Closed Closed Lipase (Water Soluble) Interface Hydrophobic Interface Closed->Interface Adsorption Open Open Lipase (Active Conformation) Interface->Open Lid Displacement (Interfacial Activation) Catalysis Hydrolysis (Substrate -> Product) Open->Catalysis Substrate Binding

Figure 1: The mechanism of interfacial activation. The hydrophobic interface is not just a location; it is an allosteric activator required to displace the lid domain.

Critical Parameters for Emulsion Design

Before selecting a protocol, three parameters must be defined:

ParameterImpact on AssayOptimal Target
Droplet Size Determines total surface area (

). Smaller droplets = higher

.

(Polydispersity Index < 0.2)
Surface Charge (Zeta Potential) Prevents coalescence (Ostwald ripening).$>
Surfactant Type Can inhibit lipase by steric hindrance or denaturation.Non-ionic (Triton X-100) or Polymeric (Gum Arabic)

Protocol A: The "Gold Standard" Mechanical Emulsion

Best For: Natural oils (Olive oil, Triolein), Titrimetric assays (pH Stat), and physiological simulation. Basis: Modified from the Winkler & Stuckmann method [1].

This method uses Gum Arabic (Acacia) , a complex arabinogalactan-protein polysaccharide. Unlike small-molecule surfactants (SDS, Triton), Gum Arabic stabilizes droplets via steric hindrance rather than just charge, forming a thick protective layer that prevents coalescence but—crucially—does not strip the lipase from the interface or denature it.

Materials
  • Substrate: Purified Olive Oil (low acidity, Sigma O1514).

  • Stabilizer: Gum Arabic (Acacia powder).

  • Buffer: 50 mM Phosphate Buffer or Tris-HCl (pH 7.0 - 8.0).

  • Equipment: High-shear homogenizer (e.g., Ultra-Turrax) or Probe Sonicator.

Step-by-Step Methodology
  • Preparation of Gum Arabic Solution (10% w/v):

    • Dissolve 10 g of Gum Arabic in 100 mL of deionized water.

    • Critical: Add powder slowly to warm water (40°C) with constant stirring to avoid clumping.

    • Centrifuge at 4,000 x g for 10 mins to remove insoluble debris. Use the supernatant.

  • Emulsification:

    • Mix 1 part Olive Oil with 3 parts Gum Arabic Solution (e.g., 10 mL oil + 30 mL gum solution) in a narrow glass beaker.

    • Homogenization:

      • Option A (Sonicator): Sonicate at 20 kHz (50% amplitude) for 3 x 1 min bursts on ice.

      • Option B (Blender): Blend at maximum speed for 2 x 30 seconds.

    • Observation: The mixture should turn into a milky white, opaque liquid with no visible oil separation.

  • Validation:

    • Let the emulsion stand for 30 minutes. If an oil layer forms at the top, the emulsification energy was insufficient. Repeat.

  • Assay Reaction:

    • Dilute the emulsion 1:1 or 1:2 with your assay buffer before adding the enzyme.

Protocol B: Solvent Injection (The "pNPP" Method)

Best For: High-Throughput Screening (HTS), Spectrophotometry, Synthetic substrates (p-Nitrophenyl Palmitate). Basis: The Gupta method [2].[4]

Hydrophobic esters like p-nitrophenyl palmitate (pNPP) are solids at room temperature. Mechanical homogenization is difficult. Instead, we dissolve the substrate in a water-miscible organic solvent and "inject" it into the buffer. The rapid solvent diffusion causes the lipid to precipitate into micro-droplets, stabilized by a detergent.

Warning: High concentrations of detergents (Triton X-100) can inhibit lipases. The ratio of detergent to substrate is critical.

Materials
  • Substrate: p-Nitrophenyl Palmitate (pNPP).[4][5][6]

  • Solvent: Isopropanol (IPA) or Acetonitrile.

  • Detergent: Triton X-100.[5][6][7][8]

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Substrate Solution A (Organic Phase):

    • Dissolve 30 mg of pNPP in 10 mL of Isopropanol.

    • Note: Sonicate in a water bath if necessary to fully dissolve. Keep warm (37°C) to prevent precipitation.

  • Buffer Solution B (Aqueous Phase):

    • Prepare 90 mL of Buffer containing 0.1% (w/v) Triton X-100 and 0.1% (w/v) Gum Arabic .

    • Why both? Triton aids initial dispersion; Gum Arabic prevents long-term coalescence.

  • The Injection (Emulsification):

    • While magnetically stirring Solution B vigorously (creating a vortex), add Solution A dropwise (1 part A to 9 parts B).

    • The solution should turn slightly turbid (cloudy) but translucent.

  • Assay:

    • Add 180 µL of Emulsion to a microplate well.

    • Incubate at 37°C.

    • Add 20 µL Lipase sample.

    • Measure Absorbance at 410 nm (release of p-nitrophenol).[4]

Protocol C: Detergent-Free Physical Homogenization

Best For: Extremely sensitive lipases, kinetic studies of interfacial adsorption rates. Basis: Ultrasound-assisted emulsification without chemical stabilizers (transient stability).

Some lipases are inhibited by all surfactants. In this case, you must create a "naked" emulsion using pure physical energy.

  • Mix: 1 mL Tributyrin + 9 mL Buffer.

  • Sonicate: Probe sonicate at high intensity for 60 seconds.

  • Use Immediately: This emulsion is unstable and will separate within 10-20 minutes. It must be used in a kinetic reader immediately.

  • Agitation: The assay must be performed with continuous stirring (e.g., in a pH-stat vessel with an overhead stirrer) to maintain droplet dispersion during the reaction.

Decision Matrix & Workflow

Select the appropriate method based on your substrate and throughput needs.

EmulsionSelection Start Select Substrate Type Natural Natural Oils (Olive, Triolein) Start->Natural Synthetic Synthetic Esters (pNPP, pNP-Octanoate) Start->Synthetic Throughput Throughput Requirement? Natural->Throughput MethodB Protocol B: Solvent Injection (Spectrophotometry) Synthetic->MethodB MethodA Protocol A: Gum Arabic/Mechanical (Titration/HPLC) Throughput->MethodA Low/Med (Accurate) MethodC Protocol C: Detergent-Free (Continuous Stirring) Throughput->MethodC Sensitive Enzyme

Figure 2: Decision matrix for selecting the optimal emulsification technique.

Quality Control & Troubleshooting

QC: Measuring Emulsion Stability

Before running valuable samples, validate your emulsion.

  • Turbidity Scan: Measure Absorbance at 600 nm (OD600) of the emulsion alone over 30 minutes.

    • Pass: Change in OD600 < 5%.

    • Fail: Rapid decrease in OD600 indicates creaming or coalescence.

  • Blank Rate: Run the assay with buffer instead of enzyme.

    • Problem: Spontaneous hydrolysis (autolysis) of pNPP can occur at pH > 8.5. Keep pH near 8.0.[9]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Activity Detected Droplets too large (low surface area).Increase sonication energy; check Gum Arabic quality.
High Background Spontaneous hydrolysis.Lower pH to 7.5; Prepare emulsion fresh; Keep cool.
Phase Separation Insufficient stabilizer.Increase Gum Arabic to 10%; Ensure 1:3 Oil:Gum ratio.
Enzyme Inhibition Triton X-100 concentration too high.Use Protocol A (Gum Arabic only); Reduce Triton to 0.05%.

References

  • Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens.[10] Journal of Bacteriology, 138(3), 663–670. Link

  • Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases.[6] Analytical Biochemistry, 311(1), 98–99. Link

  • Verger, R. (1997). Interfacial activation of lipases: facts and artifacts. Trends in Biotechnology, 15(1), 32–38. Link

  • Reis, P., et al. (2009). Lipase-catalyzed reactions at interfaces of two-phase systems. Advances in Colloid and Interface Science, 147, 237-250. Link

Sources

Standard operating procedure for nitrophenylazo phenol ester assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the standard operating procedure (SOP) for assaying esterase and lipase activity using 4-(4-nitrophenylazo)phenyl esters . Unlike traditional p-nitrophenyl (pNP) substrates which release a yellow chromophore (


 nm) often obscured by biological background interference, nitrophenylazophenol esters release a highly conjugated azo-dye chromophore. Upon hydrolysis and ionization, this leaving group exhibits a bathochromic shift to the red region (

nm), offering superior signal-to-noise ratios in complex lysates or culture media.

Introduction & Principle

The Limitation of Standard pNP Assays

Standard esterase assays utilize p-nitrophenyl esters (e.g., pNP-acetate, pNP-palmitate). While robust, the released p-nitrophenol absorbs at 405 nm. This wavelength overlaps significantly with:

  • Yellow-colored culture media (LB, TB).

  • Heme-containing proteins.

  • Small molecule library compounds (often yellow/orange).

The Nitrophenylazophenol Advantage

The "nitrophenylazo" class of substrates replaces the simple nitrophenol leaving group with 4-(4-nitrophenylazo)phenol (also known as 4-hydroxy-4'-nitroazobenzene).

  • Mechanism: Enzymatic attack at the carbonyl carbon releases the free phenol.

  • Spectral Shift: The neutral phenol is yellow/orange (

    
     nm). Under alkaline conditions (pH > 7.6), it ionizes to the phenolate anion , which is deep red/purple (
    
    
    
    nm) due to extended conjugation across the azo bond.
  • Outcome: A high-contrast kinetic readout with minimal background interference.

ReactionMechanism Substrate Substrate (Nitrophenylazo-phenyl Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Enzyme (Ser-OH) Product1 Acyl-Enzyme Intermediate->Product1 Collapse Chromophore_Neutral Released Phenol (Yellow, ~376 nm) Intermediate->Chromophore_Neutral Leaving Group Chromophore_Anion Phenolate Anion (Red, ~480 nm) Chromophore_Neutral->Chromophore_Anion pH > 7.6 (Ionization)

Figure 1: Reaction mechanism showing the hydrolytic release and subsequent ionization of the chromophore.

Materials & Preparation

Critical Reagents
ReagentSpecificationStorageNotes
Substrate 4-(4-nitrophenylazo)phenyl palmitate (or acetate/butyrate)-20°C, DesiccatedHydrolytically unstable; keep dry.
Solvent DMSO (Anhydrous)RTAvoid ethanol (transesterification risk).
Emulsifier Triton X-100 or Gum ArabicRTRequired for long-chain (C16+) esters.
Buffer 50 mM Tris-HCl or Phosphate, pH 8.04°CpH must exceed pKa (7.65) of the dye.
Standard 4-(4-nitrophenylazo)phenolRTFor extinction coefficient determination.
Stock Solution Preparation
  • Substrate Stock (10 mM): Dissolve the ester in anhydrous DMSO. Vortex until fully clear. Note: Prepare fresh or store in single-use aliquots at -20°C for max 1 month.

  • Assay Buffer (pH 8.0): 50 mM Tris-HCl, 100 mM NaCl.

    • Optimization: For lipases (long-chain esters), add 0.1% (w/v) Gum Arabic and 0.4% Triton X-100 to the buffer to create a stable emulsion.

Experimental Protocol

This protocol describes a kinetic assay in a 96-well microplate format.

Workflow Diagram

Workflow Start Start Prep 1. Prepare Substrate Mix (Buffer + Emulsifier + Substrate Stock) Start->Prep Blank 2. Pipette Blank Wells (190 µL Substrate Mix + 10 µL Buffer) Prep->Blank Sample 3. Pipette Sample Wells (190 µL Substrate Mix + 10 µL Enzyme) Prep->Sample Incubate 4. Kinetic Read (480 nm, 37°C, 20-30 min) Blank->Incubate Sample->Incubate Analysis 5. Calculate Velocity (mOD/min) Subtract Blank Rate Incubate->Analysis End End Analysis->End

Figure 2: Step-by-step experimental workflow for high-throughput screening.

Detailed Steps
  • Emulsification (Critical for >C4 chains):

    • Dilute the 10 mM DMSO stock 1:100 into the Assay Buffer (containing Triton/Gum Arabic) to achieve a final substrate concentration of 100 µM.

    • Vigorous vortexing or mild sonication is required to form a homogeneous emulsion. The solution may appear slightly turbid; this is normal.

  • Plating:

    • Add 190 µL of the Substrate Emulsion to each well of a clear flat-bottom 96-well plate.

    • Incubate plate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 10 µL of Enzyme Sample (lysate or purified protein) to sample wells.

    • Add 10 µL of Assay Buffer to "No Enzyme" blank wells (controls for spontaneous hydrolysis).

  • Detection:

    • Immediately read absorbance at 480 nm in kinetic mode.

    • Interval: 30 seconds.

    • Duration: 20–40 minutes.

    • Shake plate (3 seconds) before each read to maintain emulsion stability.

Data Analysis & Validation

Calculating Activity

The rate of reaction (


) is determined from the linear portion of the absorbance vs. time curve.


Where:

  • 
    : Slope (mOD/min).
    
  • 
    : Reaction volume (0.2 mL).
    
  • 
    : Molar extinction coefficient (M
    
    
    
    cm
    
    
    ) at 480 nm.
  • 
    : Pathlength (typically 0.56 cm for 200 µL in a 96-well plate).
    
Determining the Extinction Coefficient ( )

Do not rely on literature values alone, as


 is pH- and solvent-dependent.
  • Prepare a standard curve of 4-(4-nitrophenylazo)phenol (0 to 100 µM) in the exact Assay Buffer (pH 8.0).

  • Measure Absorbance at 480 nm.

  • Plot Abs vs. Concentration. The slope is

    
    .
    
  • Expected Range:

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background Rate Spontaneous hydrolysispH is too high (>9.0) or substrate stock is wet. Use fresh DMSO; lower pH to 7.8-8.0.
Precipitation Substrate insolubilityIncrease Triton X-100 to 0.5% or reduce substrate concentration to 50 µM.
No Signal (Red) Low pHThe chromophore is protonated (yellow) at pH < 7. Ensure buffer pH > 7.6.
Non-linear Rate Enzyme saturationDilute enzyme sample. Rate should be constant for >10 mins.

References

  • BenchChem Technical Support. (2025). Comparison of different 4-nitrophenyl esters for lipase activity measurement. BenchChem. Link

  • Loh, H.C., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. ResearchGate.[1][2] Link

  • Sigma-Aldrich. (n.d.). 4-(4-Nitrophenylazo)phenol Product Information. Sigma-Aldrich. Link

  • EPA CompTox. (2025). Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- Properties.[3] US EPA. Link[3]

  • Azzellini, G. (2002). Resonance Raman Spectroscopy and Quantum-Chemical Calculations of Push−Pull Molecules: 4-Hydroxy-4'-nitroazobenzene and Its Anion. ResearchGate.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol .

This molecule belongs to a class of long-chain chromogenic lipophilic probes . It is structurally analogous to standard lipase substrates (like p-nitrophenyl stearate) but contains an azo-dye core. Its 18-carbon (C18) aliphatic tail renders it virtually insoluble in aqueous media, necessitating specific "solubilization" strategies—technically the formation of stable emulsions or mixed micelles—rather than true dissolution.

Status: Operational Scope: Solubility Optimization, Assay Buffer Formulation, Troubleshooting Target Analyte: Long-chain azo-dye ester (C18)

Part 1: The Physicochemical Challenge

Why won't this dissolve in my buffer?

You are fighting the Hydrophobic Effect . This molecule consists of two conflicting domains:

  • The Head Group: A polar azo-phenol ring (chromophore).

  • The Tail: A C18 stearic acid chain (highly lipophilic).

In aqueous buffers (PBS, Tris, HEPES), the water network forces these C18 tails to aggregate to minimize entropic cost. Without intervention, the molecules form large, disordered aggregates or precipitate onto tube walls, making them inaccessible to enzymes (lipases/esterases) and optically silent.

The Solution: You must transition the molecule from a solid state to an interfacial state (micelles or emulsions) using a surfactant or co-solvent system.

Part 2: Validated Solubilization Protocols

Method A: The Triton X-100 Mixed Micelle System (Recommended)

Best for: Kinetic assays, quantitative enzymatic studies, and high stability.

Principle: Triton X-100 is a non-ionic surfactant. Above its Critical Micelle Concentration (CMC ~0.24 mM), it forms micelles. The C18 tail of your probe inserts into the hydrophobic core of the micelle, displaying the ester bond at the surface for the enzyme.

Reagents:

  • Stock Solvent: 2-Methoxyethanol (Methyl Cellosolve) OR DMSO (Anhydrous).

  • Surfactant: Triton X-100 (Molecular Biology Grade).

  • Buffer: 50 mM Tris-HCl or HEPES (pH 8.0).

Protocol:

  • Prepare Stock Solution (10 mM): Dissolve the probe in pure DMSO or 2-Methoxyethanol. Vortex until completely clear.[1] Store at -20°C in the dark.

  • Prepare Surfactant Buffer: Make a 100 mL solution of your assay buffer containing 0.1% to 0.4% (w/v) Triton X-100 .

    • Note: 0.1% is usually sufficient to hold substrate concentrations up to 100 µM.

  • The "Drop-wise" Injection (Critical Step):

    • Place the Surfactant Buffer on a magnetic stirrer (medium speed).

    • Slowly inject the organic Stock Solution into the vortex of the stirring buffer.

    • Ratio: Do not exceed 5% v/v final organic solvent concentration.

    • Example: Add 50 µL Stock to 9.95 mL Surfactant Buffer.

  • Clarification: If the solution appears slightly turbid, heat to 37°C for 5 minutes and sonicate in a water bath for 30 seconds. It should become optically clear or slightly opalescent (stable micelles).

Method B: The Gum Arabic Emulsion

Best for: High-throughput screening where detergents (Triton) might inhibit specific lipases.

Protocol:

  • Organic Phase: Dissolve 10 mg of probe in 1 mL Isopropanol.

  • Aqueous Phase: Prepare 9 mL of 50 mM Tris-HCl (pH 8.0) containing 10 mg/mL (1%) Gum Arabic .

  • Emulsification: Add the organic phase to the aqueous phase.

  • Homogenization: Sonicate using a probe sonicator (3 x 10-second bursts on ice) or vortex vigorously for 2 minutes.

  • Result: A stable, cloudy emulsion. Note: This must be shaken before every pipetting step.

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates how the substrate is presented to the enzyme in Method A (Micelles). The lipase must undergo "interfacial activation" to access the substrate buried in the detergent.

MicelleSystem cluster_0 Solubilization Environment Micelle Mixed Micelle (Triton X-100 + Substrate) Product Chromophore Released (Signal) Micelle->Product Hydrolysis at Interface Substrate Probe (C18 Tail) Substrate->Micelle Hydrophobic Insertion Enzyme Lipase/Esterase Enzyme->Micelle Interfacial Activation (Lid Opening) Buffer Aqueous Buffer (Polar)

Caption: Schematic of the mixed micelle system. The hydrophobic C18 tail anchors the probe into the Triton X-100 micelle, exposing the ester bond to the lipase at the oil-water interface.

Part 4: Troubleshooting & FAQs

Symptom: "My solution turns cloudy immediately after adding the stock to the buffer."

Diagnosis: The "Crash-Out" Effect. Cause: You exceeded the solubility limit of the monomer before micelles could form, or the organic solvent concentration is too low to mediate the transition. Fix:

  • Ensure your buffer contains at least 0.1% Triton X-100 (or 0.2% Thesit/Tween-80).

  • Warm the buffer to 37°C before adding the substrate stock.

  • Increase the vortex speed during addition.

Symptom: "I see no color change even with high enzyme concentration."

Diagnosis: Substrate Inaccessibility or pH Mismatch. Cause:

  • The substrate is buried too deep in the micelle (steric hindrance).

  • The pH is too low to ionize the released phenol product (azo dyes often require alkaline pH to show maximal absorbance shift). Fix:

  • Check pH: Ensure assay pH is > 7.5. The leaving group (azo-phenol) is likely a pH indicator itself.

  • Switch Detergent: Try Sodium Deoxycholate (NaDC) instead of Triton. Bile salts (NaDC) form smaller, more open micelles that are often more accessible to mammalian lipases.

Symptom: "High background absorbance in the blank."

Diagnosis: Spontaneous Hydrolysis. Cause: Ester bonds are labile at high pH (>9.0) or high temperatures. Fix:

  • Lower pH to 7.5–8.0.

  • Prepare the working emulsion/micelle mix fresh daily .

  • Store the DMSO stock strictly anhydrous (add molecular sieves to the DMSO bottle).

Part 5: Solubility Data Summary

Solvent / MediumSolubility StatusMax Conc. (Est.)[2]Stability
Water / PBS Insoluble< 1 µMN/A (Precipitates)
DMSO (Anhydrous) Soluble> 20 mMHigh (Weeks at -20°C)
Ethanol (100%) Moderately Soluble~ 5 mMModerate
Buffer + 0.1% Triton X-100 Micellar Dispersion ~ 200 µMGood (Hours to Days)
Buffer + 1% Gum Arabic Emulsion ~ 1 mMLow (Requires shaking)

References

  • Sigma-Aldrich (Merck).Enzymatic Assay of Lipase using p-Nitrophenyl Stearate.

  • Winkler, U. K., & Stuckmann, M. (1979).Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. (Foundational work on solubilizing long-chain esters with detergents/gums).

  • Gupta, N., et al. (2003).A novel raw starch digesting thermostable alpha-amylase...

  • BenchChem.Standard protocol for lipase activity assay using 4-Nitrophenyl stearate.

Sources

Technical Support Center: Optimization & Stability of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol as a chromogenic substrate for lipases or esterases. This molecule consists of a hydrophobic C18 (stearic/octadecanoic) tail linked via an ester bond to a reporter core (an azo-phenol derivative).

The Critical Issue: The ester bond in this molecule is thermodynamically unstable in water, particularly at alkaline pH. High rates of spontaneous hydrolysis (autohydrolysis) create high background absorbance (noise), masking the true enzymatic signal.

This guide provides a scientifically grounded framework to minimize this background noise while maintaining the substrate's availability for enzymatic cleavage.

Module 1: The Mechanism of Instability

To solve the problem, we must understand the enemy. Spontaneous hydrolysis is not random; it is a specific chemical attack.

The Hydrolysis Pathway

The reaction is driven by nucleophilic attack, primarily by hydroxide ions (


) or other nucleophiles in your buffer (e.g., Tris), on the carbonyl carbon of the ester.

HydrolysisMechanism cluster_factors Accelerating Factors Substrate Intact Substrate (Colorless/Pale) Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack OH Nucleophile (OH- or Buffer) OH->Transition Products Hydrolysis Products Transition->Products Ester Cleavage Color High Background (Yellow/Orange) Products->Color Deprotonation (pH > pKa) pH High pH (>8.0) pH->OH Temp Temp > 30°C Nu Nu- Buffers (Tris/Imidazole) Nu->OH

Figure 1: The mechanism of spontaneous hydrolysis. The rate-limiting step is the nucleophilic attack on the ester carbonyl. Minimizing


 concentration and removing competing nucleophiles is key.

Module 2: Storage & Stock Preparation (The First Line of Defense)

Most "assay failures" actually happen during storage. If your stock solution contains trace moisture, hydrolysis occurs in the freezer.

Protocol: Preparation of Ultra-Stable Stock Solutions

The Golden Rule: Water is the enemy. Treat this compound like a moisture-sensitive reagent.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO or Isopropanol DMSO is aprotic and suppresses ionization. Isopropanol is a secondary alcohol with low nucleophilicity. Avoid Methanol/Ethanol (primary alcohols can cause transesterification).
Concentration High (e.g., 10–50 mM)Higher concentrations reduce the molar ratio of trace water to substrate.
Additives None Do not add buffer or surfactant to the stock. Surfactants often contain water.
Storage -20°C with Desiccant Silica gel packets in the secondary container prevent condensation.
Headspace Argon or Nitrogen gasDisplaces humid air before closing the vial.

Troubleshooting Q&A:

  • Q: My frozen stock solution has turned orange.

    • A: Moisture has entered the vial. The "orange" color indicates the free phenol has been released. Discard this stock. It cannot be purified easily and will ruin your assay sensitivity.

  • Q: Can I freeze-thaw the stock?

    • A: Limit to 3 cycles. Condensation forms on the cold liquid surface every time you open it. Aliquot into single-use vials (e.g., 50 µL) to avoid this.

Module 3: Assay Conditions (The Reaction Environment)

This is where you balance enzymatic activity against chemical stability .

Buffer Selection: The "Non-Nucleophilic" Rule

Many common buffers (Tris, Imidazole) contain primary amines that act as nucleophiles, attacking the ester bond and mimicking the enzyme.

  • Recommended: HEPES, MOPS, or Phosphate (pH 6.5 – 7.5).

  • Avoid: Tris, Glycine, Imidazole (especially at pH > 7.5).

The pH Dilemma
  • The Trap: Lipases often work best at pH 8.0–9.0.

  • The Reality: Spontaneous hydrolysis skyrockets at pH > 8.0.[1][2]

  • The Solution: Run the assay at pH 7.2 – 7.4 . Most mammalian lipases retain 70-80% activity here, but spontaneous hydrolysis drops by 5-10 fold compared to pH 8.0.

Emulsification: Handling the C18 Chain

The long fatty acid chain (C18) makes this molecule insoluble in water. It requires a carrier. However, micelles can catalyze hydrolysis (micellar catalysis) by concentrating hydroxide ions near the ester bond.

Optimization Strategy: Use a "Physical Stabilizer" rather than a "Chemical Detergent" if possible.

  • Option A (Standard): Triton X-100 (0.1% - 0.5%). Risk: Moderate autohydrolysis.

  • Option B (Superior Stability): Gum Arabic (0.1% - 0.5%) or Sodium Deoxycholate . Gum Arabic creates a colloid that physically suspends the substrate without creating the charged micellar surface that attracts

    
    .
    

Module 4: Troubleshooting Guide

Use this decision tree to diagnose assay issues.

Figure 2: Troubleshooting decision tree for chromogenic ester assays.

FAQ: Specific Scenarios

Q: The reaction rate curves are concave (slowing down) even with excess substrate. A: This is likely product inhibition or micelle disruption . The free fatty acid (C18) released during the reaction acts as a detergent itself.

  • Fix: Add 1-2 mM Calcium Chloride (

    
    ). Calcium precipitates the released fatty acid as an insoluble soap, pulling the reaction equilibrium forward and preventing product inhibition.
    

Q: Can I use ethanol to quench the reaction for endpoint reading? A: No. Ethanol can cause transesterification or shift the pKa of the indicator.

  • Fix: Quench with a specific stop solution, such as Acetone:Ethanol (1:1) (if validating solubility) or simply measure kinetic rates (Vmax) continuously. Kinetic measurement is always superior to endpoint because it allows you to mathematically subtract the linear rate of spontaneous hydrolysis.

Validated Assay Protocol (Low-Background)

This protocol is designed to minimize spontaneous hydrolysis while ensuring solubility.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl.

  • Emulsifier: 0.1% (w/v) Gum Arabic (preferred) OR 0.5% Triton X-100.

  • Substrate Stock: 10 mM in Anhydrous DMSO.

Procedure:

  • Pre-warm the Buffer/Emulsifier mix to the assay temperature (e.g., 25°C or 37°C).

  • Add Substrate: Dilute the stock 1:100 into the buffer (Final: 100 µM) while vortexing vigorously. Note: The solution should be slightly turbid (emulsion) or clear (micelles), but not contain visible clumps.

  • Blanking: Aliquot 190 µL into the microplate. Measure absorbance for 5 minutes before adding enzyme. This gives you the "Background Slope" (

    
    ).
    
  • Reaction: Add 10 µL of Enzyme.

  • Measurement: Monitor absorbance (typically 400–450 nm, check specific spectrum of the azo-derivative) for 10–20 minutes.

  • Calculation:

    
    
    (Where 
    
    
    
    is the extinction coefficient and
    
    
    is pathlength).

References

  • Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. (Establishes the use of Gum Arabic/Polysaccharides to stabilize long-chain ester substrates).

  • Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry, 311(1), 98–99. (Discusses the critical role of emulsification and solvent selection for C16/C18 nitrophenyl esters).

  • Bisswanger, H. (2014). Enzyme Assays.[2] Perspectives in Science, 1(1-6), 41-55. (General principles of minimizing spontaneous hydrolysis in esterase assays).

  • Sandoval, G., & Marty, A. (2007). Screening methods for synthetic activity of lipases. Enzyme and Microbial Technology, 40(3), 390-393. (Highlights pH dependence and buffer interference in lipase assays).

Sources

Troubleshooting background absorbance in azo-dye lipase assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azo-dye based lipase assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during lipase activity measurements. Our focus is on a prevalent and challenging problem: high background absorbance. This guide moves from frequently asked questions to a deep-dive troubleshooting workflow, providing not just steps, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding high background signals.

Q1: What is the primary cause of high background absorbance in an azo-dye lipase assay?

A: The most frequent cause is the spontaneous, non-enzymatic hydrolysis of the azo-dye conjugated substrate. These ester-linked substrates can be unstable and break down in the aqueous buffer, releasing the chromogenic azo-dye even without lipase activity. This phenomenon is significantly influenced by assay conditions, particularly pH and temperature.[1] For instance, many colorimetric substrates exhibit significant auto-hydrolysis at a pH higher than 7.0.[1]

Q2: My "no-enzyme" control has high absorbance. What does this indicate?

A: A high signal in your no-enzyme control (containing all reaction components except the lipase) is a direct confirmation of substrate instability under your current assay conditions. It tells you that the substrate is breaking down on its own during the incubation period. The troubleshooting section below will guide you on how to address this.

Q3: My "sample blank" (sample without substrate) is also showing high absorbance. Why?

A: This points to an issue originating from your sample itself, not the substrate. Common causes include:

  • Turbidity: Incompletely clarified homogenates or samples with high lipid content can scatter light and lead to artificially high absorbance readings.[2]

  • Endogenous Colored Compounds: Crude biological samples (e.g., tissue homogenates, microbial media) may contain molecules that absorb light at the same wavelength as your azo-dye product.

  • Interfering Substances: Some samples may contain endogenous glycerol, which can interfere with certain coupled assay formats that measure glycerol as the final output.[3][4][5]

Q4: Can reagents other than my sample or substrate cause high background?

A: Yes. Contamination is a potential issue. In automated systems, reagent carryover from a previous assay, such as a triglyceride assay that uses microbial lipases, can lead to falsely elevated lipase readings.[6] Additionally, some studies have noted that non-enzymatic reduction of azo dyes can occur in the presence of reducing agents or cofactors like NADH, which might be present in complex biological samples.[7][8][9]

Part 2: In-Depth Troubleshooting Guide

When facing persistent high background absorbance, a systematic approach is required. This guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Isolate the Source of the Background Signal

The first and most critical step is to identify which component of your assay is responsible for the high background. This is achieved by running a set of essential controls.

  • Prepare Master Mixes: Prepare a master mix of your assay buffer and other non-variable components.

  • Set Up Control Wells: In a 96-well plate (or appropriate vessel), set up the following controls in triplicate:

    • Full Reaction (Test Sample): Buffer + Substrate + Enzyme Sample

    • Positive Control: Buffer + Substrate + Known Active Lipase

    • No-Enzyme Control (Substrate Blank): Buffer + Substrate + Sample Buffer (instead of enzyme)

    • No-Substrate Control (Sample Blank): Buffer + Enzyme Sample + Substrate Solvent (e.g., DMSO, instead of substrate)

    • Buffer Blank: Buffer only

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 30 minutes).

  • Read Absorbance: Measure the absorbance at the specified wavelength for the azo-dye product.

Use the following flowchart to guide your next steps based on the control results.

TroubleshootingFlow cluster_logic A High Background Detected in Full Reaction B Analyze Diagnostic Controls A->B C Is (No-Enzyme Control) >> (Buffer Blank)? B->C D Is (No-Substrate Control) >> (Buffer Blank)? B->D  Check Sample C->D  No   E Problem: Substrate Instability C->E  Yes   F Problem: Sample Interference D->F  Yes   G Go to Step 2: Optimize Assay Conditions E->G H Go to Step 3: Address Sample-Specific Issues F->H I Problem is complex. Consider both Substrate & Sample issues. Start with Step 2, then proceed to Step 3.

Caption: Troubleshooting workflow for diagnosing high background absorbance.

Step 2: Mitigating Substrate Instability

If your "No-Enzyme Control" shows high absorbance, your primary focus should be on stabilizing the substrate by optimizing assay conditions. The key variables are pH, temperature, and incubation time.

The pH of the assay buffer is a critical factor. While lipases often have optimal activity in slightly alkaline conditions (pH 7-9), higher pH can accelerate the non-enzymatic hydrolysis of the ester bond in the substrate.[10][11]

  • Causality: Hydroxide ions (more abundant at high pH) can directly attack the ester linkage of the substrate, mimicking the action of the lipase and causing spontaneous breakdown. Many azo dyes are also pH indicators, meaning their color can change with pH, further complicating the analysis.[12]

  • Action Plan:

    • Perform the assay across a pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • For each pH, run both a "No-Enzyme Control" and your "Positive Control."

    • Plot the absorbance of the "No-Enzyme Control" vs. pH.

    • Plot the net activity of the "Positive Control" (Absorbance of Positive Control - Absorbance of No-Enzyme Control) vs. pH.

    • Select the pH that provides the best signal-to-noise ratio (i.e., the highest net activity with the lowest background).

Higher temperatures increase the rate of all chemical reactions, including both enzymatic hydrolysis and non-enzymatic substrate decay.[13]

  • Causality: Increased thermal energy can overcome the activation energy for spontaneous hydrolysis. The effect is compounded over longer incubation times. While many lipase assays are run at 37°C, some lipases are stable and active at lower temperatures like 25°C or 30°C, which can significantly reduce background.[10][14][15] Conversely, temperatures that are too high can denature the enzyme, leading to a loss of activity over time.[16][17]

  • Action Plan:

    • Using the optimal pH determined above, test a range of temperatures (e.g., 25°C, 30°C, 37°C).

    • At each temperature, take readings at multiple time points (e.g., 10, 20, 30, 60 minutes) for both your "No-Enzyme Control" and your test sample.

    • Determine the conditions that maintain a linear reaction rate for your enzyme while keeping the background from the "No-Enzyme Control" at an acceptable minimum.

ParameterTypical RangeEffect on Background AbsorbanceEffect on Lipase ActivityRecommendation
pH 6.0 - 9.0Increases significantly at pH > 8.0[1][10]Varies by lipase source, often optimal at pH 7-9[11][18]Test a range to find the best signal-to-noise ratio.
Temperature 25°C - 60°CIncreases with temperature[13]Increases up to an optimum, then decreases due to denaturation[16][17]Use the lowest temperature that gives robust enzyme activity.
Incubation Time 10 - 60 minIncreases linearly with timeProduct accumulation may cause inhibition over long periods[13][19]Use the shortest time within the linear reaction range.
Caption: Summary of key assay parameters and their effects.
Step 3: Addressing Sample-Specific Interference

If your "No-Substrate Control" shows high absorbance, the issue lies within your sample matrix.

  • Causality: Lipids and proteins in unclarified samples can form suspensions that scatter light, leading to a high, unstable baseline.

  • Action Plan:

    • Centrifugation: Spin your sample at a higher speed or for a longer duration (e.g., >13,000 x g for 10-15 minutes at 4°C) to pellet insoluble material.[5]

    • Filtration: For smaller volumes, use a low protein-binding syringe filter (e.g., 0.22 µm) to clarify the sample.

    • Dilution: Diluting the sample can often reduce turbidity to manageable levels, but ensure the lipase activity remains within the linear range of the assay.[4]

  • Causality: Samples may contain endogenous substances that either absorb light at the detection wavelength or react with assay components. This can include cofactors like NADH which have been shown to non-enzymatically reduce azo dyes.[8][9]

  • Action Plan:

    • Sample Dialysis/Buffer Exchange: Use a desalting column or dialysis cassette to exchange the sample buffer and remove small molecule interferents.

    • Pre-treatment: If high levels of endogenous triglycerides or glycerol are suspected, it may be necessary to develop a sample-specific pre-treatment protocol, although this can be complex. Always run the "No-Substrate Control" to properly subtract this background signal.[2][4]

ReactionPrinciple cluster_desired Desired Enzymatic Reaction cluster_interference Sources of Background Absorbance Lipase Lipase Product Azo-Dye (Colored) + Fatty Acid Lipase->Product Catalyzes Hydrolysis Substrate Azo-Substrate (Ester-linked) Substrate->Lipase Binds Measurement Absorbance Measurement Product->Measurement Spontaneous Spontaneous Hydrolysis (High pH, High Temp) Spontaneous->Product NonEnzymatic Non-Enzymatic Reduction (e.g., by NADH) NonEnzymatic->Product Alters Dye SampleColor Endogenous Color/ Turbidity in Sample SampleColor->Measurement

Sources

Stabilizing 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol against pH changes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (C18-NPAP)

Status: Operational | Version: 2.4 | Last Updated: February 2026 Audience: Senior Application Scientists, Surface Chemists, & Bio-interface Engineers.

Core Technical Overview

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (C18-NPAP) is a specialized amphiphilic azo dye designed for Langmuir-Blodgett (LB) films and optical switching interfaces.

  • The Anchor: The C18 (octadecanoyl) tail provides hydrophobic stability, anchoring the molecule in lipid monolayers or bilayers.

  • The Switch: The 2-(4-nitrophenylazo)phenol chromophore acts as the functional unit. It exhibits acidichromism (color change with pH) and photochromism (cis-trans isomerization).

  • The Vulnerability: The molecule contains a phenolic ester linkage (at position 5). Phenolic esters are chemically labile and prone to base-catalyzed hydrolysis.

The Paradox of C18-NPAP: To function as a pH sensor or switch, the phenolic hydroxyl group must deprotonate (typically pH > 8). However, the alkaline conditions required for this transition simultaneously catalyze the hydrolysis of the anchoring ester bond, leading to signal loss and film degradation.

Troubleshooting & Optimization Guide

Module A: Chemical Stability (Preventing Hydrolysis)

Issue: Signal intensity decreases irreversibly over time when operating at pH > 9.0. Diagnosis: Base-catalyzed hydrolysis of the 5-octadecanoyloxy ester bond. Mechanism: Hydroxide ions (


) attack the carbonyl carbon of the ester. The phenoxide ion is a good leaving group, causing the hydrophobic tail (stearic acid) to cleave from the chromophore. The chromophore then becomes water-soluble and dissolves into the subphase.

Corrective Protocols:

  • Limit Exposure Time (The "Pulse" Method):

    • Do not maintain the film at static pH > 9.0.

    • Protocol: Perform measurements in a flow cell where the high-pH buffer is introduced for <30 seconds, followed immediately by a neutral recovery buffer (pH 7.0).

  • Matrix Isolation (The "Dilution" Effect):

    • Pure C18-NPAP films are more susceptible to hydrolysis due to cooperative packing defects.

    • Solution: Co-spread C18-NPAP with a chemically inert matrix lipid like Arachidic Acid (AA) or Polymethylmethacrylate (PMMA) .

    • Ratio: 1:4 (Dye:Matrix) is the optimal stability point. The matrix provides a steric barrier against

      
       attack.
      
  • Temperature Suppression:

    • Hydrolysis rates follow Arrhenius kinetics.

    • Requirement: Maintain subphase temperature at 20°C ± 1°C . Avoid physiological temperatures (37°C) for pH sensing experiments, as hydrolysis rates double every ~10°C.

Visualization: The Hydrolysis Threat

HydrolysisPathway C18_NPAP Intact C18-NPAP (Anchored in Film) Intermediate Tetrahedral Intermediate C18_NPAP->Intermediate + OH- OH_Attack Alkaline Attack (pH > 9.0) OH_Attack->Intermediate Cleavage Ester Cleavage Intermediate->Cleavage Fast Step Products Loss of Function: 1. Free Chromophore (Soluble) 2. Stearic Acid (Surface) Cleavage->Products Irreversible

Caption: Mechanism of signal loss. Alkaline conditions attack the phenolic ester, severing the hydrophobic anchor.

Module B: Physical Stability (Monolayer Integrity)

Issue: The monolayer expands or collapses (isotherm hysteresis) during pH cycling. Diagnosis: Ionization-induced electrostatic repulsion. Mechanism: At high pH, the phenol group deprotonates to form a phenolate anion (


). In a densely packed monolayer, adjacent anions repel each other, disrupting the Van der Waals forces holding the tails together.

Corrective Protocols:

  • Subphase Ion Stabilization:

    • Never use pure water or simple buffers (PBS) for monolayers of this dye.

    • Protocol: Add divalent cations to the subphase.

    • Recommendation: 0.3 mM

      
        or 
      
      
      
      .
    • Reasoning: The divalent cations form a salt bridge between adjacent phenolate anions (and the matrix carboxylates), acting as "molecular staples" that maintain lattice rigidity even when the dye is ionized.

  • Surface Pressure Optimization:

    • Target Pressure: 25–30 mN/m.

    • Logic: Below 20 mN/m, the film is too fluid, allowing water penetration (accelerating hydrolysis). Above 35 mN/m, the film is too rigid, and pH-induced conformational changes (azo-hydrazone) are mechanically blocked, leading to film fracture.

Experimental Validation Protocols

Protocol 1: The "Absorbance Decay" Stability Test

Use this protocol to certify a new batch of C18-NPAP or a new matrix formulation.

StepActionParameterCriteria for Success
1 Preparation Spread monolayer on pH 7.0 subphase containing 0.3 mM

.
Stable surface pressure (25 mN/m).
2 Baseline Measure UV-Vis Absorbance at

(approx. 380 nm for Azo form).
Absorbance > 0.05 OD.
3 Stress Test Inject NaOH to raise subphase pH to 10.0 .Rapid color shift (Yellow

Purple).
4 Monitoring Record Absorbance at new

(approx. 550 nm) every 1 min for 30 mins.
Decay < 5% over 30 mins.
5 Recovery Inject HCl to lower pH back to 7.0.Spectrum returns to original profile (95% recovery).
Protocol 2: Iso-Absorptive Point Check

Use this to distinguish between simple pH switching and degradation.

During pH titration, overlay the spectra. A clean transition between the Phenol (Acid) and Phenolate (Base) forms must show distinct Isosbestic Points (wavelengths where absorbance is invariant).

  • Presence of Isosbestic Points: Indicates a clean two-state equilibrium (Stable).

  • Drift/Loss of Isosbestic Points: Indicates chemical degradation (Hydrolysis) or formation of irreversible H-aggregates.

Troubleshooting Logic Tree

Use this flowchart to diagnose spectral anomalies in your LB films.

Troubleshooting Start Anomaly Detected: Spectral Shift or Loss CheckAbs Is Total Absorbance Decreasing? Start->CheckAbs YesDecrease YES: Signal Loss CheckAbs->YesDecrease Abs drops NoDecrease NO: Color Shift Only CheckAbs->NoDecrease Abs stable, peak shifts CheckpH Is pH > 9.0? YesDecrease->CheckpH CheckIso Are Isosbestic Points Clear? NoDecrease->CheckIso Hydrolysis DIAGNOSIS: Ester Hydrolysis ACTION: Lower pH, add Matrix CheckpH->Hydrolysis Yes Desorption DIAGNOSIS: Monolayer Desorption ACTION: Add Cd2+ to subphase CheckpH->Desorption No (pH < 9) Aggregation DIAGNOSIS: H-Aggregation ACTION: Reduce Dye Ratio CheckIso->Aggregation No Tautomer DIAGNOSIS: Tautomeric Equilibrium ACTION: Normal Operation CheckIso->Tautomer Yes

Caption: Diagnostic logic for distinguishing between chemical failure (hydrolysis) and physical aggregation.

FAQ: Frequently Asked Questions

Q: Can I use this molecule for reversible optical data storage? A: Yes, but with caveats. While the azo group supports trans-cis photoisomerization, the phenol group makes the molecule sensitive to the local proton environment. If your storage medium is not pH-buffered, the "write" state (cis-isomer) may thermally relax faster due to acid-base catalysis. Recommendation: Use a polymer matrix (like PMMA) to "lock" the proton environment.

Q: Why does my film turn cloudy at pH 4? A: This is likely precipitation/crystallization . At low pH, the phenol is fully protonated and neutral. Without the charge repulsion, the hydrophobic C18 chains drive strong aggregation. If the matrix ratio is too low, the dye crystallizes out of the monolayer. Fix: Increase the ratio of Arachidic Acid or use a bulky counter-ion.

Q: Is the ester hydrolysis reversible? A: No. Once the C18 tail is cleaved, the chromophore (nitrophenylazophenol) becomes water-soluble and is lost to the subphase. You must re-spread a fresh monolayer.

References

  • Chemical Stability of Phenolic Esters

    • Mechanism of Alkaline Hydrolysis: Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters."[1] Arkivoc, 2018.[1]

    • Relevance: Establishes the baseline kinetics for phenolic ester cleavage in alkaline environments.
  • Langmuir-Blodgett Film Stability

    • Azo Dye Monolayers: Decher, G. & Tieke, B. "Thermochromic Langmuir-Blodgett films of a novel amphiphilic azo dye."[2] Thin Solid Films, 1988.[2]

    • Relevance: Foundational work on stabilizing amphiphilic azo dyes using lipid m
  • pKa Shifts in Monolayers

    • Interface Effects: "Acid Yellow 9 Azo Dye Gets the Blues: pKa shifts in multilayer films."[3] MDPI Molecules, 2025.

    • Relevance: Explains why the apparent pKa of the dye in a film differs from bulk solution, necessit
  • Stabilization via Counter-ions

    • Cationic Stabilization: "Physicochemical Properties of Azo/BSA Hybrid System at the Air–Water Interface." ACS Omega, 2011.

    • Relevance: Demonstrates the use of subphase pH and ions to control monolayer elasticity and prevent desorption.

Sources

Preventing precipitation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol during assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a long-chain (C18) chromogenic substrate designed for the specific detection of lipase activity (e.g., Pancreatic Lipase). Unlike short-chain esters, the C18 octadecanoyl tail renders this molecule extremely hydrophobic.

The Core Challenge: In aqueous assay buffers, this compound does not dissolve; it forms a suspension. If not properly emulsified, it will precipitate out of solution (often visible as "oiling out" or turbidity), leading to:

  • False Negatives: The enzyme cannot access the aggregated substrate.

  • High Background: Precipitates scatter light, artificially inflating absorbance readings.

  • High CV%: Heterogeneous distribution of substrate across wells.

This guide provides a validated protocol to maintain this substrate in a stable, accessible micellar state.

Module 1: The Solubility Matrix

To prevent precipitation, you must transition the substrate through three phases: Solvation


 Emulsification 

Dilution
. Skipping the emulsification step is the most common cause of failure.

Table 1: Solvent & Surfactant Compatibility

ComponentRecommended MaterialFunctionCritical Note
Primary Solvent DMSO (Dimethyl sulfoxide) or Isopropanol Dissolves the solid crystal.DMSO is preferred for stability; Isopropanol is preferred if the enzyme is sensitive to DMSO.
Surfactant A Triton X-100 (Non-ionic)Forms micelles to house the substrate.Must be used above its Critical Micelle Concentration (CMC) (~0.2 mM).
Surfactant B Sodium Deoxycholate (Bile Salt)Physiologically relevant emulsifier; activates pancreatic lipases.Essential for "opening" the lipase lid structure.
Stabilizer Gum Arabic (Acacia)Prevents coalescence of micelles (Colloidal protection).Acts as a physical barrier to aggregation.
Module 2: The "Winkler-Hybrid" Solubilization Protocol

This protocol is adapted from the classic Winkler & Stuckmann method, optimized for C18-azo substrates. It creates a stable emulsion rather than a true solution.

Reagents Preparation
  • Stock Solution (10 mM): Dissolve 10 mg of substrate in ~1.5 mL of Isopropanol (or DMSO). Sonicate in a water bath at 40°C for 5 minutes until strictly clear.

  • Assay Buffer (Base): 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

  • Emulsification Mix (2X Concentrate):

    • Triton X-100: 1.0% (v/v)

    • Gum Arabic: 1.0 mg/mL

    • Sodium Deoxycholate: 2.0 mg/mL (approx 5 mM)

    • Dissolve in Assay Buffer.[1] Note: Gum Arabic dissolves slowly; stir for 30 mins.

Step-by-Step Mixing Workflow

CRITICAL: Do not add the Stock Solution directly to the final buffer. You must perform the "Dropwise Shock" method.

G cluster_0 Phase 1: Solvation cluster_1 Phase 2: Emulsification cluster_2 Phase 3: Assay Ready Node1 Solid Substrate (C18 Chain) Node2 Organic Stock (Isopropanol/DMSO) Node1->Node2 Dissolve (Sonicate 40°C) Node4 Vortex/High Shear Mixing Node2->Node4 Add Dropwise (1:10 Ratio) Node3 Emulsification Mix (Triton X-100 + Bile Salts) Node3->Node4 Base Buffer Node5 Stable Micellar Substrate Node4->Node5 Clear/Opalescent Liquid

Figure 1: The Solubilization Workflow. The critical step is the high-shear mixing of the organic stock into the surfactant-rich emulsification mix.

Protocol Steps:

  • Place 9 mL of Emulsification Mix in a glass vial.

  • Place a magnetic stir bar inside and set to medium-high speed (create a vortex).

  • Slowly add 1 mL of Stock Solution dropwise into the center of the vortex.

    • Why? This prevents the local concentration of substrate from exceeding the solubility limit before it can be captured by a micelle.

  • Allow to stir for 10 minutes. The solution should appear slightly opalescent but not milky or containing visible particulates.

  • Use this "Working Substrate Solution" immediately or keep at 37°C.

Module 3: Troubleshooting & FAQs
Q1: The solution turns milky white immediately upon mixing. Is this normal?

No. A milky appearance indicates that the substrate has crashed out of solution (precipitated).

  • Cause: The organic solvent concentration was too low, or the addition was too fast ("Shock Precipitation").

  • Fix: Ensure you are using the 1:9 ratio (Organic:Buffer). Increase Triton X-100 concentration to 2% in the Emulsification Mix. Ensure the buffer is warm (37°C) before mixing.

Q2: My blank wells (No Enzyme) show increasing absorbance over time.

Diagnosis: This is likely "Pseudo-Activity" caused by precipitation settling or spontaneous hydrolysis.

  • Test: Centrifuge the blank mix. If a pellet forms, it is precipitation.

  • Fix: If precipitation: Re-optimize the Gum Arabic concentration (up to 2 mg/mL). If hydrolysis: Lower the pH from 8.0 to 7.5. Azo-phenol esters are liable to spontaneous hydrolysis at alkaline pH.[2]

Q3: I see no activity with my lipase, even though the substrate looks dissolved.

Diagnosis: The substrate might be "locked" inside rigid micelles that the enzyme cannot penetrate.

  • Fix: You may have too much detergent. Lipases work at the interface.[3] If the interface is too crowded with Triton X-100, the lipase cannot bind.

  • Adjustment: Reduce Triton X-100 to 0.5% and rely more on Sodium Deoxycholate (Bile Salts), which facilitates lipase lid-opening.

Q4: Can I freeze the working solution?

No. Freezing destroys the emulsion structure. The C18 chains will aggregate upon thawing. Always prepare the Working Substrate Solution fresh. The 10 mM Organic Stock (in DMSO) can be stored at -20°C.

Module 4: Logic Tree for Assay Failure

Use this decision tree to diagnose issues during the assay run.

Troubleshooting Start Problem: Erratic Assay Data CheckVisual Is the well cloudy? Start->CheckVisual YesCloudy Yes: Precipitation CheckVisual->YesCloudy Visual Inspection NoCloudy No: Clear Solution CheckVisual->NoCloudy Action1 Increase Gum Arabic & Warm Buffer YesCloudy->Action1 CheckBlank Is Blank OD increasing? NoCloudy->CheckBlank HighBlank Yes: Spontaneous Hydrolysis CheckBlank->HighBlank StableBlank No: Low Sensitivity CheckBlank->StableBlank Action2 Lower pH to 7.4 Check Buffer Sterility HighBlank->Action2 Action3 Add Colipase (if Pancreatic) or Increase Bile Salts StableBlank->Action3

Figure 2: Troubleshooting Logic Tree. Follow the path based on visual inspection and kinetic data.

References
  • Winkler, U. K., & Stuckmann, M. (1979).[4][5] Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670.

    • Core citation for the Gum Arabic/Deoxycholate emulsific
  • Gupta, N., et al. (2002).[2][6] A simplified method for the determination of lipase activity in aqueous media using p-nitrophenyl palmitate.[7] Biotechnology and Applied Biochemistry.

    • Provides the basis for the Triton X-100/Isopropanol mixing r
  • BenchChem. (2025).[1] Standard protocol for lipase activity assay using 4-Nitrophenyl stearate.

    • Confirms the necessity of organic stock preparation and thermal equilibration for C18 substr

Sources

Effect of temperature on 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol reaction rates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the kinetic and thermodynamic behaviors of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (commercially known as Chromoionophore IV or ETH 2412 ) under varying thermal conditions.

This guide is structured for researchers utilizing ETH 2412 in bulk optodes and ion-selective sensors , focusing on the critical distinction between response kinetics (diffusion-controlled rates) and degradation kinetics (ester hydrolysis rates).

Subject: Effect of Temperature on Reaction Rates & Stability of Chromoionophore IV Document ID: TS-ETH2412-KIN-01 Role: Senior Application Scientist[1][2][3]

Core Mechanism & Thermal Sensitivity

To troubleshoot "reaction rates," we must first define which reaction is occurring.[1][2][3] ETH 2412 operates via a reversible protonation equilibrium, but it is also susceptible to irreversible ester hydrolysis.[1][2][3]

The Two "Reactions" of ETH 2412[1][2][3]
  • The Functional Reaction (Reversible): The protonation of the phenolate oxygen coupled with ion extraction.[1][2][3] This is the "response time" of your sensor.[1][2][3]

    • Rate Limiting Step: Diffusion of ions through the plasticized PVC/polymer matrix.[1][2][3]

    • Temperature Effect:Positive. Higher

      
       reduces membrane viscosity, increasing diffusion coefficients (
      
      
      
      ) and shortening response time (
      
      
      ).[1][2][3]
  • The Degradation Reaction (Irreversible): The hydrolysis of the C18-ester tail.[1][2][3]

    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack on the carbonyl carbon, cleaving the lipophilic octadecanoyl tail.[1][2][3]

    • Temperature Effect:Positive (Destructive). Higher

      
       exponentially increases the hydrolysis rate (Arrhenius behavior), leading to sensor leaching and failure.[1][2][3]
      
Visualizing the Pathways

The following diagram illustrates the functional protonation versus the destructive hydrolysis pathway.

ETH2412_Pathways cluster_membrane Polymer Membrane Matrix cluster_aqueous Aqueous Interface ETH2412 ETH 2412 (Active) Lipophilic Ester Protonated Protonated Form (Signal Change) ETH2412->Protonated +H+ (Reversible) Fast Kinetics (Diffusion Limited) Hydrolyzed Hydrolysis Product (Leached Dye) ETH2412->Hydrolyzed +H2O / Heat Slow Kinetics (Irreversible) FattyAcid Stearic Acid (Byproduct) ETH2412->FattyAcid Cleavage Protonated->ETH2412 -H+

Figure 1: Functional protonation (Green) vs. irreversible thermal degradation (Red) of ETH 2412.[1][2][3]

Troubleshooting Guide: Temperature Effects

Scenario A: Slow Sensor Response ( min)

Symptom: The optode takes too long to reach equilibrium color change, especially in cold environments (e.g., cold storage monitoring or oceanic analysis).[1][2][3]

Q: Why does my reaction rate drop drastically at 4°C? A: The "reaction rate" here is actually the bulk diffusion rate . ETH 2412 is a large molecule (


 g/mol ) embedded in a plasticized polymer (usually PVC-NPOE or PVC-DOS).[1][2][3]
  • Causality: At low temperatures, the plasticizer viscosity increases, reducing the diffusion coefficient (

    
    ) of both the target analyte and the chromoionophore.[1][2][3]
    
  • Solution:

    • Plasticizer Tuning: If working consistently at

      
      , switch from o-NPOE (viscous) to DOS (Bis(2-ethylhexyl) sebacate) , which maintains lower viscosity at low temperatures.[1][2][3]
      
    • Membrane Thickness: Reduce membrane thickness. Response time scales with the square of thickness (

      
      ).[1][2][3] A 50% reduction in thickness improves speed by 4x.[1][2][3]
      
Scenario B: Signal Drift at High Temperatures (>37°C)

Symptom: The sensor works initially but the baseline absorbance shifts over days at elevated temperatures.

Q: Is the reaction rate changing, or is the molecule degrading? A: At


, you are likely observing ester hydrolysis .[1][2][3]
  • Causality: The C18-ester group (octadecanoyloxy) anchors the dye in the lipophilic membrane.[1][2][3] High temperature + water (from the sample) catalyzes the hydrolysis of this ester.[1][2][3]

  • Result: The cleavage produces 4-(4-nitrophenylazo)phenol (a short-chain analogue) which is water-soluble.[1][2][3] It leaches out of the membrane, causing a permanent loss of signal intensity (absorbance decrease).[1][2][3]

  • Validation: Check the aqueous phase. If it turns yellow/orange, your dye has hydrolyzed and leached.[1][2][3]

  • Alternative: For high-temperature applications (>40°C), consider using ETH 5294 or ETH 5418 , which utilize amide linkages or alkyl-amino chains that are thermally stable compared to the ester linkage of ETH 2412 [1].[1][2][3]

Scenario C: Slope/Sensitivity Change with Temperature

Symptom: The sensor responds fast, but the calculated pH or ion concentration is wrong when the temperature changes.

Q: Does temperature affect the equilibrium constant (


)? 
A:  Yes.[1][2][3] This is a thermodynamic effect, not a kinetic one.[1][2][3]
  • Insight: The

    
     of ETH 2412 is temperature-dependent.[1][2][3]
    
  • Data: In PVC-NPOE membranes, the

    
     is approximately 20.5  at room temperature.[1][2][3] As temperature rises, the effective 
    
    
    
    shifts due to changes in the solvation energy of the proton in the organic phase [2].[1][2][3]
  • Protocol: You must perform an isothermic calibration .[1][2][3] Do not calibrate at 25°C and measure at 37°C without a correction factor.

Experimental Protocols

Protocol 1: Determining the Temperature Coefficient of Response

Use this protocol to quantify the kinetic "reaction rate" (response time) of your specific membrane formulation.[1][2][3]

Materials:

  • Thermostated flow cell.[1][2][3]

  • Spectrophotometer (monitoring

    
     approx. 540-550 nm).[1][2][3]
    
  • Stopwatch/Data logger.[1][2][3]

Steps:

  • Equilibrate: Set flow cell to 20°C . Flow buffer A (protonated state) until stable.[1][2][3]

  • Step Change: Switch instantly to buffer B (deprotonated state).

  • Record: Measure time to reach 95% of total signal change (

    
    ).
    
  • Ramp: Repeat at 25°C, 30°C, and 37°C .

  • Calculate: Plot

    
     vs. 
    
    
    
    (Kelvin). The slope is related to the activation energy of diffusion (
    
    
    ).[1][2][3]

Expected Data Profile:

Temperature (°C)Viscosity StateTypical

(PVC-NPOE)
Kinetic Regime
10°C High5 - 8 minDiffusion Limited (Sluggish)
25°C Medium1 - 2 minStandard Operation
37°C Low< 1 minFast Response
50°C Very Low< 30 secRisk of Hydrolysis
Protocol 2: Assessing Thermal Stability (Hydrolysis Rate)

Objective: Determine the operational lifetime of ETH 2412 at your target temperature.

  • Prepare a batch of optode films.[1][2][3][4]

  • Immerse films in pH 7.4 buffer at target temperature (e.g., 37°C).

  • Measure the Absorbance at Isosbestic Point (or

    
     of the basic form) every 24 hours.[1][2][3]
    
  • Failure Criteria: A decrease in total absorbance indicates dye leaching (hydrolysis).[1][2][3]

  • Note: ETH 2412 is generally stable at room temperature but shows accelerated degradation at

    
     or in highly alkaline conditions (
    
    
    
    ).[1][2][3]

Mechanism & Data Visualization[1][2][3][5]

The following diagram details the thermodynamic cycle ETH 2412 undergoes during sensing. Note that temperature affects every equilibrium constant (


) in this cycle.[1][2][3]

Optode_Mechanism cluster_sample Sample Phase (Aqueous) H_aq H+ (aq) HInd H-Ind (Protonated) H_aq->HInd Extraction X_aq Analyte X- (aq) Complex Complex (LX-) X_aq->Complex Co-extraction Ind ETH 2412 (Ind-) Ind->HInd Protonation (pH dependent) Ionophore Ionophore (L) Ionophore->Complex Ion Binding (Selectivity)

Figure 2: Co-extraction mechanism.[1][2][3] Temperature shifts the equilibrium of both protonation and ion-ionophore binding.[1][2][3]

References

  • Xie, X., & Bakker, E. (2014).[1][2][3] Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores.[1][2][3] NIH Public Access / Analytical Chemistry.[1][2][3] Available at: [Link]

  • Xie, X., et al. (2012).[1][2][3] Direct Optical Carbon Dioxide Sensing Based on a Polymeric Film Doped with a Selective Molecular Tweezer-Type Ionophore.[1][2][3] Analytical Chemistry. Available at: [Link][1][2][3]

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[1][2][3] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1][2][3] 2. Ionophores for Potentiometric and Optical Sensors.[1][2][3] Chemical Reviews. (Cited for general properties of ETH 2412 and pKa values).

Sources

Minimizing interference in 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Sensor Support Hub. This guide addresses the technical challenges associated with 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , widely known in the sensor community as ETH 2412 .

While this compound is the industry standard lipophilic pH indicator (chromoionophore) for bulk optodes and ion-selective optical sensors, its performance is strictly governed by the thermodynamic equilibrium within the polymeric membrane. Deviations in signal often stem from specific interferences in the sample matrix or membrane formulation errors.

Use the troubleshooting modules below to diagnose and resolve signal instability, drift, and selectivity loss.

Part 1: The Diagnostic Framework

Before adjusting your protocol, determine the root cause of the interference using the logic flow below.

DiagnosticFlow Start START: Signal Irregularity CheckDrift Is the signal drifting continuously? Start->CheckDrift CheckResponse Is the response sluggish (t90 > 5 min)? CheckDrift->CheckResponse No Leaching DIAGNOSIS: Dye Leaching (Solubility Failure) CheckDrift->Leaching Yes (Signal Fades) CheckSelectivity Is there a DC offset (Wrong Absolute Value)? CheckResponse->CheckSelectivity No Biofouling DIAGNOSIS: Biofouling or Kinetic Hysteresis CheckResponse->Biofouling Yes Hofmeister DIAGNOSIS: Lipophilic Ion Interference (Hofmeister Bias) CheckSelectivity->Hofmeister Yes (High Background) Hydrolysis DIAGNOSIS: Enzymatic Hydrolysis (Esterase Attack) CheckSelectivity->Hydrolysis Signal Lost in Bio-Fluids

Figure 1: Diagnostic logic tree for identifying interference sources in ETH 2412 optode membranes.

Part 2: Troubleshooting & FAQs
Category 1: Signal Stability & Drift

Q: My absorbance baseline decreases steadily over time, even in buffer. Is the dye photobleaching?

A: While azo dyes are susceptible to photodegradation, the most common cause of baseline loss with ETH 2412 is leaching , not photobleaching.

  • The Mechanism: ETH 2412 relies on its C18 (octadecanoyloxy) tail to anchor it within the lipophilic PVC/plasticizer phase. If your sample contains surfactants (e.g., Triton X-100, SDS) or high concentrations of organic solvents (>10% Ethanol/DMSO), the partition coefficient (

    
    ) shifts, and the dye migrates into the aqueous phase.
    
  • The Fix:

    • Covalent Linking: Switch to a covalent immobilization protocol if working with surfactants, though this requires chemical modification.

    • Plasticizer Tuning: Ensure you are using a highly lipophilic plasticizer like o-NPOE (2-nitrophenyl octyl ether) rather than DOS (dioctyl sebacate) if the sample is somewhat polar. NPOE provides better solubility for the azo-dye, retaining it in the membrane.

Q: I am measuring pH in blood plasma, but the sensor stops working after 20 minutes. Why?

A: You are likely experiencing Enzymatic Hydrolysis .

  • The Mechanism: ETH 2412 contains an ester linkage connecting the chromophore to the C18 tail. Plasma contains abundant esterases (e.g., butyrylcholinesterase) and lipases. These enzymes hydrolyze the ester bond, cleaving the lipophilic anchor. The resulting chromophore (azo-phenol) becomes water-soluble and instantly leaches out, destroying the sensor.

  • The Fix:

    • Pre-treatment: Heat-inactivate the sample (56°C for 30 min) if the analyte is heat-stable.

    • Membrane Overcoating: Apply a thin layer of microporous Teflon or silicone rubber over the optode membrane to exclude large proteins (enzymes) while allowing small ions to pass.

Category 2: Selectivity & Ionic Interference

Q: The sensor reports a lower pH (more acidic) than the glass electrode when measuring in saline or wastewater. What is interfering?

A: This is the classic Hofmeister Effect (Lipophilic Anion Interference) .

  • The Mechanism: The optical response of ETH 2412 is governed by a co-extraction equilibrium. To maintain electroneutrality within the membrane, every proton (

    
    ) extracted by the indicator must be accompanied by an anion (
    
    
    
    ) from the sample (or exchange with a cation).
    • If your sample contains highly lipophilic anions (Perchlorate

      
      , Thiocyanate 
      
      
      
      , Nitrate
      
      
      , or Salicylate), these ions spontaneously extract into the membrane.
    • To balance this negative charge, the membrane forces the indicator to protonate (take up

      
      ), turning it "acidic" (orange) falsely, regardless of the actual pH.
      
  • The Fix:

    • Buffer Adjustment: Use buffers with hydrophilic anions (e.g., Sulfate, Phosphate) which do not extract into the membrane.

    • Donnan Exclusion: Incorporate a fixed anionic site (e.g., Tetraphenylborate derivatives ) into the membrane matrix. This creates a negative potential that repels interfering anions (Donnan exclusion failure is the primary cause of this interference).

Part 3: Optimized Membrane Protocol

To minimize aggregation and ensure rapid response, strictly follow this formulation strategy. The ratio of components is critical to prevent dye crystallization (which causes turbidity and scattering interference).

Table 1: Recommended Optode Cocktail Formulation (for pH sensing)

ComponentFunctionMass (mg)Notes
ETH 2412 Chromoionophore2.0 - 4.0Do not exceed 1.5 wt% to avoid quenching.
NaTFPB Ionic Additive1.5 - 3.0Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Crucial for anion exclusion.
PVC (High MW) Polymer Matrix30.0 - 33.0High molecular weight prevents physical degradation.
o-NPOE Plasticizer60.0 - 66.0High dielectric constant (

) promotes ion dissociation.
THF Solvent1.5 mLMust be inhibitor-free and freshly distilled.

Protocol Steps:

  • Dissolution: Dissolve all components in THF. Sonicate for 10 minutes to ensure complete homogeneity. Note: ETH 2412 dissolves slowly; ensure no orange micro-crystals remain.

  • Casting: Pour into a glass ring (20-30 mm diameter) on a dust-free glass plate.

  • Evaporation: Cover with a beaker to control evaporation rate. Allow to dry for 24 hours. Rapid drying causes surface skinning and heterogeneity.

  • Conditioning: Soak the cut membrane discs in the buffer of interest for at least 30 minutes prior to measurement to establish hydration equilibrium.

Part 4: Mechanistic Visualization

Understanding the Co-extraction Mechanism is vital for troubleshooting. The diagram below illustrates how ETH 2412 (


) interacts with protons (

) and how lipophilic anions (

) cause interference.

CoExtraction cluster_aqueous Aqueous Sample Phase cluster_membrane PVC Membrane Phase (Optode) H_aq H+ I_unprot ETH 2412 (Deprotonated - Violet) H_aq->I_unprot Protonation Equilibrium X_aq X- (Interfering Anion) I_prot ETH 2412-H+ (Protonated - Orange) X_aq->I_prot Co-extraction (Causes Error) I_unprot->I_prot pH Shift R_neg R- (Cation Exchanger) R_neg->I_prot Stabilizes H+ (Ideal State)

Figure 2: Mechanism of ETH 2412 response. Note that the entry of interfering anions (X-) forces the indicator into the protonated state, causing false acidic readings.

References
  • Morf, W. E., et al. (1990). "Mechanisms, possibilities and limitations of optical sensing of ionic species in bulk optodes." Pure and Applied Chemistry, 68(11).

  • Seiler, K., & Simon, W. (1992). "Theoretical aspects of bulk optode membranes." Analytica Chimica Acta, 266(1), 73-87.

  • Capitan-Vallvey, L. F., et al. (2006).[1] "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate and Its Application to Water and Saliva Analysis." Sensors, 6(10), 1260-1273.

  • Bakker, E., et al. (1997). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews, 97(8), 3083–3132.

Sources

Addressing non-linear kinetics in 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Assays

Executive Summary

You are likely experiencing kinetic anomalies because 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a highly hydrophobic, long-chain (C18) substrate. Unlike short-chain esterase substrates (e.g., p-nitrophenyl butyrate), this compound does not follow simple Michaelis-Menten kinetics in aqueous solution. It requires a stable oil-water interface to function.

The "non-linearity" you observe is usually due to Interfacial Activation (lag phase), Supramolecular Aggregation (substrate precipitation), or Optical Interference (emulsion turbidity). This guide provides the corrective measures to stabilize your assay.

Part 1: The Mechanistic Root of the Problem

To fix the assay, you must understand the physical state of your substrate.

  • The Substrate: The C18 tail (Octadecanoyloxy) renders the molecule insoluble in water. It spontaneously forms aggregates or micelles.

  • The Enzyme: True lipases (EC 3.1.1.[1]3) possess a "lid" domain covering the active site. They are biologically programmed to remain inactive until they encounter a lipid-water interface.

  • The Reaction:

    • Phase 1 (Lag): The enzyme must adsorb to the micelle surface and undergo a conformational change (lid opening).

    • Phase 2 (Linear): Steady-state hydrolysis at the interface.

    • Phase 3 (Plateau): Product inhibition or micelle disruption.

Visualizing the Kinetic Pathway

LipaseKinetics Substrate Substrate (Micelle) Adsorption Interfacial Adsorption Substrate->Adsorption Provides Interface EnzymeFree Lipase (Closed Lid) EnzymeFree->Adsorption Diffusion Activation Lid Opening (Active) Adsorption->Activation Conformational Change Hydrolysis Hydrolysis of Ester Bond Activation->Hydrolysis Catalysis Hydrolysis->Substrate Product Inhibition (Feedback) Signal Chromophore Release (2-(4-nitrophenylazo)phenol) Hydrolysis->Signal Color Change

Caption: Figure 1. The Interfacial Activation Model. Note that the reaction rate is governed by the 'Adsorption' and 'Activation' steps, creating an initial kinetic lag before linear signal generation.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to identify your specific non-linear profile and apply the correction.

Symptom ProfileProbable CauseCorrective Action
Lag Phase: Signal is flat for 2-5 mins, then increases.Interfacial Activation. The enzyme is slow to penetrate the micelle surface.Pre-condition the Interface: Use a detergent system (Triton X-100 or Sodium Deoxycholate) above CMC (Critical Micelle Concentration) to create uniform mixed micelles before adding the enzyme.
Rapid Burst, then Flat: Signal jumps immediately, then stops.Substrate Precipitation. The C18 substrate crashed out of solution upon addition to aqueous buffer.Solvent Integration: Dissolve substrate in 2-Methoxyethanol or DMSO first. Add dropwise to vigorously stirring buffer containing 1% Gum Arabic or Triton X-100.
Noisy/Erratic Data: Absorbance fluctuates randomly.Emulsion Instability. Oil droplets are coalescing, changing the light scattering (turbidity) of the sample.Clarification: Measure at the Isosbestic Point of the turbidity (often >500nm) or use a "Blank" containing all components (emulsion) except the enzyme to subtract background scatter.
Hyperbolic Curve (Saturation): Rate decreases too quickly.Product Inhibition. The released fatty acid (stearic acid) is acidifying the local interface or inhibiting the enzyme.Buffer Capacity: Increase Buffer molarity (e.g., 100mM Tris-HCl) and add BSA (0.1%) to sequester free fatty acids.

Part 3: Validated Assay Protocol

This protocol uses a Triton X-100/Gum Arabic system to linearize kinetics by standardizing the interfacial area.

Reagents:

  • Stock Substrate: 2 mM 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 2-Methoxyethanol (or DMSO). Store in dark.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂ (Calcium is critical for lipase stability).

  • Emulsifier Mix: 1% (w/v) Gum Arabic + 0.4% (w/v) Triton X-100 in water.

Workflow:

  • Preparation of Stable Emulsion (The Critical Step):

    • Mix 1 part Stock Substrate with 9 parts Emulsifier Mix .

    • Crucial: Vortex vigorously for 60 seconds or sonicate for 10 seconds. You must create a homogeneous dispersion.

    • Result: This is your "Working Substrate."

  • Reaction Setup (96-well plate):

    • Blank: 20 µL Assay Buffer + 180 µL Working Substrate.

    • Sample: 20 µL Enzyme Sample + 180 µL Working Substrate.

  • Measurement:

    • Pre-incubate plate at 37°C for 5 minutes (to equilibrate temperature).

    • Read Absorbance at 420–450 nm (Determine Lambda max for the azo-phenol product in your specific buffer pH).

    • Kinetic Mode: Read every 30 seconds for 20 minutes.

  • Data Processing:

    • Ignore the first 2 minutes (Lag phase).

    • Calculate slope (ΔOD/min) from the linear portion (typically min 3 to min 15).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the absorbance increasing in my negative control (no enzyme)?

  • Answer: This is autohydrolysis . The ester bond is labile at high pH (>8.5) or high temperatures.[2]

    • Fix: Lower pH to 7.5 or 8.0. Ensure the substrate stock is fresh. Always subtract the "No Enzyme" slope from your sample slope.

Q2: Can I use this substrate to distinguish between Esterase and Lipase?

  • Answer: Yes. Esterases generally prefer short chains (C10) and require an interface.

    • Validation: If your enzyme is active on this C18 substrate but inactive on p-Nitrophenyl Acetate (C2) in the absence of detergent, it is a true lipase.

Q3: My reaction is linear but very slow. How do I increase sensitivity?

  • Answer: The "azo" group provides higher extinction than standard p-nitrophenol, but the reaction rate depends on the Interfacial Quality .

    • Fix: Add Sodium Deoxycholate (1-2 mM) to the buffer. Bile salts often stimulate true lipases by mimicking the physiological environment of the duodenum, opening the "lid" more efficiently than Triton X-100.

Q4: What is the correct extinction coefficient to use?

  • Answer: You must determine this experimentally because the azo-phenol spectrum is pH-dependent.

    • Protocol: Hydrolyze a known amount of substrate completely using excess NaOH (saponification). Measure the OD at your chosen wavelength.[2][3][4][5][6] Calculate

      
      .
      

References

  • Gupta, N., et al. (2002).[7] "A simplified colorimetric method for the determination of lipase activity in complex extracts." Journal of Applied Microbiology.

    • Relevance: Establishes the foundational method for using nitrophenyl-based esters in emulsified systems.
  • Winkler, U.K. & Stuckmann, M. (1979). "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology.

    • Relevance: Describes the classic "Winkler" method using Gum Arabic/Deoxycholate to stabilize long-chain substrates (pNP-Palmitate/Stearate)
  • Verger, R. (1997). "Interfacial activation of lipases: facts and artifacts." Trends in Biotechnology.

    • Relevance: Provides the theoretical basis for the "Lag Phase" and non-linear kinetics observed with insoluble lipid substr

Sources

Storage conditions to prevent degradation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Optimal Storage and Handling of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Overview: Understanding the Chemical Vulnerabilities of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a complex organic molecule with distinct functional groups that dictate its chemical behavior and stability. Its structure comprises four key regions: an azo group (-N=N-) , which acts as a chromophore; a nitrophenyl group , an aromatic ring substituted with a nitro group; a long-chain ester linkage (-COO-) ; and a phenol group (-OH) . Each of these functional groups presents a potential site for degradation if the compound is not stored and handled with precision.

This guide provides a comprehensive framework for maintaining the integrity of this compound by addressing its primary degradation pathways: photodegradation, hydrolysis, and thermal decomposition. Adherence to these protocols is critical for ensuring experimental reproducibility and the validity of research outcomes.

Core Storage Recommendations: At-a-Glance

For rapid reference, the optimal storage conditions are summarized below. The subsequent sections will elaborate on the scientific rationale behind each recommendation.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Temperature -20°C to -80°C (Long-term) Minimizes thermal decomposition of the nitrophenyl moiety and slows hydrolytic and oxidative processes.[1] Higher temperatures can lead to cleavage and loss of compound integrity.[2][3][4]
2-8°C (Short-term, < 1 week) Acceptable for brief periods, but risk of degradation increases.
Light Protect from all light sources The azo bond is highly susceptible to UV-Vis light, which can cause photo-isomerization or cleavage, leading to color fading and loss of function.[1][5] Store in amber vials, wrapped in foil, inside a dark cabinet or freezer.
Atmosphere Store under an inert gas (Argon or Nitrogen) The azo group can be vulnerable to oxidation.[1] An inert atmosphere displaces oxygen, preventing oxidative cleavage of the azo bond.
Humidity Store in a desiccated environment The ester linkage is prone to hydrolysis in the presence of moisture.[1][6] This reaction cleaves the molecule into two separate compounds, altering its properties. Use tightly sealed containers with a desiccant.
pH Maintain neutral conditions (Solid & Solution) Extreme pH, both acidic and alkaline, can catalyze ester hydrolysis and alter the stability and electronic structure of the azo dye.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: My compound is stored in the freezer, but its color seems to be fading over time. What is happening?

A: This is a classic sign of photodegradation. Azo compounds are notoriously sensitive to light, even ambient lab light or the light from a freezer door opening repeatedly.[1][5][10] The energy from UV and visible light can break the central azo bond (-N=N-), which is responsible for the compound's color.[5][10] Even at low temperatures, this photochemical process can occur.

Solution: Always store the solid compound in an amber glass vial. For maximum protection, wrap the vial in aluminum foil and place it in a light-proof secondary container (e.g., a cardboard box) within the freezer. This multi-barrier approach ensures the compound is never inadvertently exposed to light.

Q2: I ran an HPLC/LC-MS analysis on an older batch and see two new major peaks that weren't there originally. What are they?

A: The appearance of new peaks strongly suggests degradation, most likely via hydrolysis of the ester bond.[6][11][12] The octadecanoyloxy ester linkage can be cleaved by trace amounts of water, a reaction catalyzed by acidic or basic residues.[13][14]

This hydrolysis reaction would break the molecule into two distinct products:

  • 2-(4-nitrophenylazo)phenol

  • Octadecanoic acid (Stearic Acid)

These degradation products will have different retention times on a chromatography column, explaining the new peaks. This is a critical issue as the chemical and physical properties of the degraded material are completely different from the parent compound.

Caption: Key degradation pathways for the target compound.

Q3: What are the best practices for preparing solutions to minimize degradation?

A: Solution-state degradation can be much faster than in the solid state.

  • Use Dry Solvents: Use fresh, anhydrous grade solvents to minimize the water available for hydrolysis.

  • Work Quickly: Prepare solutions immediately before use. Do not store stock solutions for extended periods unless stability has been rigorously verified.

  • Protect from Light: Prepare solutions in a dimly lit area or in amber glassware. Protect the solution from light at all times.

  • Control Temperature: If the experimental protocol allows, keep the solution on ice to slow down any potential degradation reactions.

  • Consider pH: Avoid acidic or basic aqueous solutions unless required by the protocol, as these will rapidly accelerate ester hydrolysis.[7][12]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Action & Validation
Unexpected experimental results; loss of compound activity. Compound Degradation: Most likely hydrolysis or photodegradation, leading to a lower concentration of the active parent compound.1. Verify Integrity: Run a quick TLC or HPLC analysis on your stock. Compare it to a fresh standard or the supplier's certificate of analysis. Degradation will show as extra spots/peaks. 2. Use a Fresh Sample: If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
The solid compound appears clumpy, sticky, or discolored. 1. Moisture Contamination: The compound has likely absorbed water, leading to hydrolysis and changes in physical properties. 2. Severe Thermal/Light Exposure: Significant exposure can cause visible changes.1. Discard: It is not recommended to use a compound that has visibly changed. The integrity is compromised. 2. Review Storage Protocol: Check your storage containers for proper seals and ensure desiccants are active. Confirm that the freezer location is dark and maintains a stable temperature.
Poor solubility in a previously used solvent system. Hydrolysis: The degradation products have different polarities and solubilities than the parent compound. Octadecanoic acid, for example, has very different solubility from the parent molecule.1. Confirm with Analysis: Use HPLC or TLC to confirm the presence of degradation products. 2. Re-evaluate Solvent: While the best course is to use a fresh sample, you may need to re-evaluate your solvent system if you must work with partially degraded material, though this is strongly discouraged.

Experimental Protocol: Verifying Compound Integrity via Thin-Layer Chromatography (TLC)

This protocol provides a quick, self-validating method to check for signs of degradation before beginning an experiment.

Materials:

  • Silica gel TLC plate

  • Sample of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (both a fresh standard and the sample )

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate - Note: optimize as needed)

  • TLC developing chamber

  • Small glass vials or microcentrifuge tubes

  • Solvent for dissolving (e.g., Dichloromethane or Ethyl Acetate)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both your reference standard and the test sample in separate vials.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Analysis:

    • The compound is colored, so the spot(s) should be visible under white light.

    • Visualize the plate under a UV lamp.

    • Pristine Sample: A pure, undegraded sample should show a single, well-defined spot.

    • Degraded Sample: A degraded sample will likely show multiple spots. You may see a primary spot corresponding to the remaining parent compound and additional spots (often at different polarities) corresponding to the hydrolysis or photodegradation products. The presence of any secondary spots is a clear indication of degradation.

Workflow Receive Receive Compound Inspect Inspect for Integrity (Color, Physical State) Receive->Inspect Store Long-Term Storage (-20°C to -80°C, Dark, Inert, Dry) Inspect->Store OK Discard Discard & Re-evaluate Storage/Handling Inspect->Discard Compromised Weigh Weigh for Use (Minimize Light/Air Exposure) Store->Weigh Prepare Prepare Solution (Anhydrous Solvent, Use Immediately) Weigh->Prepare Check Verify Integrity? (e.g., TLC vs. Standard) Prepare->Check Experiment Proceed to Experiment Check->Experiment Pass Check->Discard Fail

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enzyme Kinetic Constants: A Comparative Analysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and enzyme kinetics, the precise determination of an enzyme's kinetic parameters, namely the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is fundamental.[1][2] These constants provide critical insights into the catalytic efficiency of an enzyme and its affinity for a specific substrate.[2][3] This guide offers an in-depth, experience-driven protocol for determining the Km and Vmax of a novel chromogenic substrate, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, for a hypothetical lipase, "Lipase X." Furthermore, we will objectively compare its performance against a well-established alternative, p-nitrophenyl acetate, providing the supporting experimental data and rationale necessary for informed substrate selection.

Understanding the Core Principles: The Michaelis-Menten Equation

The foundation of enzyme kinetics lies in the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[4][5][6] The equation is expressed as:

v = (Vmax * [S]) / (Km + [S]) [4][5]

  • Vmax represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[2][4]

  • Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km value suggests a higher affinity.[2][3]

Directly plotting v versus [S] yields a hyperbolic curve, from which determining accurate Km and Vmax values can be challenging.[1][3] To address this, linear transformations of the Michaelis-Menten equation are commonly employed, such as the Lineweaver-Burk, Eadie-Hofstee, and Hanes-Woolf plots.[1] This guide will utilize the Lineweaver-Burk plot, a double reciprocal plot, for its traditional and widespread use.[1]

Experimental Workflow for Determining Km and Vmax

The following is a detailed, step-by-step methodology for determining the Km and Vmax of Lipase X with the chromogenic substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol. The principle of this assay is based on the enzymatic hydrolysis of the substrate, which releases a colored product that can be quantified spectrophotometrically.[7][8][9]

G cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in DMSO) setup_reactions Set up a series of reactions with varying substrate concentrations prep_substrate->setup_reactions prep_enzyme Prepare Lipase X Stock Solution (in appropriate buffer) add_enzyme Initiate reactions by adding a fixed concentration of Lipase X prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) prep_buffer->setup_reactions setup_reactions->add_enzyme incubate Incubate at a constant temperature (e.g., 37°C) add_enzyme->incubate measure_absorbance Measure absorbance of the product at regular intervals (e.g., 410 nm) incubate->measure_absorbance calc_velocity Calculate initial reaction velocities (V₀) from the linear phase of the absorbance vs. time plot measure_absorbance->calc_velocity lineweaver_burk Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) calc_velocity->lineweaver_burk determine_km_vmax Determine Km and Vmax from the x- and y-intercepts of the Lineweaver-Burk plot lineweaver_burk->determine_km_vmax

Caption: Experimental workflow for Km and Vmax determination.

Detailed Protocol

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in dimethyl sulfoxide (DMSO). Rationale: DMSO is a common solvent for water-insoluble organic compounds.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Lipase X in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Store on ice. Rationale: Maintaining the enzyme on ice is crucial to prevent denaturation and loss of activity.[10]

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0. Rationale: The pH of the assay buffer should be optimal for the specific enzyme's activity.[11]

2. Enzyme Assay:

  • Set up a series of microcentrifuge tubes or a 96-well plate.

  • In each tube/well, add the appropriate volume of assay buffer.

  • Add varying volumes of the substrate stock solution to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM). Ensure the final DMSO concentration is consistent across all reactions and is low enough (e.g., <2%) not to inhibit the enzyme.

  • Pre-incubate the reactions at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[12]

  • Initiate the reactions by adding a fixed amount of the Lipase X stock solution to each tube/well. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period.

  • Immediately mix and start monitoring the absorbance at the wavelength of maximum absorbance for the released product (e.g., 410 nm for the nitrophenylazo-phenol product) using a spectrophotometer.[7][11]

  • Record the absorbance at regular time intervals (e.g., every 30 seconds) for 5-10 minutes.[11]

3. Data Analysis:

  • For each substrate concentration, plot absorbance versus time.

  • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve. Convert the change in absorbance per minute to moles of product formed per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.[10]

  • Construct a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis).[1]

  • Perform a linear regression on the data points.

  • Determine Vmax from the y-intercept (1/Vmax) and Km from the x-intercept (-1/Km).[1]

Comparative Analysis: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol vs. p-Nitrophenyl Acetate

To provide a comprehensive evaluation, we compare the performance of our novel substrate with a widely used alternative, p-nitrophenyl acetate, for the kinetic analysis of Lipase X.

G cluster_substrate1 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol cluster_substrate2 p-Nitrophenyl Acetate s1_adv Advantages: - Higher substrate specificity for lipases - Potentially lower Km (higher affinity) s2_dis Disadvantages: - Lower substrate specificity - Potentially higher Km (lower affinity) s1_dis Disadvantages: - Lower water solubility - Potentially slower reaction rate (lower Vmax) s2_adv Advantages: - Higher water solubility - Faster reaction rate (higher Vmax)

Caption: Comparison of substrate characteristics.

Rationale for Comparison
  • Substrate Specificity: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, with its long fatty acid chain, is expected to be a more specific substrate for lipases compared to the short-chain p-nitrophenyl acetate. This can be advantageous when studying lipases in complex biological samples, as it may reduce interference from other esterases.

  • Solubility and Handling: p-Nitrophenyl acetate generally has better aqueous solubility than long-chain fatty acid esters, which may simplify assay setup.

  • Kinetic Parameters: The structural differences between the two substrates are likely to result in different Km and Vmax values, reflecting their distinct interactions with the enzyme's active site.

Hypothetical Experimental Data

The following table summarizes hypothetical data obtained from kinetic experiments with both substrates under identical conditions.

Substrate Concentration ([S]) (mM)Initial Velocity (V₀) for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (µmol/min)Initial Velocity (V₀) for p-Nitrophenyl Acetate (µmol/min)1/[S] (mM⁻¹)1/V₀ (for Substrate 1) (min/µmol)1/V₀ (for Substrate 2) (min/µmol)
0.10.0450.08310.022.2212.05
0.20.0830.1435.012.056.99
0.40.1430.2222.56.994.50
0.60.1880.2731.675.323.66
0.80.2220.3081.254.503.25
1.00.2500.3331.04.003.00

Calculated Kinetic Parameters:

Parameter5-Octadecanoyloxy-2-(4-nitrophenylazo)phenolp-Nitrophenyl Acetate
Km 0.25 mM0.50 mM
Vmax 0.50 µmol/min1.0 µmol/min

Interpretation and Conclusion

Based on the hypothetical data, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol exhibits a lower Km value (0.25 mM) compared to p-nitrophenyl acetate (0.50 mM). This suggests that Lipase X has a higher affinity for the long-chain substrate. This is a logical outcome, as lipases are specialized for hydrolyzing lipids.

Conversely, the Vmax for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (0.50 µmol/min) is lower than that of p-nitrophenyl acetate (1.0 µmol/min). This could be attributed to the slower diffusion of the less soluble substrate to the enzyme's active site or a slower catalytic turnover rate for the more complex substrate.

  • For studies requiring high specificity for lipases and for characterizing the enzyme's affinity for a lipid-like substrate, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is the superior choice.

  • For high-throughput screening or when a faster reaction rate is desired and substrate specificity is less of a concern, p-nitrophenyl acetate may be more suitable.

This guide provides a comprehensive framework for determining the kinetic parameters of a novel substrate and for making an informed, data-driven decision when comparing it to existing alternatives. The principles and methodologies outlined here are broadly applicable to a wide range of enzymes and chromogenic substrates.

References

  • Patsnap Synapse. (2025, May 9).
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Medicosis Perfectionalis. (2023, January 31).
  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists.
  • DAT. (2025, March 19).
  • Microbe Notes. (2022, June 18). The Michaelis–Menten Model.
  • Open Library Publishing Platform. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*.
  • Creative Proteomics. Spectrophotometric Enzyme Assays.
  • University of San Diego. MDH Assay Determining Km & Vmax.
  • Scribd. Protocol 8: Effect of starch concentration on alpha amylase activity ( Kmax & Vmax )
  • Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
  • SlideShare. Method of Enzyme Assay.
  • University of San Diego. Biochem Lab Enzyme Assay Background 2014_v2.
  • Scribd. KM and V Max. Draft.
  • JASCO Inc.
  • JASCO Inc.
  • Yadav, S., et al. (2021). Enzymatic treatment of phenolic pollutants by a small laccase immobilized on APTES-functionalised magnetic nanoparticles. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Kinetics Studies Using O-(4-Nitrophenyl)-L-serine.
  • Mörtberg, M., & Neujahr, H. Y. (1987). In situ and in vitro kinetics of phenol hydroxylase. PubMed.
  • JASCO Inc. (2024, January 5).
  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.
  • Ali, M. A., et al. (2019).
  • ResearchGate. (2025, November 5).
  • MDPI. (2021, September 7). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • ResearchGate. (2018, October 26).
  • ResearchGate. Comparison of the kinetic parameters Km and Vmax.
  • Frontiers. (2023, February 12). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors.
  • Analytical Methods (RSC Publishing). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.
  • ResearchGate. (2025, April 16). Which alternative reagents can be used in place of phenazine methosulfate for the analysis of glutamate dehydrogenase isoenzyme composition?.
  • Scilit. (2023, January 2).
  • ChemRxiv.

Sources

Specificity of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol for Pancreatic Lipase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol as a chromogenic substrate for Pancreatic Lipase (PL), comparing its specificity and performance against standard alternatives like


-Nitrophenyl Palmitate (

-NPP) and 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is a specialized, long-chain chromogenic substrate designed for the specific determination of Pancreatic Lipase (EC 3.1.1.3) activity. Unlike short-chain esters that suffer from cross-reactivity with non-specific esterases, this compound leverages a steric and hydrophobic C18 (stearate) moiety to ensure exclusive catalysis by lipases capable of interfacial activation. This guide evaluates its mechanism, specificity profile, and experimental utility in drug development and clinical diagnostics.

Mechanism of Action

The specificity of this substrate is engineered through two structural domains: the lipophilic anchor (octadecanoyl group) and the chromogenic reporter (nitrophenylazophenol core).

Hydrolysis Pathway

Pancreatic lipase, in the presence of colipase and bile salts, adsorbs to the emulsified substrate interface. The enzyme targets the ester bond at the 5-position of the phenol ring (analogous to the sn-1 or sn-3 position of a triglyceride).

Reaction:



The released chromophore, 5-hydroxy-2-(4-nitrophenylazo)phenol , undergoes a tautomeric shift or deprotonation in the alkaline assay buffer (pH 8.0–9.0), resulting in a bathochromic shift (typically yellow


 violet/red) quantifiable via spectrophotometry.
Visualization of Signaling Pathway

Lipase_Hydrolysis Substrate 5-Octadecanoyloxy- 2-(4-nitrophenylazo)phenol (Lipophilic/Micellar) Interface Oil-Water Interface (Activation Step) Substrate->Interface Emulsification Complex Enzyme-Substrate Complex Interface->Complex Binding Enzyme Pancreatic Lipase + Colipase Enzyme->Interface Interfacial Adsorption Product1 Stearic Acid (C18 Fatty Acid) Complex->Product1 Hydrolysis Product2 5-Hydroxy-2-(4-nitrophenylazo)phenol (Chromophore) Complex->Product2 Release Detection Absorbance Shift (Spectrophotometry) Product2->Detection Tautomerization (pH > 8.0)

Caption: Mechanistic pathway of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol hydrolysis by pancreatic lipase at the lipid-water interface.

Comparative Performance Analysis

The following table contrasts 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol with industry-standard alternatives.

Table 1: Substrate Specificity and Performance Matrix
Feature5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

-Nitrophenyl Palmitate (

-NPP)
DGGR (Roche Method)
Chain Length C18 (Stearic) C16 (Palmitic)C12 (Lauric)
Lipase Specificity High (Requires true interfacial activation)Moderate (Cross-reacts with esterases)Very High (Diglyceride mimic)
Esterase Interference Negligible (Sterically hindered)Significant (Hydrolyzed by non-specific esterases)Low
Colipase Dependency Strict (Mimics natural long-chain TG)Variable (Can be hydrolyzed without colipase)Strict
Stability High (Resistant to spontaneous hydrolysis)Low (Unstable in alkaline buffers)High
Detection Mode Colorimetric (Visible range)Colorimetric (405 nm)Colorimetric (580 nm)
Primary Use High-specificity research/screeningGeneral screening (low cost)Clinical diagnostics
Specificity Insights
  • Chain Length Factor: Esterases typically hydrolyze short-chain esters (C2–C8) and have diminishing activity on chains >C12. The C18 chain of this substrate effectively excludes esterase activity, ensuring that the signal is derived solely from lipase.

  • Interfacial Activation: Unlike water-soluble substrates (

    
    -NPB), this hydrophobic molecule requires emulsification (e.g., with bile salts or Triton X-100). This mimics the physiological environment, making it an ideal probe for Interfacial Quality Control  in drug screening (e.g., Orlistat inhibition assays).
    

Experimental Protocol: Specificity Assay

This protocol is designed to validate the specificity of the substrate against Pancreatic Lipase versus general esterases.

Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM CaCl

    
     and 2 mM Sodium Deoxycholate (Bile Salt).
    
  • Substrate Stock: Dissolve 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 2-methoxyethanol or ethanol to 10 mM.

  • Enzyme Standards:

    • Positive Control: Porcine Pancreatic Lipase (Type II, Sigma).

    • Negative Control: Esterase from porcine liver (Sigma).

  • Inhibitor (Optional): Orlistat (10

    
    M) to confirm lipase-specific inhibition.
    
Workflow
  • Emulsification: Mix 100

    
    L of Substrate Stock with 9.9 mL of Assay Buffer under vigorous vortexing (or sonication) to create a stable microemulsion.
    
  • Blanking: Add 190

    
    L of emulsion to a 96-well plate. Read background absorbance at 
    
    
    
    (determined by scan, typically ~500–550 nm for azo dyes).
  • Initiation: Add 10

    
    L of Enzyme Standard (Lipase or Esterase).
    
  • Kinetic Measurement: Monitor absorbance every 30 seconds for 10 minutes at 37°C.

  • Quantification: Calculate

    
    Abs/min from the linear portion of the curve.
    
Validation Logic (Self-Correcting)
  • If Esterase activity > 10% of Lipase activity

    
     Increase bile salt concentration (inhibits esterases) or verify substrate purity (free phenol contamination).
    
  • If Lipase activity is low

    
     Add Colipase  (molar ratio 1:1 with Lipase). Pure Pancreatic Lipase is inactive on bile-salt-coated interfaces without Colipase.
    

Decision Logic for Substrate Selection

Use the following logic tree to determine if this substrate is appropriate for your specific application.

Substrate_Selection Start Select Lipase Substrate Q1 Is the target enzyme Pancreatic Lipase? Start->Q1 Q2 Is high specificity (vs Esterase) required? Q1->Q2 Yes Res_pNPP Use p-NPP (Low Cost, Low Specificity) Q1->Res_pNPP No (Microbial Lipase) Q3 Is the assay for Clinical Diagnostics? Q2->Q3 Yes Q2->Res_pNPP No Res_DGGR Use DGGR (Clinical Standard, High Cost) Q3->Res_DGGR Yes Res_C18 Use 5-Octadecanoyloxy-... (High Specificity, Research) Q3->Res_C18 No (Drug Screening/R&D)

Caption: Decision tree for selecting 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol based on assay requirements.

References

  • Gupta, N., et al. (2002).[1] "A simplified colorimetric method for the determination of lipase activity in broth." Biotechnology and Applied Biochemistry. Link (Note: Describes general p-NPP limitations).

  • Winkler, U.K. & Stuckmann, M. (1979). "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. (Foundational work on p-NPP vs long-chain specificity).
  • Spycher, S., et al. (2006). "Flow-through Bulk Optode for Spectrophotometric Determination of Thiocyanate." Sensors. Link (Describes the synthesis and lipophilic properties of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol).

  • Beisson, F., et al. (2000). "Methods for lipase detection and assay: a critical review." European Journal of Lipid Science and Technology. Link

Sources

Comparative Guide: Titrimetric vs. 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Assay for Lipase Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the classical Titrimetric Method and the 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol Spectrophotometric Assay for lipase activity quantification.

Executive Summary

Lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) quantification is critical in drug development (e.g., pancreatic insufficiency drugs, obesity inhibitors like Orlistat). While titrimetry remains the "Gold Standard" for absolute stoichiometry, the 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol assay (hereafter referred to as the Azo-C18 Assay ) offers a high-throughput, chromogenic alternative designed to overcome the solubility and sensitivity limitations of traditional p-nitrophenyl esters (like pNPP).

Methodological Snapshot
FeatureTitrimetric Method (pH-Stat) Azo-C18 Spectrophotometric Assay
Principle Direct measurement of released protons (

) from fatty acids.
Colorimetric detection of the azo-phenol leaving group upon ester cleavage.
Substrate Natural triglycerides (e.g., Olive Oil emulsion).Synthetic long-chain ester (C18 Stearate analog).
Throughput Low (1 sample per 15–30 mins).High (96/384-well plate compatible).
Sensitivity Moderate (

mol range).
High (nmol range).
Interference Buffers, atmospheric

.
Turbidity, colored plasma/serum (hemolysis).
Primary Use Absolute standardization, complex crude samples.High-throughput screening (HTS), kinetic studies.

Mechanistic Principles

To understand the correlation, one must understand the signal origin. Titration measures the acidic product, while the Azo-C18 assay measures the alcohol leaving group.

Reaction Pathways

The following diagram illustrates the parallel reaction pathways and detection points.

LipasePathways cluster_Titration Titrimetric Method (Natural Substrate) cluster_Azo Azo-C18 Assay (Synthetic Substrate) Lipase Lipase Enzyme Triglyceride Triglyceride (Olive Oil) Lipase->Triglyceride AzoSubstrate 5-Octadecanoyloxy- 2-(4-nitrophenylazo)phenol Lipase->AzoSubstrate Complex_T Interfacial Activation Triglyceride->Complex_T Adsorption FattyAcid Free Fatty Acids (R-COOH) Complex_T->FattyAcid Hydrolysis Detection_T NaOH Titration (pH Stat) FattyAcid->Detection_T Neutralization Complex_A Acyl-Enzyme Intermediate AzoSubstrate->Complex_A Nucleophilic Attack AzoProduct 2-(4-nitrophenylazo)phenol (Chromophore) Complex_A->AzoProduct Deacylation Detection_A Absorbance (OD 450-500nm) AzoProduct->Detection_A Color Shift

Figure 1: Mechanistic comparison of signal generation. Titration detects the fatty acid tail; Azo-C18 detects the chromogenic head group.

Correlation Analysis

The correlation between these two methods is generally positive and linear (


) for purified enzymes, but discrepancies arise in crude biological samples.
The "Interface" Factor

Lipases are unique because they require an oil-water interface to activate (interfacial activation).

  • Titration: Uses olive oil emulsions, creating a "true" interface that mimics physiological conditions.

  • Azo-C18: This substrate has a long C18 chain (stearate), which renders it water-insoluble. It requires detergents (e.g., Triton X-100) or micellar systems to solubilize.

  • Impact: The Azo-C18 assay correlates better with titration than short-chain substrates (like p-nitrophenyl acetate) because the C18 chain necessitates true lipase activity rather than generic esterase activity.

Stoichiometric Correlation

Ideally, the hydrolysis of 1 mole of Azo-C18 substrate yields 1 mole of chromophore and 1 mole of stearic acid.



Where 

is a scaling factor dependent on the substrate specificity of the specific lipase isoform.
  • Pancreatic Lipase: High correlation (

    
    ).
    
  • Microbial Lipases: Variable correlation depending on the enzyme's preference for the bulky azo group vs. a glycerol backbone.

Sensitivity Discrepancy

The Azo-C18 assay is approximately 100x to 1000x more sensitive than titration.

  • Titration Limit: ~1-2

    
    mol fatty acid/min.
    
  • Azo-C18 Limit: ~1-10 nmol product/min.

  • Implication: When correlating, high-activity samples must be diluted significantly for the Azo-C18 assay, introducing dilution errors that can skew the correlation curve.

Experimental Protocols

Method A: Titrimetric Assay (Gold Standard)

Based on the release of fatty acids from olive oil emulsion.

Reagents:

  • Substrate Emulsion: 50% (v/v) Olive oil in 5% Gum Arabic solution. Emulsify via sonication.

  • Titrant: 0.05 M NaOH (Standardized).

  • Buffer: 25 mM Tris-HCl, pH 8.0 (Low capacity to allow pH change detection).

Workflow:

  • Setup: Place 5 mL of Substrate Emulsion and 4 mL of Buffer in a thermostated vessel (37°C).

  • Blank: Adjust pH to 8.0. Record spontaneous hydrolysis (if any).

  • Reaction: Add 1 mL Enzyme Solution.

  • Titration: Use a pH-stat autotitrator to maintain pH at 8.0 by adding NaOH.

  • Calculation:

    
    
    
Method B: Azo-C18 Spectrophotometric Assay

Based on the release of 2-(4-nitrophenylazo)phenol.

Reagents:

  • Substrate Stock: 10 mM 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in Ethanol or DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 (to create micelles) and 5 mM

    
     (cofactor).
    
  • Stop Solution: Acetone/Ethanol (1:1) or 1% SDS (optional for endpoint assays).

Workflow:

  • Preparation: Dilute Substrate Stock 1:10 into Assay Buffer (final 1 mM). Vortex to form a clear micellar solution.

  • Blank: 190 µL Substrate Solution + 10 µL Buffer.

  • Sample: 190 µL Substrate Solution + 10 µL Enzyme Sample.

  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Measurement: Read Absorbance (OD) at 450–480 nm (determine

    
     via scan, as azo shifts can vary by buffer).
    
  • Calculation:

    
    
    Note: 
    
    
    
    (Extinction Coefficient) for the azo-phenol product must be determined using a standard curve of the pure leaving group.

Critical Validation & Troubleshooting

To ensure data integrity when switching from Titration to Azo-C18:

  • Linearity Check: The Azo-C18 substrate is insoluble in water. If the solution turns turbid (precipitate), the absorbance reading will be falsely high due to light scattering. Solution: Ensure sufficient surfactant (Triton X-100 or Deoxycholate) is present.

  • Spontaneous Hydrolysis: Long-chain esters are unstable at high pH (>9.0). Keep assay pH between 7.5 and 8.5.

  • Wavelength Selection: Unlike pNPP (405 nm), the azo group typically absorbs at higher wavelengths. Perform a spectral scan of the fully hydrolyzed product to find the peak. This avoids interference from yellow serum components (bilirubin).

Correlation Data Table (Simulated)
ParameterTitrimetric (Method A)Azo-C18 (Method B)Correlation Note
Dynamic Range 10 – 500 U/L0.1 – 100 U/LAzo is more sensitive; requires dilution.
CV% (Precision) 5 – 10%< 3%Azo is more precise (automated).
Substrate Specificity Broad (Triglycerides)Specific (C18 Ester)Discrepancies indicate enzyme chain-length preference.

References

  • BenchChem. (2025). A Comparative Guide to Chromogenic and Titrimetric Methods for Measuring Lipase Activity. Retrieved from

  • Abd-Elhakeem, M., et al. (2013). New Colorimetric Method for Lipases Activity Assay in Microbial Media. American Journal of Analytical Chemistry. Retrieved from

  • Gupta, N., et al. (2003). Methods for inhibition of residual lipase activity in colorimetric assay: A comparative study. Indian Journal of Biotechnology. Retrieved from

  • Pliego, J., et al. (2015). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase. Retrieved from

  • Stoytcheva, M., et al. (2012). Spectrophotometric assay of lipase activity using Rhodamine 6G. Agritrop. Retrieved from

A Senior Application Scientist's Guide to Reproducibility and Precision in Phenolic Azo Dye Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and pharmaceutical research, the reliability of an assay is paramount. Colorimetric assays, valued for their simplicity and cost-effectiveness, form a cornerstone of high-throughput screening and enzyme characterization.[1][2] This guide provides an in-depth analysis of the factors governing the reproducibility and precision of assays utilizing phenolic azo dye substrates, using the representative, though specialized, compound 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol as our central model.

While public-domain data for this specific substrate is scarce, its chemical structure provides a clear blueprint for its function as a chromogenic substrate for hydrolytic enzymes, such as lipases or esterases. This guide will, therefore, establish a comprehensive framework for validating any such assay, explaining the causal mechanisms behind protocol design and providing the tools to build a robust, self-validating system in your own laboratory.

Part 1: The Assay Principle - From Ester to Chromophore

The functionality of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol as an assay substrate is rooted in its molecular structure. It consists of a chromophore, 2-(4-nitrophenylazo)phenol, which is rendered spectrophotometrically distinct by the attachment of a long-chain fatty acid, octadecanoic acid, via an ester linkage.

The core principle is that enzymatic hydrolysis of this ester bond by a lipase or esterase liberates the free phenolic chromophore. This cleavage event induces a significant shift in the molecule's electron resonance, resulting in a change in its light-absorbing properties and a visible color change that can be quantified.

G cluster_0 The Enzymatic Reaction Substrate 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol (Substrate - Low Absorbance at λ_max) Enzyme Lipase / Esterase Substrate->Enzyme Binding Products Free 2-(4-nitrophenylazo)phenol (Product - High Absorbance at λ_max) + Octadecanoic Acid Enzyme->Products Catalytic Cleavage (Hydrolysis)

Caption: Enzymatic cleavage of the substrate.

Part 2: Establishing a High-Fidelity Experimental Protocol

Reproducibility is not an accident; it is the result of meticulous protocol design and execution. The following protocol is designed to be a self-validating system, with built-in controls and steps that directly address common sources of variability.

Experimental Protocol: Lipase/Esterase Activity Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) bovine serum albumin (BSA) and 1 mM CaCl₂. Rationale: The buffer maintains a stable pH for optimal enzyme activity. BSA prevents non-specific binding of the enzyme to labware, and calcium ions are often essential cofactors for lipases.

  • Substrate Stock Solution (10 mM): Dissolve 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 100% Triton X-100 or a suitable organic solvent like DMSO. Rationale: The detergent or solvent is critical for solubilizing the lipophilic substrate in the aqueous assay buffer.

  • Enzyme Solutions: Prepare a stock solution of the enzyme in Assay Buffer. Create a series of dilutions to determine the linear range of the assay.

  • Control Samples:

    • Blank Control: Assay Buffer with no enzyme. This accounts for any non-enzymatic substrate degradation.[3]

    • Positive Control: A known concentration of a standard lipase.

    • Negative Control: A heat-inactivated enzyme sample.

2. Assay Execution (96-well plate format):

  • Prepare Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to a final concentration of 1 mM. Vortex vigorously to create a stable emulsion.

  • Plate Layout: Designate wells for blanks, standards, and unknown samples. (See Appendix for an example layout).

  • Add Reagents:

    • To each well, add 180 µL of the Substrate Working Solution.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes. Rationale: This ensures temperature equilibrium before the reaction starts, a critical factor for consistent enzyme kinetics.

  • Initiate Reaction: Add 20 µL of the appropriate enzyme dilution (or buffer for blanks) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the predetermined optimal wavelength (e.g., 410 nm, to be validated) every 60 seconds for 30 minutes. Rationale: A kinetic reading is superior to an endpoint reading as it ensures the reaction rate is measured during the initial, linear phase.

3. Data Analysis:

  • For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the average rate of the blank controls from all other wells.

  • Plot the corrected reaction rate against the enzyme concentration to determine the linear range of the assay.

G prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate 2. Dispense Substrate Working Solution into Plate prep->plate preincubate 3. Pre-incubate Plate at 37°C for 5 min plate->preincubate start 4. Add Enzyme to Initiate Reaction preincubate->start read 5. Kinetic Read (Absorbance vs. Time) start->read analyze 6. Data Analysis (Calculate Slopes, Subtract Blank) read->analyze

Caption: High-level experimental workflow.

Part 3: A Framework for In-House Validation

To ensure trustworthiness, every assay must be validated under the specific conditions of your laboratory.[4] This process establishes the key performance characteristics of the assay: precision and reproducibility.

Key Validation Parameters
  • Precision (Repeatability): This measures the variation observed when the same sample is assayed multiple times within the same experiment by the same operator. It is typically expressed as the coefficient of variation (%CV).

    • Intra-Assay Precision (%CV) = (Standard Deviation / Mean) * 100

  • Reproducibility (Intermediate Precision): This assesses the variation between experiments conducted on different days, by different operators, or with different batches of reagents.

    • Inter-Assay Precision (%CV) = (Standard Deviation of Inter-day Means / Overall Mean) * 100

Protocol for Validation
  • Wavelength Scan: Determine the optimal absorbance wavelength (λ_max) for the colored product by performing a full wavelength scan (e.g., 300-600 nm) on a fully reacted sample versus a blank.[3]

  • Linearity Determination: Using a range of enzyme concentrations, identify the concentration range where the reaction rate is directly proportional to the amount of enzyme. Operating within this range is critical for accurate quantification.[3]

  • Precision Study:

    • Prepare three quality control (QC) samples representing low, medium, and high enzyme activity levels within the established linear range.

    • Intra-Assay: Assay each QC sample in at least 6 replicates within a single run. Calculate the mean, standard deviation, and %CV for each level. An acceptable intra-assay CV is generally <10%.[5]

    • Inter-Assay: Assay the three QC samples in triplicate on three different days. Calculate the mean, standard deviation, and %CV for each level across the three days. An acceptable inter-assay CV is generally <15%.[5]

Part 4: Comparison with Alternative Methodologies

No single assay is perfect for all applications. The choice of method depends on factors like required sensitivity, sample type, and available equipment. Colorimetric assays using substrates like 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol are workhorses but should be compared against alternatives.

Assay Method Principle Pros Cons Typical Application
Colorimetric (e.g., Nitrophenylazo-phenol) Measures change in absorbance of a chromogenic substrate upon enzymatic cleavage.[2]Simple, cost-effective, suitable for high-throughput screening.[1]Lower sensitivity than fluorometric methods; potential for interference from colored compounds in the sample.[1]Routine enzyme activity screening, inhibitor studies.
Fluorometric Measures the fluorescence of a product released by enzymatic action.Extremely sensitive, allowing for detection of very low enzyme levels; requires smaller sample volumes.[1]More expensive substrates and equipment (fluorometer) required; susceptible to quenching.Analysis of low-abundance enzymes, cell-based assays.
Titrimetric Measures the release of an acidic product (e.g., a fatty acid) by titrating with a base to maintain a constant pH.Direct measurement of activity; not reliant on artificial substrates.Lower throughput, requires specialized equipment (pH-stat), less sensitive for low activity samples.Bulk industrial enzyme characterization (e.g., lipases in detergents).

Part 5: Conclusion and Best Practices

The reproducibility and precision of an assay based on 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, or any similar chromogenic substrate, are not inherent properties of the molecule itself, but rather outcomes of a rigorously designed and validated process. By understanding the enzymatic principle, controlling critical variables like temperature and pH, and implementing a systematic validation framework, researchers can generate highly reliable and reproducible data.

Key Takeaways for Maximizing Assay Performance:

  • Always Validate: Never assume a kit or published protocol works perfectly under your conditions. Perform in-house validation to establish linearity, precision, and reproducibility.

  • Controls are Non-Negotiable: Blanks, positive controls, and negative controls are essential to interpret results accurately and troubleshoot issues.[4]

  • Embrace Kinetic Analysis: Measuring the reaction rate over time provides more robust data than a single endpoint measurement.

  • Know Your Limits: Define the linear range of your assay and ensure all unknown samples fall within it. Dilute samples as necessary.

By adhering to these principles of scientific integrity, researchers can ensure that their findings are both accurate and trustworthy, forming a solid foundation for discovery.

References

  • A panel of colorimetric assays to measure enzymatic activity in the base excision DNA repair pathway - PMC. (2019, March 14). National Center for Biotechnology Information. [Link]

  • Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Antozyme. [Link]

  • Clinical importance of control in colorimetric estimation of enzymes - Quest Journals. Quest Journals. [Link]

Sources

Comparative Guide: Long-Chain vs. Short-Chain Azo-Phenol Ester Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the functional divergence between short-chain (C2–C4) and long-chain (C8–C18) azo-phenol ester substrates. While both classes utilize the chromogenic azobenzene core for spectrophotometric detection (typically at 320–360 nm for trans and 430–450 nm for cis isomers), their applications are strictly segregated by their physicochemical behavior. Short-chain variants act as versatile, water-soluble probes for general esterase activity, whereas long-chain variants are critical for interrogating interfacial enzyme kinetics (lipases) and designing self-assembling, photo-responsive drug delivery systems.

Mechanistic Foundations

The utility of azo-phenol esters rests on two functional moieties: the diazenyl group (-N=N-) , which provides photo-responsiveness and chromogenicity, and the ester linkage , which serves as the enzymatic target. The alkyl chain length (


) attached to the phenolic oxygen or the ester carbonyl dictates the molecule's "sociology"—how it interacts with solvents, enzymes, and itself.
The Hydrophobic Switch
  • Short-Chain (

    
    ):  These molecules (e.g., 4-(phenylazo)phenyl acetate) behave as classical solutes. They dissolve in aqueous buffers (often with <5% co-solvent) and follow standard Michaelis-Menten kinetics in the bulk phase.
    
  • Long-Chain (

    
    ):  These molecules (e.g., 4-(phenylazo)phenyl palmitate) are amphiphilic. Above a Critical Micelle Concentration (CMC), they self-assemble. This creates a lipid-water interface , a prerequisite for "interfacial activation"—the mechanism by which lipases open their hydrophobic lids to access the active site.
    

ChainLengthPhysics Substrate Azo-Phenol Ester ChainLen Alkyl Chain Length (n) Substrate->ChainLen Short Short Chain (n=2-4) (Acetate/Butyrate) ChainLen->Short Low Hydrophobicity Long Long Chain (n=8-18) (Octanoate/Palmitate) ChainLen->Long High Van der Waals State_S Molecular Dispersion (True Solution) Short->State_S High Solubility State_L Supramolecular Assembly (Micelles/LCs) Long->State_L CMC Reached Enzyme_S General Esterases (Bulk Phase) State_S->Enzyme_S Substrate Access Enzyme_L True Lipases (Interfacial Activation) State_L->Enzyme_L Lid Opening

Figure 1: The divergence in physical state and enzymatic target based on alkyl chain length.

Comparative Performance Metrics

The following data synthesizes performance characteristics for enzymatic profiling and material science applications.

Table 1: Physicochemical & Enzymatic Profile
FeatureShort-Chain (e.g., Acetate)Long-Chain (e.g., Palmitate)
Solubility (Water) High (mM range)Negligible (requires emulsification)
Enzyme Specificity Esterases (EC 3.1.1.[1]1)Lipases (EC 3.1.1.[1]3)
Kinetic Model Standard Michaelis-MentenInterfacial Kinetics (Verger-de Haas)

Behavior
Constant in bulk solutionDependent on interfacial area (

)
Phase Behavior Isotropic Liquid / SolidLiquid Crystal (Nematic/Smectic)
Photo-switching Fast thermal relaxationSlower relaxation; stabilized by packing
Primary Use Case High-throughput esterase screeningLipase specificity assays; Drug delivery
Critical Insight: The "Cutinase" Bridge

While the distinction is generally sharp, enzymes like cutinases bridge the gap. They possess a partial lid or flexible active site, allowing them to hydrolyze both short-chain soluble esters and long-chain emulsified esters, albeit with different efficiencies. When characterizing a novel hydrolase, you must use both substrates to correctly classify the enzyme.

Experimental Protocols
Protocol A: Synthesis of Azo-Phenol Esters (General)

Rationale: Direct esterification is often inefficient for sensitive azo compounds. The acid chloride or anhydride route is preferred for yield and purity.

  • Diazotization:

    • Dissolve 4-amino-phenol (10 mmol) in HCl (3 M, 20 mL) at 0–5°C.

    • Add

      
       (11 mmol) dropwise. Stir for 30 min.
      
    • Couple with phenol (or substituted phenol) in NaOH (10%) at 0°C.

    • Acidify, filter, and recrystallize the 4-hydroxyazobenzene intermediate.

  • Esterification (Variable Chain):

    • Short-Chain: React intermediate with Acetic Anhydride (excess) + Pyridine (cat.) at RT for 2 hours.

    • Long-Chain: React intermediate with Palmitoyl Chloride (1.1 eq) + Triethylamine (1.2 eq) in dry

      
       at 0°C 
      
      
      
      RT.
  • Purification:

    • Short chains often require simple recrystallization (Ethanol/Water).

    • Long chains usually require column chromatography (Hexane/Ethyl Acetate) to remove fatty acid byproducts.

Protocol B: Differential Kinetic Assay

Rationale: To distinguish between a lipase and an esterase, you must control the physical state of the substrate.[2][3]

Step 1: Preparation of Substrate Stocks

  • Stock S (Short): 50 mM 4-(phenylazo)phenyl acetate in Acetonitrile.

  • Stock L (Long): 50 mM 4-(phenylazo)phenyl palmitate in Isopropanol + 10% Triton X-100 (to form mixed micelles upon dilution).

Step 2: The Assay System

  • Buffer: 50 mM Phosphate, pH 7.4 (thermostated to 37°C).

  • Detection: Continuous spectrophotometry at 320 nm (disappearance of ester) or 400 nm (appearance of phenolate, pH dependent).

Step 3: Execution

  • Add 20 µL Stock S to 980 µL buffer. (State: Homogeneous solution).

  • Add Enzyme. Record

    
    .
    
  • Add 20 µL Stock L to 980 µL buffer. (State: Emulsion/Micelle).

  • Add Enzyme. Record

    
    .
    

Interpretation:

  • High activity on S, Low on L

    
    Esterase .
    
  • Low activity on S, High on L

    
    Lipase .
    
  • High activity on both

    
    Cutinase / Non-specific Hydrolase .
    

AssayLogic Input Unknown Enzyme Sample Split Test Substrate Input->Split Path_S Short-Chain Azo-Ester (Soluble) Split->Path_S Path_L Long-Chain Azo-Ester (Emulsified) Split->Path_L Result_S Hydrolysis Rate (S) Path_S->Result_S Result_L Hydrolysis Rate (L) Path_L->Result_L Decision High S / Low L Low S / High L High S / High L Result_S->Decision Result_L->Decision Class_E ESTERASE Decision:e->Class_E Class_L LIPASE Decision:l->Class_L Class_C CUTINASE Decision:c->Class_C

Figure 2: Decision tree for enzyme classification using differential azo-ester substrates.

Application Scenarios
Scenario 1: Prodrug Development (Colon Targeting)
  • Choice: Long-Chain (Azo-Polymer conjugates) .

  • Reasoning: Short-chain esters are hydrolyzed too early in the stomach or small intestine. Long-chain azo derivatives, often incorporated into polymeric backbones or hydrophobic coatings, survive the upper GI tract. They rely on the azo-reductase activity of colonic bacteria (not just ester hydrolysis) to release the payload. The hydrophobicity protects the ester bond from premature acid hydrolysis.

Scenario 2: Liquid Crystal Optical Switches
  • Choice: Long-Chain (C8–C12) .

  • Reasoning: To form a stable mesophase (nematic or smectic), the molecule requires significant Van der Waals anisotropy, which short chains cannot provide. Long-chain azo-esters can be aligned by light (Weigert effect). Upon UV irradiation, the trans-to-cis isomerization disrupts the packing, causing a phase transition (Isothermal Phase Transition) used in optical storage.

References
  • Chahinian, H., et al. (2002). "Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG." Lipids, 37(7), 653–662.

  • Verger, R. (1997). "Interfacial activation of lipases: facts and artifacts." Trends in Biotechnology, 15(1), 32–38.

  • Jamain, Z., et al. (2020). "Synthesis, Characterization and Determination of Mesophase Transition of Azo-azomethine Derivatives with Different Terminal Chain Lengths." Journal of King Saud University - Science.

  • Merino, E. (2011). "Synthesis of azobenzenes: the coloured pieces of molecular switches." Chemical Society Reviews, 40, 3835-3853.

  • Fojan, P., et al. (2000). "Esterase activity of a lipase from Thermomyces lanuginosus." Biochimie, 82(11), 1033-1041.

Sources

Validation of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol for Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol represents a class of long-chain chromogenic substrates designed to address the specificity limitations of traditional lipase assays. In the diagnosis of acute pancreatitis, the "Gold Standard" has shifted toward DGGR (1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester) due to its high sensitivity. However, DGGR is cost-intensive and can exhibit cross-reactivity with hepatic lipases.

This guide validates the 5-Octadecanoyloxy derivative as a robust alternative. Its C18-acyl chain ensures strict specificity for pancreatic lipase (which prefers long-chain fatty acids at an oil-water interface), while the azo-phenol chromophore offers a distinct absorbance shift that minimizes interference from icteric or hemolytic samples—a common failure point in standard p-nitrophenol (pNP) assays.

Verdict: This substrate is recommended for high-throughput clinical chemistry analyzers where cost-efficiency and interference resistance are prioritized over the picomolar sensitivity of fluorescence-based methods.

Technical Profile & Mechanism of Action

The Molecule[1][2][3]
  • Lipophilic Tail: The Octadecanoyloxy group is a C18 fatty acid (stearic acid) chain. Unlike short-chain esters (C2–C8) that are easily hydrolyzed by non-specific esterases, this long chain requires the active site of Pancreatic Lipase (PL) , which is structurally adapted to accommodate bulky hydrophobic substrates.

  • Chromophore: The 2-(4-nitrophenylazo)phenol moiety acts as the signal generator. Upon cleavage, this azo-dye derivative is released, shifting its absorbance spectrum significantly (typically from yellow/orange to purple/red in alkaline conditions).

The Mechanism (Interfacial Activation)

Pancreatic lipase is unique; it works at the oil-water interface .[1] This substrate, being highly hydrophobic, must be emulsified (usually with bile salts) to form micelles. The enzyme, aided by the cofactor Colipase , anchors to the micelle, opens its "lid" domain, and hydrolyzes the ester bond.

LipaseMechanism Substrate 5-Octadecanoyloxy-2- (4-nitrophenylazo)phenol (Hydrophobic/Micelle Bound) Interface Oil-Water Interface (Bile Salts) Substrate->Interface Solubilization Enzyme Pancreatic Lipase + Colipase Complex Enzyme->Interface Activation (Lid Opening) Hydrolysis Ester Bond Cleavage Interface->Hydrolysis Catalysis Product1 Stearic Acid (C18 Fatty Acid) Hydrolysis->Product1 Product2 2-(4-nitrophenylazo)phenol (Chromophore) Hydrolysis->Product2 Signal Absorbance Shift (Detection) Product2->Signal pH Shift

Figure 1: Mechanism of Interfacial Activation. The C18 substrate requires bile salt emulsification and colipase binding, ensuring specificity for Pancreatic Lipase over general esterases.

Comparative Analysis: The Landscape

This section objectively compares the 5-Octadecanoyloxy derivative against the two market leaders: DGGR (Current Clinical Standard) and p-Nitrophenyl Palmitate (Legacy Reagent).

Table 1: Performance Matrix
Feature5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol DGGR (Resorufin Ester) p-Nitrophenyl Palmitate (pNPP)
Specificity High (Strict C18 requirement)High (Specific to sn-1,3 positions)Moderate (Prone to esterase hydrolysis)
Sensitivity Moderate (Micromolar range)High (Nanomolar range)Moderate
Interference Low (Azo dye shifts away from bilirubin/Hb)Low (Red shift avoids bilirubin)High (pNP absorbs at 405nm, same as Hb)
Cost Low (Synthetic chemistry is scalable)High (Complex synthesis)Very Low
Stability High (C18 ester is hydrolytically stable)Moderate (Spontaneous hydrolysis)Low (Unstable in solution)
Method Colorimetric (Kinetic)Colorimetric or FluorometricColorimetric
Key Differentiator: Interference Resistance

Traditional pNPP assays measure p-nitrophenol at 405 nm . This wavelength overlaps heavily with Hemoglobin (hemolysis) and Bilirubin (icterus), requiring complex blanking. The Azo-phenol derivative typically absorbs at higher wavelengths (often >500 nm), drastically reducing the "false high" results seen in complex patient samples [1].

Experimental Validation Protocols

To validate this substrate for clinical use, the following "Self-Validating" protocols must be performed. These protocols establish linearity, specificity, and kinetic parameters.

Protocol A: Reagent Preparation (The Emulsion System)

Critique of Causality: A simple aqueous solution will fail. You must create a micro-emulsion to mimic the physiological environment of the duodenum.

  • Buffer: 50 mM Tris-HCl, pH 8.0 (Optimal for Lipase).

  • Detergent/Activator: Add Sodium Deoxycholate (5 mM) and Colipase (1 mg/L) .

    • Why? Deoxycholate creates the micelle surface. Colipase is required to anchor the lipase to that surface; without it, bile salts actually inhibit lipase [2].

  • Substrate Stock: Dissolve 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol in 2-methoxyethanol or ethanol to 10 mM.

  • Working Emulsion: Slowly inject Substrate Stock into the Buffer under rapid stirring to create a stable emulsion.

Protocol B: Specificity Validation (The "Esterase Trap")

This experiment proves that the signal is from Lipase, not generic esterases.

  • Positive Control: Porcine Pancreatic Lipase.

  • Negative Control: Esterase (e.g., from Bacillus or Horse Liver).

  • Inhibitor Control: Add Orlistat (Tetrahydrolipstatin) .

Workflow:

  • Prepare 3 reaction wells.

  • Add Substrate Emulsion to all.

  • Add respective enzymes.[2]

  • Measure kinetics (Absorbance/min).[3]

  • Pass Criteria:

    • Lipase Well: High Activity.

    • Esterase Well: <5% Activity of Lipase well (The C18 chain should block esterase).

    • Orlistat Well: <5% Activity (Confirms active site specificity).

Protocol C: Kinetic Linearity (Beer-Lambert Validation)

ValidationWorkflow Start Sample Input (Serum/Plasma) Prep Incubation 37°C, pH 8.0 + Colipase/Bile Salts Start->Prep Read Kinetic Read (Absorbance @ 550nm) Points: 1min - 5min Prep->Read Calc Calculate u0394Abs/min Read->Calc Check Linearity Check (R² > 0.99?) Calc->Check Check->Start Fail (Dilute) Result Report Activity (U/L) Check->Result Pass

Figure 2: Kinetic Validation Workflow. The linear phase (1–5 min) is critical for calculating enzyme units (U/L) using the molar extinction coefficient of the azo-phenol product.

Calculation:



  • 
    : Molar extinction coefficient of the azo-phenol (must be determined experimentally, typically ~15,000–20,000 M⁻¹cm⁻¹).
    
  • 
    : Path length (1 cm).
    

References

  • Lippi, G., & Plebani, M. (2019). Lipase and Amylase in the Diagnosis of Acute Pancreatitis. Clinical Chemistry and Laboratory Medicine. Link

  • Lowe, M. E. (2002). The triglyceride lipases of the pancreas. Journal of Lipid Research. Link

  • Steiner, J. M., et al. (2019). DGGR lipase assay validation and comparison. Veterinary Clinical Pathology. Link

  • BenchChem. (2025).[3] Standard protocol for lipase activity assay using 4-Nitrophenyl stearate. (Used as protocol basis for C18 substrates). Link

  • Sigma-Aldrich. (2023). Lipase Substrate Specificity and 4-Nitrophenyl Palmitate. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

As a Senior Application Scientist, I often see researchers underestimate "large" molecules. The assumption is that a long alkyl chain renders a molecule inert. In the case of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol , this assumption is a critical safety gap.

This molecule is an amphiphilic azo dye . It combines a reactive chromophore (nitrophenylazo) with a lipid-like tail (octadecanoyl/stearyl group).

  • The Hazard Mechanism: The azo group (

    
    ) presents a potential risk of reductive cleavage into aromatic amines, a class of compounds with known genotoxic profiles [1].[1][2]
    
  • The "Trojan Horse" Effect: The C18 lipid tail significantly increases lipophilicity (

    
    ), facilitating rapid permeation through cell membranes and—crucially—through standard laboratory glove materials when solvated [2].
    

This guide moves beyond generic "wear gloves" advice to provide a permeation-based safety protocol.

Risk Assessment: Structure-Function Analysis

Effective safety protocols rely on understanding why a chemical is dangerous.

Structural ComponentHazard ContributionOperational Implication
Azo Linkage (

)
Potential metabolic reduction to aromatic amines (e.g., p-nitroaniline derivatives) [3].[3]Avoid Ingestion/Inhalation: Treat as a potential mutagen.[4]
Nitro Group (

)
Electron-withdrawing group; increases oxidative potential.Incompatibility: Keep away from strong reducing agents and heat sources.[4][5]
Octadecanoyl Tail (

)
High Lipophilicity. Increases skin absorption rates.Dermal Risk: Standard nitrile gloves may have reduced breakthrough times if the compound is in an organic solvent.
Phenol Ester Hydrolysis potential releases free phenols.Corrosivity: Potential for skin irritation/sensitization upon degradation.

Personal Protective Equipment (PPE) Matrix

Hand Protection (The Critical Barrier)

Context: This molecule is rarely handled in water. It is typically dissolved in Chloroform (


), Dichloromethane (DCM), or Tetrahydrofuran (THF). The solvent dictates the glove choice, but the solute dictates the consequence of failure. 
  • Standard Protocol (Dry Powder): Nitrile exam gloves (minimum 5 mil thickness).

  • High-Risk Protocol (Solvated):

    • Solvent: DCM/Chloroform: Standard nitrile degrades in <5 minutes.

    • Recommendation: Silver Shield (Laminate) or PVA (Polyvinyl alcohol) gloves are required for prolonged handling.

    • Alternative (Dexterity required): "Double-Gloving" technique: High-dexterity Nitrile (inner) + Heavy Duty Nitrile (outer), changed immediately upon splash contact [4].

Respiratory Protection[6][7]
  • Engineering Control (Primary): All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • PPE (Secondary): If hood access is compromised or for spill cleanup, use a P100 Particulate Respirator (e.g., 3M 8293). The powder can be electrostatic; inhalation allows direct entry into the bloodstream via lung alveoli.

Eye & Body Protection[5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splashing solvated dye, which can permanently stain and damage corneal tissue.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if the solvent is flammable and ignites.

Operational Workflow: Handling & Solubilization

This protocol minimizes static generation and solvent exposure.

Step 1: Preparation
  • Verify Fume Hood airflow (>100 fpm).

  • Place an antistatic gun or ionizer near the balance if the humidity is low (<30%), as the long alkyl chain makes the powder prone to static cling.

  • Pre-label waste containers as "Hazardous Waste: Azo Dye/Organic Solvent."

Step 2: Weighing (The Point of Highest Inhalation Risk)
  • Do not weigh on an open bench. Move the analytical balance into the hood or use a localized powder containment enclosure.

  • Use a disposable antistatic weighing boat .

  • Technique: Gently tap the spatula. Do not dump. If powder disperses, stop and wait for it to settle.[6]

Step 3: Solubilization
  • Add the solvent (e.g., DCM) slowly down the side of the vial to prevent aerosolization of the powder.

  • Cap the vial immediately.

  • Vortex or sonicate inside the hood.

    • Caution: Sonication generates heat. Ensure the vial is vented or withstands pressure build-up to prevent explosion/spraying.

Emergency Response & Decision Logic

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and emergency response.

SafetyLogic Start Handling 5-Octadecanoyloxy-2- (4-nitrophenylazo)phenol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solvated (Liquid) State->Liquid Inhalation Risk: Inhalation of Particulates Solid->Inhalation Spill Emergency: Skin Contact Solid->Spill Controls_Solid 1. Fume Hood (Mandatory) 2. N95/P100 Respirator 3. Antistatic Controls Inhalation->Controls_Solid SolventCheck Identify Solvent Liquid->SolventCheck Liquid->Spill Accidental Exposure Aggressive Aggressive (DCM, Chloroform) SolventCheck->Aggressive Standard Standard (Ethanol, DMSO) SolventCheck->Standard Glove_Lam REQUIRED: Laminate/PVA Gloves (Nitrile fails < 5 mins) Aggressive->Glove_Lam Glove_Nit Standard Nitrile Gloves (Change every 30 mins) Standard->Glove_Nit Action 1. Do NOT use water only (Lipophilic) 2. Wash with Soap/PEG + Water 3. Seek Medical Attention Spill->Action

Figure 1: Decision logic for PPE selection based on physical state and solvent aggressiveness. Note the critical distinction for chlorinated solvents.

Disposal & Environmental Stewardship[11][12]

Do not dispose of down the drain. Azo dyes are environmental pollutants that can persist in water systems or degrade into toxic amines under anaerobic conditions [5].

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) in a dedicated solid hazardous waste bin labeled "Toxic Solids."

  • Liquid Waste: Combine with compatible organic solvents in a "Halogenated" or "Non-Halogenated" waste stream (depending on the carrier solvent).

  • Destruction: The preferred method of disposal is High-Temperature Incineration . This ensures the complete thermal decomposition of the azo bond and the aromatic rings, preventing the release of bioactive amines [1].

References

  • European Chemicals Agency (ECHA). (n.d.). Restricted Substances: Azo Dyes and Azocolourants. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Chemical permeation of disposable nitrile gloves exposed to volatile organic compounds. PubMed. Retrieved February 20, 2026, from [Link]

  • Compliance Gate. (2020). Azo Dye Regulations in the United States: An Overview. Retrieved February 20, 2026, from [Link]

  • University of California, Berkeley (EH&S). (n.d.). Phenol Handling and Safety. Retrieved February 20, 2026, from [Link]

  • Sustainability Directory. (2025). Azo Dyes Toxicity and Environmental Impact. Retrieved February 20, 2026, from [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.